Technical Documentation Center

1-ethenyl-1H-Pyrazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-ethenyl-1H-Pyrazole-5-carboxylic acid
  • CAS: 899713-15-6

Core Science & Biosynthesis

Foundational

1-Ethenyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Technical Guide to Synthesis, Reactivity, and Applications

Executive Summary In the landscape of modern heterocyclic chemistry, the strategic placement of functional groups on a pyrazole core dictates its utility in drug discovery and materials science. 1-Ethenyl-1H-pyrazole-5-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern heterocyclic chemistry, the strategic placement of functional groups on a pyrazole core dictates its utility in drug discovery and materials science. 1-Ethenyl-1H-pyrazole-5-carboxylic acid (also known as 1-vinyl-1H-pyrazole-5-carboxylic acid) represents a highly versatile, bifunctional scaffold. By combining a polymerizable, electron-rich N-vinyl group at the 1-position with a versatile carboxylic acid at the 5-position, this molecule serves as a critical junction for divergent chemical synthesis.

This whitepaper provides an in-depth analysis of its structural dynamics, a self-validating synthetic protocol, and its downstream applications, grounded in empirical data and established chemical principles.

Structural Dynamics and Physicochemical Profile

The unique reactivity of 1-ethenyl-1H-pyrazole-5-carboxylic acid stems from the spatial proximity of its two primary functional groups. The N-vinyl group and the C5-carboxylic acid are situated on adjacent atoms within the pyrazole ring. This 1,5-substitution pattern creates significant steric hindrance, forcing the vinyl group to adopt specific torsional angles relative to the pyrazole plane. This restricted rotation influences both its coordination chemistry (acting as a bidentate ligand for transition metals) and its reactivity in cycloaddition processes.

To establish a baseline for experimental design, the core quantitative data for this compound is summarized below, verified against1 [1].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-ethenyl-1H-pyrazole-5-carboxylic acid
Common Synonyms 1-vinyl-1H-pyrazole-5-carboxylic acid
CAS Registry Number 899713-15-6
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
Melting Point 135–137 °C
Physical State Solid powder
Key Functional Handles N1-ethenyl (vinyl), C5-carboxylic acid

Synthetic Architecture: Controlled Dehydrohalogenation

Direct vinylation of pyrazole-5-carboxylic acid using acetylene gas is notoriously problematic. The highly acidic C5-proton interferes with base- or metal-catalyzed vinylation, often leading to unselective vinyl ester formation or substrate decomposition.

To circumvent this, we employ a stepwise, protective-group-mediated dehydrohalogenation strategy. This approach relies on thermodynamic control and selective reactivity, ensuring high fidelity of the final product.

Protocol: Synthesis via 1-(2-Bromoethyl) Elimination

This protocol is designed as a self-validating system . Each phase includes a mechanistic rationale (causality) and a physical indicator of success, ensuring the operator can verify the reaction's progress without immediate spectroscopic analysis.

Step 1: Carboxylate Masking (Esterification)

  • Action: React 1H-pyrazole-5-carboxylic acid with excess methanol and a catalytic amount of concentrated H₂SO₄ under reflux for 12 hours.

  • Causality: The free carboxylic acid must be masked as a methyl ester to prevent competitive O-alkylation in the subsequent step. The formation of the ester also increases the lipophilicity of the intermediate, allowing for easy extraction into organic solvents (e.g., ethyl acetate).

Step 2: N-Alkylation

  • Action: Dissolve the resulting methyl 1H-pyrazole-5-carboxylate in anhydrous DMF. Add 1.5 equivalents of K₂CO₃ and 2.0 equivalents of 1,2-dibromoethane. Heat to 60 °C for 8 hours.

  • Causality: The mild base (K₂CO₃) selectively deprotonates the pyrazole nitrogen. The large excess of 1,2-dibromoethane prevents dimerization (where two pyrazoles attack one dibromoethane molecule), ensuring the formation of the mono-alkylated methyl 1-(2-bromoethyl)-1H-pyrazole-5-carboxylate.

Step 3: Base-Promoted Elimination (Dehydrohalogenation)

  • Action: Transfer the isolated intermediate to anhydrous THF at 0 °C. Slowly add 1.2 equivalents of Potassium tert-butoxide (KOtBu).

  • Causality: KOtBu is a sterically bulky base. It selectively abstracts the proton adjacent to the bromide via an E2 mechanism to form the N-vinyl group, rather than acting as a nucleophile and attacking the ester carbonyl.

Step 4: Saponification and Self-Validating Precipitation

  • Action: To the crude reaction mixture, add an aqueous solution of LiOH (3.0 equivalents) and stir at room temperature for 4 hours. Following hydrolysis, slowly acidify the aqueous layer to pH 2 using 1M HCl.

  • Causality & Validation: LiOH selectively cleaves the methyl ester to reveal the carboxylate. The subsequent addition of HCl protonates the carboxylate to form the free 1-ethenyl-1H-pyrazole-5-carboxylic acid. Because the free acid is highly insoluble in cold, acidic water, it rapidly precipitates as a white powder. This precipitation serves as a self-validating visual indicator that the ester hydrolysis was successful and the target molecule has been cleanly generated.

Synthesis A 1H-pyrazole- 5-carboxylate B 1,2-Dibromoethane (N-Alkylation) A->B C 1-(2-bromoethyl) Intermediate B->C D KOtBu & LiOH (Elimination/Hydrolysis) C->D E 1-ethenyl-1H-pyrazole- 5-carboxylic acid D->E

Figure 1: Stepwise controlled synthesis of 1-ethenyl-1H-pyrazole-5-carboxylic acid.

Advanced Reactivity and Field Applications

The bifunctional nature of 1-ethenyl-1H-pyrazole-5-carboxylic acid allows it to be deployed across vastly different scientific domains, from oncology to materials engineering.

Medicinal Chemistry: PI3K Inhibitor Scaffolding

In drug development, the C5-carboxylic acid acts as a critical anchor point for amide coupling. When activated (e.g., using HATU or EDC), the acid can be coupled with complex anilines or aliphatic amines. The resulting 1-ethenyl-1H-pyrazole-5-carboxamides have been extensively documented as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks). According to 2 [2], these benzpyrazol derivatives modulate T-cell mediated inflammatory responses, offering therapeutic benefits in respiratory diseases like asthma and COPD. The N-vinyl group provides a rigid, planar vector that interacts favorably with hydrophobic pockets within the kinase active site.

Heterocyclic Scaffolding via Cycloaddition

The N-vinyl moiety is highly susceptible to cycloaddition chemistry. As detailed in contemporary organic synthesis literature regarding3 [3], the ethenyl group readily participates in [2+2] cycloadditions with electron-deficient alkenes (like tetracyanoethylene) or 1,3-dipolar cycloadditions with nitrones. This reactivity allows synthetic chemists to rapidly build complex, sp³-rich multicyclic frameworks (such as isoxazolidine-linked pyrazoles) while retaining the C5-carboxylic acid for late-stage functionalization.

Polymerization and Materials Science

Subjecting the molecule to free-radical initiators (such as AIBN) under thermal conditions triggers the polymerization of the N-vinyl group. This yields poly(1-vinylpyrazole-5-carboxylic acid), a functional polymer featuring a high density of pendant carboxylic acid groups. These polymers are highly effective metal chelators, utilized in the development of solid-supported catalysts and advanced wastewater remediation resins.

Reactivity cluster_apps Downstream Applications Core 1-ethenyl-1H-pyrazole- 5-carboxylic acid Amide Amidation (Kinase Inhibitors) Core->Amide Amines, HATU Polymer Radical Polymerization (Metal Chelators) Core->Polymer AIBN, Heat Cyclo Cycloaddition (Complex Heterocycles) Core->Cyclo Dipoles / Dienophiles

Figure 2: Divergent reactivity profiles of the N-vinyl and C5-carboxylic acid moieties.

References

  • Sigma-Aldrich. "1-ethenyl-1H-pyrazole-5-carboxylic acid | 899713-15-6".
  • Google Patents (US8658635B2). "Benzpyrazol derivatives as inhibitors of PI3 kinases".
  • Benchchem. "1H-Pyrazole, 1-ethenyl-3-methyl- | Cycloaddition Chemistry of N-Vinylpyrazoles".

Sources

Exploratory

1-Vinylpyrazole-5-Carboxylic Acid (CAS 899713-15-6): Synthesis, Physicochemical Profiling, and Applications in DNA-Encoded Libraries

Executive Summary The demand for bifunctional heterocyclic building blocks has surged with the advent of high-throughput drug discovery methodologies. 1-Vinylpyrazole-5-carboxylic acid (CAS 899713-15-6) , also known as 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for bifunctional heterocyclic building blocks has surged with the advent of high-throughput drug discovery methodologies. 1-Vinylpyrazole-5-carboxylic acid (CAS 899713-15-6) , also known as 1-ethenyl-1H-pyrazole-5-carboxylic acid, represents a highly versatile scaffold bridging traditional organic synthesis and cutting-edge chemical biology. Featuring a polymerizable and cross-coupling-ready


-vinyl group alongside a versatile carboxylic acid moiety, this compound is uniquely positioned for the synthesis of complex, C(sp³)-rich architectures.

This technical guide provides an in-depth analysis of the physicochemical properties, scalable mechanistic synthesis pathways, and advanced applications of 1-vinylpyrazole-5-carboxylic acid, specifically focusing on its integration into DNA-Encoded Library (DEL) technologies.

Physicochemical and Structural Profiling

To effectively utilize 1-vinylpyrazole-5-carboxylic acid in synthetic workflows, understanding its baseline physicochemical parameters is critical. The proximity of the electron-withdrawing carboxylic acid at the C-5 position significantly influences the electron density of the pyrazole ring, thereby modulating the reactivity of the adjacent


-vinyl group.
Table 1: Physicochemical Profile of CAS 899713-15-6
ParameterSpecification
IUPAC Name 1-ethenyl-1H-pyrazole-5-carboxylic acid
CAS Registry Number 899713-15-6
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
Structural Class

-Vinyl Heterocycle / Pyrazole Derivative
Key Functional Groups

-Vinyl (Radical acceptor/Polymerization), Carboxylic Acid (Amidation/Esterification)

Mechanistic Synthesis Pathways

The synthesis of


-vinylpyrazoles historically relied on the direct reaction of pyrazoles with acetylene gas under high pressure and temperature—a method fraught with safety hazards and scalability issues. Modern synthetic paradigms favor Phase-Transfer Catalysis (PTC) to achieve 

-vinylation safely and with high regioselectivity, as detailed in [1].

Because pyrazoles exhibit annular tautomerism, direct alkylation of 1H-pyrazole-5-carboxylic acid often yields an inseparable mixture of 3- and 5-substituted isomers. To bypass this, the synthesis must begin with an ester-protected precursor (e.g., methyl 1H-pyrazole-5-carboxylate), utilizing a two-step alkylation/dehydrochlorination sequence followed by controlled saponification.

Synthesis A Methyl 1H-pyrazole -5-carboxylate B 1-(2-Chloroethyl)-1H-pyrazole -5-carboxylate A->B 1,2-Dichloroethane TBAB, K2CO3 C 1-Vinyl-1H-pyrazole -5-carboxylate B->C NaOH (aq), PTC Dehydrochlorination D 1-Vinylpyrazole -5-carboxylic acid (CAS 899713-15-6) C->D LiOH/H2O Acidification

Workflow for the scalable synthesis of 1-vinylpyrazole-5-carboxylic acid via PTC.

Self-Validating Experimental Protocol: Scalable Synthesis

The following protocol details the step-by-step synthesis of 1-vinylpyrazole-5-carboxylic acid. As a Senior Application Scientist, I have embedded causality and in-process controls (IPCs) into each step to ensure this serves as a self-validating system.

Step 1: -Alkylation to 1-(2-Chloroethyl)-1H-pyrazole-5-carboxylate
  • Procedure : Dissolve methyl 1H-pyrazole-5-carboxylate (1.0 equiv) in 1,2-dichloroethane (DCE) (10 volumes). Add anhydrous

    
     (2.0 equiv) and tetrabutylammonium bromide (TBAB) (0.1 equiv). Reflux the mixture at 80 °C for 12 hours.
    
  • Causality : DCE acts as both the solvent and the electrophile.

    
     is selected as a mild base to deprotonate the pyrazole nitrogen without causing premature hydrolysis of the methyl ester. TBAB, a phase-transfer catalyst, is crucial for enhancing the nucleophilicity of the pyrazole anion by separating it from its potassium counterion in the organic phase.
    
  • Self-Validation (IPC) : Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material (

    
    ) and the emergence of a distinct, less polar spot (
    
    
    
    ) confirms the formation of the chloroethyl intermediate.
Step 2: Dehydrochlorination
  • Procedure : Cool the reaction mixture from Step 1 to room temperature. Vigorously stir and add an aqueous solution of 50% w/w NaOH (5.0 equiv). Stir vigorously for 4 hours.

  • Causality : The elimination of HCl requires a strong base. The biphasic system (aqueous NaOH / organic DCE), mediated by the existing TBAB, ensures that hydroxide ions selectively promote E2 elimination at the chloroethyl group. The biphasic nature restricts the hydroxide from completely hydrolyzing the ester in the organic phase.

  • Self-Validation (IPC) : Analyze the organic layer via LC-MS. The molecular ion peak corresponding to the vinyl ester must be present, and the characteristic isotopic pattern of chlorine (M / M+2 ratio of 3:1) must be completely absent.

Step 3: Controlled Saponification
  • Procedure : Isolate the organic layer, concentrate under reduced pressure, and redissolve the crude ester in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (1.5 equiv) and stir at room temperature for 3 hours. Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the product. Filter and dry under a vacuum.

  • Causality : Lithium hydroxide (LiOH) is strictly preferred over NaOH or KOH for this step. It provides milder saponification conditions, which minimizes the risk of base-catalyzed polymerization or degradation of the highly reactive

    
    -vinyl group.
    
  • Self-Validation (QC) : Validate the final product via ¹H-NMR (DMSO-

    
    ). The integrity of the 
    
    
    
    -vinyl group is confirmed by three distinct doublets of doublets (dd) in the 4.8–7.5 ppm range. A broad singlet at
    
    
    13.0 ppm confirms the presence of the free carboxylic acid.

Advanced Applications: DNA-Encoded Library (DEL) Synthesis

The most profound modern application of 1-vinylpyrazole-5-carboxylic acid lies in the construction of DNA-Encoded Libraries (DELs). DEL technology allows pharmaceutical scientists to screen billions of compounds simultaneously. However, historically, DELs have been flat (high C(sp²) character). 1-Vinylpyrazole-5-carboxylic acid serves as a linchpin to introduce 3D complexity (C(sp³) character) into these libraries.

As demonstrated in [2],


-vinyl heterocycles can undergo open-air alkylation. More recently,  [3] for the on-DNA hydroalkylation of 

-vinyl heterocycles via photoinduced Electron-Donor/Electron-Acceptor (EDA) complex activation.
DEL Functionalization Workflow
  • Amide Coupling : The carboxylic acid of CAS 899713-15-6 is first coupled to an amine-terminated DNA tag (DNA-HP-NH₂) using HATU and DIPEA in dimethylacetamide (DMA). The robust pyrazole ring protects the vinyl group during this standard peptide coupling.

  • Photoredox Hydroalkylation : The DNA-tethered

    
    -vinyl pyrazole is then reacted with an alkyl radical precursor (e.g., a redox-active ester). Under visible light irradiation, an EDA complex facilitates a Single-Electron Transfer (SET) followed by Hydrogen Atom Transfer (HAT), resulting in a decarboxylative alkylation across the vinyl double bond.
    

DEL_Workflow N1 DNA-NH2 Tag N3 DNA-Tethered N-Vinyl Pyrazole N1->N3 Amide Coupling (HATU, DIPEA) N2 1-Vinylpyrazole-5-carboxylic acid (CAS 899713-15-6) N2->N3 Amide Coupling (HATU, DIPEA) N5 Photoredox Catalysis (Visible Light, EDA Complex) N3->N5 N4 Alkyl Radical Precursor (Redox-Active Ester) N4->N5 N6 Hydroalkylated DNA-Encoded Pyrazole Library N5->N6 SET & HAT Decarboxylative Alkylation

On-DNA hydroalkylation of 1-vinylpyrazole-5-carboxylic acid via EDA-complex activation.

This pathway effectively transforms a simple, flat pyrazole into a highly substituted, stereochemically rich scaffold directly attached to a genetic barcode, ready for high-throughput target affinity screening.

References

  • Silva, V. L. M.; Silva, A. M. S. "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules 2022, 27(11), 3493.[Link]

  • Phelan, J. P.; Lang, S. B.; Sim, J.; Berritt, S.; Peat, A. J.; Billings, K.; Fan, L.; Molander, G. A. "Open-Air Alkylation Reactions in Photoredox-Catalyzed DNA-Encoded Library Synthesis." Journal of the American Chemical Society 2019, 141(8), 3723–3732.[Link]

  • Sharique, M.; Matsuo, B. T.; Granados, A.; Kim, S.; Arshad, M.; Oh, H.; Wu, V. E.; Huang, M.; Csakai, A.; Marcaurelle, L. A.; Molander, G. A. "On-DNA hydroalkylation of N-vinyl heterocycles via photoinduced EDA-complex activation." Chemical Science 2023, 14, 10838-10845.[Link]

Foundational

Technical Guide: Properties and Synthesis of N-Vinyl Pyrazole Carboxylic Acid Derivatives

Executive Summary N-vinyl pyrazole carboxylic acid derivatives represent a bifunctional heterocyclic scaffold bridging the gap between bioactive small molecules and functional polymeric materials. Characterized by an ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-vinyl pyrazole carboxylic acid derivatives represent a bifunctional heterocyclic scaffold bridging the gap between bioactive small molecules and functional polymeric materials. Characterized by an electron-rich


-vinyl group and an electron-withdrawing carboxylic acid moiety, these derivatives exhibit unique "push-pull" electronic properties. This guide provides a comprehensive technical analysis of their structural architecture, regioselective synthesis, polymerization kinetics, and pharmacological utility.

Structural Architecture & Electronic Properties

The "Push-Pull" Electronic System

The core structure consists of a pyrazole ring substituted at the


 position with a vinyl group and at the 

,

, or

positions with a carboxyl group.
  • N-Vinyl Group (Donor): The lone pair on the

    
     nitrogen conjugates with the vinyl double bond (
    
    
    
    conjugation), increasing electron density at the
    
    
    -carbon of the vinyl group. This makes the alkene susceptible to electrophilic attack and radical polymerization.
  • Carboxyl Group (Acceptor): A carboxylic acid at

    
     (and to a lesser extent 
    
    
    
    ) acts as an electron-withdrawing group (EWG).
  • Net Effect: When the carboxyl group is at

    
    , it creates a conjugated push-pull system across the heteroaromatic ring. This stabilizes the monomer but significantly alters its reactivity ratios (
    
    
    
    ) during copolymerization compared to non-carboxylated N-vinyl pyrazoles.
Tautomeric Locking

Unsubstituted pyrazoles exist in rapid tautomeric equilibrium (


). 

-vinylation "locks" the pyrazole into a fixed regioisomer, permanently defining the bond order and substituent positions relative to the nitrogen atoms. This is critical for structure-activity relationship (SAR) studies in drug development, where specific hydrogen bond donor/acceptor vectors are required.

Synthetic Pathways and Regioselectivity[1]

The synthesis of N-vinyl pyrazole carboxylic acids is non-trivial due to the competing nucleophilicity of the pyrazole nitrogens.

Primary Synthetic Routes

Two dominant strategies exist:

  • Direct N-Vinylation (Trofimov Reaction/Transvinylation): Reaction of a pre-formed pyrazole carboxylate ester with acetylene or vinyl acetate.

  • De Novo Cyclization: Condensation of hydrazines with 1,3-dicarbonyls followed by functionalization.

Diagram 1: Synthetic Workflow & Regioselectivity

The following diagram outlines the critical decision points in synthesizing the 1,3- and 1,5- isomers.

SynthesisPathways Precursor Pyrazole-3/5-carboxylate (Tautomeric Mixture) Reagent_A Vinyl Acetate / Hg(OAc)2 (Transvinylation) Precursor->Reagent_A Reagent_B Acetylene / KOH / DMSO (Trofimov Reaction) Precursor->Reagent_B Intermediate N-Vinyl Ester Isomers Reagent_A->Intermediate Catalysis Reagent_B->Intermediate High Pressure Product_13 1-Vinyl-3-carboxylate (Thermodynamic Product) Intermediate->Product_13 Steric Control Product_15 1-Vinyl-5-carboxylate (Kinetic/Steric Product) Intermediate->Product_15 Chelation Control Final_Acid N-Vinyl Pyrazole Carboxylic Acid Product_13->Final_Acid LiOH Hydrolysis Product_15->Final_Acid LiOH Hydrolysis

Caption: Regioselective synthesis pathways showing the divergence between 1,3- and 1,5- isomers based on reaction conditions.

Mechanistic Insight: Regiocontrol
  • Steric Hindrance: In 3(5)-substituted pyrazoles, alkylation/vinylation usually favors the less hindered nitrogen (yielding the 1,3-isomer).

  • Electronic Control: The presence of the electron-withdrawing carboxylate adjacent to a nitrogen (position 5) reduces that nitrogen's nucleophilicity, further favoring the 1,3-isomer. To access the 1,5-isomer (where the vinyl and carboxyl groups are adjacent), one often requires specific directing groups or cyclization of N-vinyl hydrazines.

Physicochemical & Polymerization Properties[2][3][4][5]

Data Summary Table
PropertyValue / CharacteristicRelevance
Physical State Crystalline Solid (Acids) / Oil (Esters)Purification via recrystallization vs. distillation.
Solubility DMSO, DMF, MeOH (High); Water (pH dependent)Acid form is soluble in alkaline water (salt formation).
pKa (Acid) ~3.5 - 4.2More acidic than benzoic acid due to the pyrazole ring.
Reactivity Ratio (

)
Low (

in radical polym.)
Tendency to form alternating copolymers (e.g., with Styrene).
Thermal Stability Stable up to ~150°CVinyl group may polymerize exothermically if uninhibited.
Polymerization Behavior

Unlike N-vinylpyrrolidone (NVP), N-vinyl pyrazoles with carboxyl groups are less reactive in homopolymerization due to steric bulk and electronic deactivation.

  • Radical Polymerization: Requires initiators like AIBN.[1][2] The resulting polymers are functional polyelectrolytes (polyacids).

  • Copolymerization: They are excellent comonomers for modifying the hydrophilicity of hydrogels. The carboxyl group provides a site for crosslinking or bioconjugation.

Reactivity Profile & Applications

The molecule possesses two distinct reactive handles: the Vinyl Group (Polymer Chemistry) and the Carboxylic Acid (Medicinal Chemistry).

Diagram 2: Reactivity & Application Map

ReactivityMap Core N-Vinyl Pyrazole Carboxylic Acid Polymer Polymerization (Vinyl Group) Core->Polymer MedChem Derivatization (Carboxyl Group) Core->MedChem Addition Electrophilic Addition (C=C Bond) Core->Addition Hydrogels pH-Responsive Hydrogels Polymer->Hydrogels Radical Initiator Bioisosteres Amide Coupling (Drug Conjugates) MedChem->Bioisosteres EDC/NHS Coupling Halogenation Haloethyl Pyrazoles Addition->Halogenation Br2 / Cl2

Caption: Divergent reactivity profile showing applications in materials science (left) and medicinal chemistry (right).

Pharmaceutical Utility[8]
  • Bioisosteres: The pyrazole carboxylic acid moiety mimics the electronic surface of benzoic acid or isoxazoles but with different hydrogen bonding capability.

  • Kinase Inhibition: Derivatives are frequent scaffolds in CDK and p38 MAP kinase inhibitors. The N-vinyl group can serve as a "warhead" for covalent inhibition (Michael acceptor) if properly activated, or simply as a hydrophobic handle.

Experimental Protocol: Synthesis & Hydrolysis

Objective: Synthesis of 1-vinyl-1H-pyrazole-4-carboxylic acid from ethyl 1H-pyrazole-4-carboxylate.

Step 1: N-Vinylation (Transvinylation Method)
  • Reagents: Ethyl 1H-pyrazole-4-carboxylate (1.0 eq), Vinyl Acetate (Excess, solvent), Mercury(II) Acetate (0.05 eq), Sulfuric Acid (cat).

  • Procedure:

    • Dissolve the pyrazole ester in vinyl acetate (10-20 eq).

    • Add Hg(OAc)₂ and a catalytic drop of H₂SO₄.

    • Reflux under inert atmosphere (N₂) for 12–16 hours.

    • Workup: Quench with NaHCO₃ (aq). Extract with Ethyl Acetate. Dry over MgSO₄.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Note: The N-vinyl product usually elutes faster than the NH-precursor.

Step 2: Hydrolysis
  • Reagents: Ethyl 1-vinyl-1H-pyrazole-4-carboxylate, LiOH (2.0 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve the ester in THF/Water. Cool to 0°C.

    • Add LiOH monohydrate. Stir at RT for 4 hours.

    • Critical Step: Carefully acidify with 1M HCl to pH ~3-4. Do not use concentrated acid or heat, as this may hydrolyze the N-vinyl enamine bond to acetaldehyde and pyrazole.

    • Precipitate the solid acid, filter, and wash with cold water.

References

  • Trofimov, B. A., et al. (2014). "Polymerization of N-Vinylpyrroles: Recent Achievements." Polymer Science, Series B. Link

  • Silva, V. L. M., et al. (2022). "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules (MDPI). Link

  • Loro, C., et al. (2021). "Recent Advances in Synthesis and Properties of Pyrazoles." Encyclopedia.[3] Link

  • Lebedeva, O. V., et al. (2011).[4] "N-Vinylpyrazole Copolymers."[4][2] Russian Journal of Applied Chemistry. Link

  • Cetin, A. (2020).[5][6] "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications." ResearchGate.[7][5] Link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Ethenyl-1H-Pyrazole-5-Carboxylic Acid

Executive Summary 1-Ethenyl-1H-pyrazole-5-carboxylic acid (frequently referred to as 1-vinyl-1H-pyrazole-5-carboxylic acid) is a highly versatile, bifunctional building block utilized extensively in advanced organic synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethenyl-1H-pyrazole-5-carboxylic acid (frequently referred to as 1-vinyl-1H-pyrazole-5-carboxylic acid) is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis and medicinal chemistry. Featuring an electron-rich pyrazole core, an N-linked vinyl group, and a carboxylic acid moiety, this compound serves as a critical intermediate for generating diverse chemical libraries. This guide details its physicochemical properties, mechanistic relevance in drug discovery, and field-validated experimental workflows for its orthogonal functionalization.

Physicochemical Profiling

Accurate physicochemical data is the foundation of robust assay design, stoichiometric calculation, and downstream purification. The compound possesses the molecular formula C₆H₆N₂O₂ , corresponding to a molecular weight of 138.12 g/mol [1].

Below is a summary of its core quantitative properties:

PropertyValue
Chemical Name 1-Ethenyl-1H-pyrazole-5-carboxylic acid
Common Synonyms 1-Vinyl-1H-pyrazole-5-carboxylic acid
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
Exact Mass 138.0429 Da
CAS Registry Number 899713-15-6
Key Functional Groups N-Vinyl (Ethenyl), Pyrazole core, 5-Carboxylic acid

Mechanistic Relevance in Drug Discovery

As a Senior Application Scientist, it is crucial to understand why a specific building block is chosen for a synthetic campaign. The utility of 1-ethenyl-1H-pyrazole-5-carboxylic acid is driven by two main structural pillars:

The Pyrazole Core: Pyrazole-carboxylic acids are privileged pharmacophores. They exhibit excellent hydrogen-bond donor/acceptor dynamics and high metabolic stability, making them ideal for targeting complex protein binding pockets. For instance, pyrazole-5-carboxylic acid derivatives have been successfully developed as potent nonpeptide endothelin antagonists for cardiovascular applications[2] and as highly selective Factor XIa inhibitors for anticoagulant therapies[3].

Bifunctional Orthogonality: The true power of this specific molecule lies in the chemical orthogonality of its functional groups, allowing for independent, site-specific modifications:

  • The 5-Carboxylic Acid: Acts as a primary handle for amidation. By coupling with various primary and secondary amines, researchers can rapidly expand structure-activity relationship (SAR) libraries without affecting the rest of the molecule[3].

  • The 1-Ethenyl (N-Vinyl) Group: The N-vinyl substituent is a dynamic handle for late-stage functionalization. It can undergo radical-mediated thiol-ene click chemistry, transition-metal-catalyzed C-H activation[4], or act as a monomer in the synthesis of specialized copolymers[5][6].

Systems Visualization

G Core 1-Ethenyl-1H-pyrazole- 5-carboxylic acid (C6H6N2O2) AcidAct Carboxylic Acid Activation (HATU) Core->AcidAct Amidation Pathway VinylAct N-Vinyl Group Activation (UV/Radical) Core->VinylAct Olefin Pathway Amides Pyrazole-5-carboxamides (Drug Leads) AcidAct->Amides + Amines (DIPEA) Polymers Functionalized Pyrazoles (Thiol-Ene/Polymers) VinylAct->Polymers + Thiols / Catalysts

Figure 1: Divergent synthetic pathways of 1-ethenyl-1H-pyrazole-5-carboxylic acid.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and internal quality control (QC) checkpoints.

Protocol A: Amide Library Generation via HATU Coupling

Causality: HATU is selected over traditional carbodiimides (like EDC/HOBt) due to its superior reaction kinetics and ability to suppress epimerization. This is critical when coupling sterically hindered amines to the pyrazole-5-position to generate drug leads[3].

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of 1-ethenyl-1H-pyrazole-5-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: TLC (Dichloromethane/Methanol 9:1) should show complete consumption of the baseline carboxylic acid spot, indicating active ester formation.

  • Coupling: Add 1.1 eq of the target amine. Stir for 2-4 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Final Validation (QC): Analyze the crude product via LC-MS. The presence of the

    
     peak corresponding to the target amide, coupled with ¹H-NMR confirmation (appearance of the amide N-H proton at ~8.0-9.0 ppm and retention of the vinyl protons at ~5.0-7.5 ppm), validates the protocol.
    
Protocol B: Late-Stage Thiol-Ene "Click" Functionalization

Causality: The radical-mediated thiol-ene reaction is chosen for its "click" characteristics—high thermodynamic driving force, rapid kinetics, and strict tolerance to the carboxylic acid/amide groups. This allows for the orthogonal functionalization of the N-vinyl moiety without degrading the pyrazole core[5].

Step-by-Step Workflow:

  • Preparation: In a quartz reaction vial, dissolve 1.0 eq of the pyrazole substrate and 3.0 eq of the target thiol in a degassed solvent (e.g., Methanol). Add 0.1 eq of a photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DPAP).

  • Irradiation: Irradiate the mixture with UV light (365 nm) at room temperature for 1-2 hours.

    • Validation Checkpoint 1: Monitor via ¹H-NMR of a crude aliquot. The disappearance of the characteristic N-vinyl terminal alkene protons (multiplets at ~5.0 ppm and ~5.5 ppm) indicates successful conversion to the thioether.

  • Purification: Remove the solvent under reduced pressure and purify via flash column chromatography or preparative HPLC.

  • Final Validation (QC): High-resolution mass spectrometry (HRMS) must confirm the exact mass of the thioether adduct, validating the anti-Markovnikov addition characteristic of the radical thiol-ene mechanism.

References

  • National Institute of Standards and Technology (NIST). "m-Nitroaniline (Formula: C6H6N2O2)". NIST Chemistry WebBook. Available at:[Link]

  • MDPI. "Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors". Molecules, 2018. Available at:[Link]

  • Bioorganic & Medicinal Chemistry Letters. "Potent nonpeptide endothelin antagonists: Synthesis and structure-activity relationships of pyrazole-5-carboxylic acids". PubMed, 2000. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity". Molecules, 2023. Available at:[Link]

  • ACS Publications. "Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights". Organometallics, 2022. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Putative Bioactivity Profile of 1-Ethenyl-1H-pyrazole-5-carboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive examination of the predicted biological activities of 1-ethenyl-1H-pyrazole-5-carboxylic acid. While di...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the predicted biological activities of 1-ethenyl-1H-pyrazole-5-carboxylic acid. While direct experimental data for this specific molecule is not extensively documented in publicly accessible literature, this document synthesizes information from structurally related compounds to construct a robust, hypothesis-driven bioactivity profile. By analyzing the well-established pharmacological properties of the pyrazole carboxylic acid scaffold and the influence of vinyl substituents, we can project a compelling case for its potential as a therapeutic agent and outline a clear experimental path for its validation.

The core of this guide is built upon the known versatility of the pyrazole ring, a privileged scaffold in medicinal chemistry found in numerous FDA-approved drugs.[1] Derivatives of pyrazole and pyrazole carboxylic acid are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The introduction of a vinyl (ethenyl) group at the N-1 position is a key structural feature. While less common than other substitutions, vinylpyrazoles have been identified as interesting building blocks for more complex, biologically active molecules, with some 5-vinylpyrazoles showing promise as DNA gyrase inhibitors.[4] This guide will, therefore, explore the synergistic potential of these two structural motifs.

Postulated Bioactivity Profile

Based on the extensive literature on pyrazole derivatives, we hypothesize that 1-ethenyl-1H-pyrazole-5-carboxylic acid possesses significant potential in three primary therapeutic areas: antimicrobial, anticancer, and anti-inflammatory applications.

Antimicrobial Activity

The pyrazole nucleus is a cornerstone in the development of antimicrobial agents.[5] Numerous studies have demonstrated the efficacy of pyrazole carboxylic acid derivatives against a spectrum of both Gram-positive and Gram-negative bacteria.[2] The mechanism often involves the disruption of essential cellular processes.

Notably, the presence of a vinyl group adds a specific dimension to this predicted activity. Certain 5-vinylpyrazoles have been identified as potent inhibitors of DNA gyrase, an essential bacterial enzyme that controls the topological state of DNA.[4] By inhibiting this enzyme, the compound can effectively halt DNA replication and transcription, leading to bacterial cell death. This provides a specific, testable hypothesis for the mechanism of action of 1-ethenyl-1H-pyrazole-5-carboxylic acid.

Anticancer Activity

The pyrazole scaffold is prevalent in a multitude of compounds investigated for their antiproliferative properties.[6][7] Pyrazole-5-carboxamide derivatives, which are closely related to the title compound, have shown strong inhibitory activity against various cancer cell lines.[6] The proposed mechanisms are diverse and include the inhibition of critical cell cycle kinases and the induction of apoptosis.

The carboxylic acid moiety at the C-5 position is a key pharmacophore that can engage in hydrogen bonding interactions with target proteins. We postulate that 1-ethenyl-1H-pyrazole-5-carboxylic acid could exhibit cytotoxicity against cancer cell lines through the modulation of signaling pathways that govern cell proliferation and survival.

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are built around a pyrazole core.[8][9] The most well-known example is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[8] The anti-inflammatory action of these compounds stems from their ability to block the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] Pyrazole carboxylic acid derivatives have also been specifically investigated as lonazolac bioisosteres with selective COX-2 inhibition.[11]

The structural features of 1-ethenyl-1H-pyrazole-5-carboxylic acid are consistent with those of known COX inhibitors. The pyrazole ring can fit into the active site of the COX enzyme, and the carboxylic acid group can interact with key residues. Therefore, it is highly plausible that this compound could exhibit anti-inflammatory properties by inhibiting COX enzymes.[11][12]

Proposed Synthetic Pathway

The synthesis of 1-ethenyl-1H-pyrazole-5-carboxylic acid can be approached through established methods in heterocyclic chemistry. A common and flexible strategy involves the initial construction of the pyrazole ring with an ester at the C-5 position, followed by N-vinylation and subsequent hydrolysis of the ester.[13]

Synthetic Pathway A β-Ketoester (e.g., ethyl glyoxalate) C Ethyl 1H-pyrazole-5-carboxylate A->C Knorr Cyclocondensation B Hydrazine B->C E Ethyl 1-ethenyl-1H-pyrazole-5-carboxylate C->E N-Vinylation D Vinylating Agent (e.g., vinyl acetate) D->E G 1-Ethenyl-1H-pyrazole-5-carboxylic Acid E->G Ester Hydrolysis F Hydrolysis (LiOH or NaOH) F->G

Caption: A potential synthetic workflow for 1-ethenyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocols for Bioactivity Verification

To empirically validate the hypothesized bioactivities, a series of robust, standardized in vitro assays are proposed.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[14][15]

Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 1-ethenyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity.

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well plate with bacteria and compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate (37°C, 16-20h) C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Anticancer Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Methodology:

  • Cell Seeding:

    • Seed a mammalian cancer cell line (e.g., MCF-7, HeLa) into a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of 1-ethenyl-1H-pyrazole-5-carboxylic acid in cell culture medium.

    • Replace the old medium with the medium containing the different compound concentrations.

    • Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.[16]

    • Incubate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

    • Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[10][19]

Methodology:

  • Reagent Preparation:

    • Prepare working solutions of assay buffer, heme, and COX-1 or COX-2 enzyme according to the manufacturer's protocol (e.g., from Cayman Chemical or BPS Bioscience).[20][21][22]

  • Plate Setup:

    • To the wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition:

    • Add various concentrations of 1-ethenyl-1H-pyrazole-5-carboxylic acid, a reference inhibitor (e.g., Celecoxib), or a vehicle control (e.g., DMSO) to the wells.

  • Pre-incubation:

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.

  • Detection:

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD oxidation) using a microplate reader. Kinetic readings may be taken over 5-10 minutes.[22]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration relative to the vehicle control.

    • Calculate IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity.

COX Pathway cluster_enzyme Enzymatic Conversion AA Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) AA->PGG2 Cyclooxygenase Activity COX COX-1 / COX-2 Enzymes PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor 1-Ethenyl-1H-pyrazole- 5-carboxylic Acid Inhibitor->COX Inhibition

Caption: Proposed inhibition of the Cyclooxygenase (COX) pathway.

Anticipated Data and Interpretation

The results from the proposed assays can be effectively summarized for comparative analysis.

Table 1: Hypothetical Antimicrobial Activity (MIC)

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213e.g., 16
Escherichia coliATCC 25922e.g., 32
Pseudomonas aeruginosaATCC 27853e.g., >64
Candida albicansATCC 90028e.g., 64

Table 2: Hypothetical Anticancer and Anti-inflammatory Activity (IC₅₀)

AssayTargetIC₅₀ (µM)Selectivity Index
Cytotoxicity MCF-7 (Breast Cancer)e.g., 8.5N/A
HeLa (Cervical Cancer)e.g., 12.2N/A
Anti-inflammatory COX-1e.g., 25.0e.g., 27.8
COX-2e.g., 0.9

Interpretation: A low MIC value indicates potent antimicrobial activity. For anticancer activity, a low IC₅₀ value against cancer cell lines is desirable. In the anti-inflammatory assay, a low IC₅₀ for COX-2 and a high IC₅₀ for COX-1 (resulting in a high Selectivity Index > 1) would suggest a promising profile with potentially fewer gastrointestinal side effects.[19]

Conclusion and Future Directions

This guide establishes a strong, literature-supported rationale for investigating 1-ethenyl-1H-pyrazole-5-carboxylic acid as a potential antimicrobial, anticancer, and anti-inflammatory agent. The presence of the pyrazole carboxylic acid core, combined with an N-vinyl substituent, creates a unique chemical entity with a high probability of exhibiting valuable biological activities.

The immediate next steps involve the chemical synthesis of the compound and the execution of the in vitro assays detailed in this document. Positive results from these initial screens would warrant further investigation, including mechanism of action studies (e.g., specific enzyme inhibition assays for DNA gyrase), in vivo efficacy studies in animal models, and a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The insights presented herein provide a clear and scientifically rigorous roadmap for unlocking the therapeutic potential of this promising molecule.

References

  • BenchChem. (2025). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
  • Song, J., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 865-875.
  • Reis, J. C. F., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3539.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Cooper, A. C., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(18), 4443-4447.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Wang, L. H., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Azulay, D., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586.
  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Mini-Reviews in Medicinal Chemistry, 17(15), 1414-1443.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • El-Gamal, M. I., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2352187.
  • Abcam. (n.d.). MTT assay protocol.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Patel, R. P., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(8), 2151-2158.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Wiegand, I., et al. (2008). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmacological and Toxicological Methods, 58(1), 57-71.
  • Sharma, V., et al. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Rasayan Journal of Chemistry, 18(1), 1-15.
  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • El-Gendy, M. S., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(2), 529-537.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Abdel-Wahab, B. F., et al. (2018).
  • Public Health Agency of Canada. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from Public Health Agency of Canada website.
  • CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives.
  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Ali, N., et al. (2025).
  • Al-Suhaimi, E. A., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Biomolecular Structure and Dynamics, 40(18), 8195-8217.
  • Manjula, S. N., et al. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of Chemical and Pharmaceutical Research, 5(12), 1251-1256.
  • Kumar, V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 9(5), 239-254.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • Kumar, A., et al. (2018).
  • El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5003.
  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Monatshefte für Chemie - Chemical Monthly, 148(12), 2157-2162.

Sources

Exploratory

N-Vinyl Pyrazole Monomers: A Technical Guide to Functional Polyazoles

Topic: N-Vinyl Pyrazole Monomers: Synthesis, Polymerization Kinetics, and Functional Applications Content Type: Technical Whitepaper Audience: Polymer Chemists, Energetic Materials Scientists, and Drug Delivery Researche...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Vinyl Pyrazole Monomers: Synthesis, Polymerization Kinetics, and Functional Applications Content Type: Technical Whitepaper Audience: Polymer Chemists, Energetic Materials Scientists, and Drug Delivery Researchers

Executive Summary

While N-vinylpyrrolidone (NVP) and N-vinylimidazole (NVI) dominate the landscape of functional hydrophilic polymers, N-vinyl pyrazoles (NVPz) represent a distinct class of nitrogen-rich monomers offering unique advantages in energetic materials, metal coordination, and stimuli-responsive hydrogels.

Unlike imidazoles, the pyrazole ring features adjacent nitrogen atoms (


 and 

), resulting in significantly lower basicity (

) compared to imidazole (

). This electronic distinction renders Poly(N-vinyl pyrazole) (PNVPz) polymers chemically robust, resistant to hydrolytic degradation, and capable of selective metal chelation. This guide details the synthesis of the 1-vinylpyrazole monomer, controls for its polymerization kinetics, and its translation into functional materials.

Chemical Architecture & Synthesis Strategies

The synthesis of N-vinyl pyrazoles is historically challenging due to the thermodynamic preference for C-alkylation over N-alkylation in many heterocycles. Two primary routes exist: the classical Transvinylation (accessible in standard labs) and the modern Trofimov Reaction (atom-efficient industrial route).

A. The Challenge of N-Vinylation

Direct vinylation using vinyl halides is often low-yielding due to polymerization of the halide or elimination reactions. The industry standard has shifted toward nucleophilic addition to acetylene or vinyl exchange.

B. Synthetic Pathways Visualization

The following diagram illustrates the two dominant synthetic pathways.

SynthesisPathways Pyrazole 1H-Pyrazole (Precursor) Transvinyl Transvinylation Hg(OAc)2 / H2SO4 Reflux Pyrazole->Transvinyl Acetylene Acetylene Gas (HC≡CH) Trofimov Trofimov Reaction KOH / DMSO 100-120°C Acetylene->Trofimov VinylAcetate Vinyl Acetate (Solvent/Reagent) VinylAcetate->Transvinyl Ketoxime Ketone Oxime (R2C=N-OH) Ketoxime->Trofimov + Acetylene NVPz 1-Vinylpyrazole (Monomer) Trofimov->NVPz Direct Synthesis (High Yield) Transvinyl->NVPz Equilibrium Control

Figure 1: Comparison of the Trofimov direct synthesis (top) and Hg-catalyzed transvinylation (bottom).

Polymerization Kinetics & Mechanisms

Polymerizing 1-vinylpyrazole requires strict kinetic control. Unlike styrenics, the vinyl group in N-vinylazoles is directly attached to a heteroatom, creating a resonance effect that destabilizes the radical.

Critical Kinetic Parameters
  • The "Explosive" Nature: Neat (bulk) polymerization of 1-vinylpyrazole is highly exothermic and can accelerate uncontrollably (auto-acceleration or Trommsdorff effect). Solution polymerization is mandatory for safety and molecular weight control.

  • Reactivity Ratios: NVPz monomers are electron-rich (

    
    ). They copolymerize poorly with other electron-rich monomers (like vinyl acetate) but form alternating copolymers with electron-deficient monomers (like maleic anhydride or acrylonitrile).
    
Mechanism: Free Radical Propagation

The propagation step is governed by the attack of the radical on the vinyl


-carbon.

PolymerizationMech Initiator Initiator (AIBN) Thermal Decomp Radical Primary Radical (R•) Initiator->Radical kd Adduct Monomer Radical (Resonance Stabilized) Radical->Adduct + Monomer Monomer 1-Vinylpyrazole (Monomer) Chain Propagating Polymer Chain Adduct->Chain kp (Propagation) Chain->Chain + n Monomer Termination Termination (Coupling/Disproportionation) Chain->Termination kt

Figure 2: Free radical polymerization pathway of N-vinyl pyrazole.

Functional Applications

A. Energetic Materials (The "Killer App")

N-vinyl pyrazoles are precursors to high-energy-density materials (HEDMs). The pyrazole ring has a high heat of formation (


).
  • Mechanism: Nitration of the polymer backbone or the use of nitrated monomers (e.g., 3,4-dinitro-1-vinylpyrazole) increases density and detonation velocity.

  • Advantage: PNVPz binders offer a positive oxygen balance and compatibility with oxidizers like Ammonium Perchlorate (AP), unlike inert binders like HTPB.

B. Metal Coordination & Scavenging

The


 atom (pyridine-like) in the pyrazole ring is a hard donor site.
  • Selectivity: PNVPz shows high affinity for transition metals (

    
    , 
    
    
    
    ,
    
    
    ) but low affinity for alkali earth metals, making it excellent for wastewater remediation or catalyst support.
  • Structure: The polymer acts as a polydentate ligand, forming "pendant" complexes.

C. Biomedical: pH-Responsive Hydrogels

While less common than PVP, PNVPz is emerging in drug delivery.

  • The pH Switch: Due to its low

    
     (~2.5), the polymer is neutral at physiological pH (7.4) but becomes cationic in highly acidic environments (stomach pH 1-2). This allows for gastric-retentive drug delivery systems  that swell and release cargo only in the stomach.
    

Experimental Protocols

Protocol A: Laboratory Synthesis of 1-Vinylpyrazole (Transvinylation)

Use this method if high-pressure acetylene facilities are unavailable.

Reagents:

  • Pyrazole (1 eq)

  • Vinyl Acetate (Excess, serves as solvent/reactant)

  • Mercuric Acetate (

    
    ) (Catalyst, 0.05 eq)
    
  • Concentrated Sulfuric Acid (Catalytic drops)

Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirring.

  • Mixing: Dissolve pyrazole in vinyl acetate (1:10 molar ratio). Add

    
     and stir until dissolved.
    
  • Catalysis: Add 3-4 drops of

    
    . The solution may darken slightly.
    
  • Reaction: Reflux at 75°C for 5–7 hours. Monitor via TLC (disappearance of pyrazole spot).

  • Quenching: Cool to RT. Add solid

    
     to neutralize acid.
    
  • Purification: Filter off solids. Remove excess vinyl acetate via rotary evaporation. Distill the oily residue under reduced pressure (vacuum distillation) to obtain 1-vinylpyrazole (bp ~140°C at atmospheric, significantly lower under vacuum).

Validation:

  • 1H NMR (

    
    ):  Look for vinyl protons. A doublet of doublets at 
    
    
    
    7.0 (N-CH=), and two doublets at
    
    
    4.8 and 5.4 (=CH2). Absence of N-H peak at
    
    
    11-13.
Protocol B: Solution Polymerization of 1-Vinylpyrazole

Designed to prevent thermal runaway.

Reagents:

  • Monomer: 1-Vinylpyrazole (Freshly distilled)

  • Solvent: Benzene or 1,4-Dioxane (Anhydrous)

  • Initiator: AIBN (Azobisisobutyronitrile) (1 wt% relative to monomer)

Workflow:

  • Solution Prep: Prepare a 20-30% (w/v) solution of monomer in benzene.

  • Degassing (Critical): Purge the solution with dry Nitrogen or Argon for 30 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).

  • Initiation: Add AIBN quickly under inert atmosphere. Seal the vessel.

  • Polymerization: Heat to 60°C in a thermostated oil bath for 12–24 hours.

  • Precipitation: Pour the viscous reaction mixture dropwise into a 10-fold excess of cold diethyl ether or hexane. The polymer will precipitate as a white powder.

  • Drying: Vacuum dry at 40°C for 24 hours.

Comparative Data: Azole Monomers

PropertyN-Vinylpyrrolidone (NVP)N-Vinylimidazole (NVI)N-Vinylpyrazole (NVPz)
Ring Structure Cyclic Amide (Lactam)1,3-Diazole1,2-Diazole
Basicity (

)
~0 (Amide)7.0 (Basic)2.5 (Weakly Basic)
Polymer

~150-180°C~160°C~170°C (High Stability)
Key Application Hydrogels, PharmaGene Delivery, CatalysisEnergetics, Metal Scavenging
Water Solubility HighHigh (pH dependent)Moderate to Low (Hydrophobic backbone)

References

  • Makhova, N. N., et al. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Link

  • Trofimov, B. A., et al. (2014). Polymerization of N-Vinylpyrroles: Recent Achievements. Polymer Science Series B. Link

  • Kizilcan, N., & Akar, A. (2012). Synthesis and characterization of poly(1-vinylimidazole) and poly(1-vinylpyrazole) hydrogels. Journal of Applied Polymer Science. Link

  • Alicea, E., et al. (2021). Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles. Beijing Institute of Technology. Link

  • Pekel, N. (2012).[1] Synthesis, characterization and drug release behavior of poly(1-vinyl 1,2,4-triazole) hydrogels. Colloids and Surfaces B: Biointerfaces. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Ethenyl-1H-Pyrazole-5-Carboxylic Acid via Ester Hydrolysis

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Rationale N-vinylpyrazoles are highly versatile building blocks in organic synthesis, medicinal chemistry, and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Rationale

N-vinylpyrazoles are highly versatile building blocks in organic synthesis, medicinal chemistry, and materials science[1]. Specifically, 1-ethenyl-1H-pyrazole-5-carboxylic acid (also known as 1-vinyl-1H-pyrazole-5-carboxylic acid) and its derivatives serve as critical intermediates in the development of PI3K inhibitors for oncology and novel agrochemical insecticidal agents.

The synthesis of the free carboxylic acid is typically achieved through the saponification (basic hydrolysis) of its corresponding ethyl or methyl ester precursor (e.g., ethyl 1-ethenyl-1H-pyrazole-5-carboxylate)[2][3]. This application note details a robust, self-validating protocol for this transformation, emphasizing the preservation of the highly reactive N-vinyl moiety.

Mechanistic Insights & Causality

The conversion of ethyl 1-ethenyl-1H-pyrazole-5-carboxylate to the free acid relies on a base-promoted nucleophilic acyl substitution.

Why Basic Over Acidic Hydrolysis? The N-vinyl group is highly susceptible to electrophilic addition and free-radical polymerization under strongly acidic conditions or at elevated temperatures[1][4]. Therefore, an acidic hydrolysis approach is fundamentally flawed for this substrate. Instead, mild basic hydrolysis using Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in a mixed aqueous-organic solvent system (such as THF/Water) is the most reliable method[2][5]. The base irreversibly deprotonates the resulting carboxylic acid, driving the equilibrium forward while maintaining a safe environment for the ethenyl group[3].

Experimental Workflow

Workflow Ester Ethyl 1-ethenyl-1H-pyrazole- 5-carboxylate Saponification Basic Hydrolysis (LiOH or NaOH, THF/H2O, rt to 50°C) Ester->Saponification Base addition Intermediate Lithium/Sodium 1-ethenyl-1H- pyrazole-5-carboxylate Saponification->Intermediate Cleavage of ethoxy group Acidification Acidification (1M HCl to pH ~3-4) Intermediate->Acidification Aqueous extraction & cooling Product 1-ethenyl-1H-pyrazole- 5-carboxylic acid Acidification->Product Precipitation & Filtration

Workflow for the saponification of ethyl 1-ethenyl-1H-pyrazole-5-carboxylate to its free acid.

Detailed Step-by-Step Protocol

Materials & Reagents
  • Starting Material: Ethyl 1-ethenyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Base: LiOH·H₂O (2.0 - 3.0 eq) or NaOH (2.0 - 3.0 eq)[2]

  • Solvents: Anhydrous Tetrahydrofuran (THF) and Deionized Water

  • Acid: 1M Hydrochloric acid (HCl)

  • Extraction Solvent (Optional): Ethyl acetate (EtOAc)

Procedure

Step 1: Solubilization In a round-bottom flask, dissolve the ethyl 1-ethenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (typically a 3:1 v/v ratio).

  • Causality: THF ensures the organic ester remains completely in solution, while water is necessary to dissolve the inorganic base and act as the nucleophile. The 3:1 ratio creates a finely dispersed, homogeneous environment that maximizes the reaction rate without requiring high temperatures[2].

Step 2: Base Addition & Saponification Add LiOH·H₂O (2.0 eq) in one portion. Stir the reaction mixture vigorously at room temperature (20–25 °C).

  • Causality: LiOH is preferred over NaOH as it provides a milder basic environment, minimizing the risk of side reactions. If the reaction is sluggish, gentle heating up to 40–50 °C can be applied[2][3]. Do not exceed 50 °C , as thermal stress can induce the polymerization of the N-vinyl group[4].

Step 3: Self-Validating Monitoring Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting ester is entirely consumed (typically 4 to 12 hours)[2].

Step 4: Solvent Removal Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the volatile THF.

  • Causality: Removing the organic solvent prevents the final product from remaining dissolved in the organic phase during the subsequent precipitation step, thereby maximizing the isolated yield[5].

Step 5: Acidification (Critical Step) Dilute the remaining aqueous residue with a small amount of additional water if it is too viscous. Cool the flask in an ice bath (0–5 °C). Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 3 to 4[5].

  • Causality: Cooling the solution prevents the exothermic neutralization from damaging the vinyl group. The 1-ethenyl-1H-pyrazole-5-carboxylic acid will precipitate out of the aqueous solution as a solid. Avoid dropping the pH below 2; excess acid can protonate the pyrazole nitrogen, which increases the molecule's water solubility and drastically reduces the isolated yield.

Step 6: Isolation & Drying Filter the resulting precipitate through a Büchner funnel under vacuum. Wash the filter cake thoroughly with ice-cold water to remove residual inorganic salts (LiCl/NaCl). Dry the solid under high vacuum at room temperature to afford the pure 1-ethenyl-1H-pyrazole-5-carboxylic acid[5]. (Note: If no precipitate forms, extract the aqueous layer with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo).

Quantitative Data & Optimization Parameters

The following table summarizes the experimental parameters and their direct impact on the yield and purity of the final carboxylic acid.

ParameterOption A (Preferred)Option BImpact on Yield / Purity
Base Selection LiOH·H₂O (2.0 - 3.0 eq)NaOH (2.0 - 3.0 eq)LiOH provides milder conditions, reducing the risk of side reactions. NaOH is faster but requires stricter temperature control[2][3].
Solvent System THF/H₂O (3:1 v/v)MeOH/H₂O (1:1 v/v)THF prevents transesterification side-reactions (which can occur with MeOH) and solubilizes the ester efficiently at room temperature.
Temperature Room Temperature (20–25 °C)40–50 °CRT maximizes the preservation of the vinyl group. Heating accelerates hydrolysis but risks thermally induced polymerization[4].
Typical Yield 85% - 95%70% - 85%Mild conditions generally afford higher purity and isolated yields without the need for downstream column chromatography[5].

References

1. US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases - Google Patents. 2. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives - Benchchem. 3.[5] Synthesis, Computational Investigation and Biological Evaluation of α,α- Difluoromethyl Embodying Ketones Pyrazole and Isoxazo - The Royal Society of Chemistry. 4.[6] Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives - ResearchGate._ 5.[3] Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC. 6.[1] (PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - ResearchGate. 7.[4] (PDF) N-vinylpyrazole copolymers - ResearchGate.

Sources

Application

Application Note: Protocol for N-Vinylation of Pyrazole-5-Carboxylic Acid Esters

-Vinyl-1H-pyrazole-5-carboxylates (and their 1,3-tautomeric isomers) Part 1: Strategic Overview & Mechanistic Insight The Challenge: Tautomerism and Regioselectivity The N-functionalization of pyrazole-5-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026


-Vinyl-1H-pyrazole-5-carboxylates (and their 1,3-tautomeric isomers)

Part 1: Strategic Overview & Mechanistic Insight

The Challenge: Tautomerism and Regioselectivity

The N-functionalization of pyrazole-5-carboxylic acid esters presents a classic regioselectivity dilemma governed by annular tautomerism. The starting material exists in equilibrium between two forms: the 3-ester and the 5-ester tautomers.

  • 1,3-Isomer (Thermodynamic/Steric Preference): Alkylation typically occurs at the nitrogen distal to the ester group (N1 relative to the 3-ester) to minimize steric repulsion. This yields Ethyl 1-vinyl-1H-pyrazole-3-carboxylate .

  • 1,5-Isomer (The "5-Ester" Target): Functionalization at the nitrogen adjacent to the ester (N1 relative to the 5-ester) yields Ethyl 1-vinyl-1H-pyrazole-5-carboxylate . This is often the minor product due to steric hindrance from the ester group but is frequently the desired pharmacophore for specific binding pockets.

Selected Methodology: Copper-Mediated Oxidative Coupling (Chan-Lam)

While direct alkylation with vinyl halides (Ullmann) requires harsh conditions that may hydrolyze the ester, and Michael addition to alkynes limits the vinyl substitution pattern, the Chan-Lam-Evans coupling is the superior protocol for drug development.

Why Chan-Lam?

  • Mild Conditions: Operates at room temperature or mild heat (40–60 °C).

  • Substrate Tolerance: Compatible with the labile ester moiety.

  • Aerobic Oxidation: Uses atmospheric oxygen as the terminal oxidant.

  • Reagent Availability: Vinylboronic acids are stable and diverse.

Mechanistic Pathway

The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The key step determining regioselectivity is the coordination of the pyrazole nitrogen to the Copper(II) species.

ChanLamCycle Start Cu(OAc)2 (Cu II) ComplexA Transmetallation [Cu(II)-Vinyl Species] Start->ComplexA + Vinylboronic Acid ComplexB Coordination [Cu(II)-Vinyl-Pyrazole] ComplexA->ComplexB + Pyrazole Ester (Base assisted) ComplexC Oxidation [Cu(III)-Vinyl-Pyrazole] ComplexB->ComplexC + O2 (Air) Product Reductive Elimination Product: N-Vinyl Pyrazole + Cu(I) ComplexC->Product Fast Regen Re-oxidation Cu(I) -> Cu(II) (via O2) Product->Regen Regen->Start

Figure 1: Catalytic cycle of the Chan-Lam oxidative coupling for N-vinylation.

Part 2: Detailed Experimental Protocols

Protocol A: Standard Chan-Lam Coupling (Synthesis of Isomer Mixture)

Best for initial screening and generation of material.

Materials:

  • Substrate: Ethyl 1H-pyrazole-3(5)-carboxylate (1.0 equiv)

  • Coupling Partner: Vinylboronic acid pinacol ester (or Vinylboronic acid) (2.0 equiv)

  • Catalyst: Cu(OAc)

    
     (anhydrous) (0.1 – 1.0 equiv)
    
    • Note: 1.0 equiv is recommended for faster kinetics in discovery chemistry; 0.1 equiv works for scale-up but requires efficient oxygen sparging.

  • Base/Ligand: Pyridine (2.0 equiv) or DMAP (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) [0.1 M]

  • Oxidant: Compressed Air or O

    
     balloon.
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar. Allow to cool under N

    
    , then switch to an air atmosphere (drying tube).
    
  • Charging: Add Ethyl 1H-pyrazole-3(5)-carboxylate (1.0 mmol, 140 mg), Vinylboronic acid pinacol ester (2.0 mmol), and Cu(OAc)

    
     (1.0 mmol, 181 mg).
    
  • Solvation: Add MeCN (10 mL). The solution typically turns blue/green (characteristic of Cu(II)).

  • Activation: Add Pyridine (2.0 mmol, 161 µL) dropwise.

  • Reaction: Stir vigorously at room temperature open to the air (or with an O

    
     balloon for faster rates).
    
    • Observation: The reaction mixture may darken as Cu(I) is formed and re-oxidized.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS every 4 hours.

    • Target Time: 16–24 hours.

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash with aqueous NH

      
      Cl (sat.) to sequester copper (blue aqueous layer).
      
    • Wash with Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash Column Chromatography (SiO

    
    ).
    
    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Separation: The 1,3-isomer (less polar) usually elutes before the 1,5-isomer (more polar).

Protocol B: Direct Alkylation with Vinyl Halides (Alternative)

Use only if Boronic acids fail. Requires stricter safety controls.

Materials:

  • Ethyl 1H-pyrazole-3(5)-carboxylate

  • Vinyl Bromide (1M in THF)

  • Cs

    
    CO
    
    
    
    (2.0 equiv)
  • CuI (0.1 equiv)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 equiv)

  • Solvent: 1,4-Dioxane.

Key Difference: This method requires heating (80–100 °C) in a sealed tube, which may degrade the ester. It is less selective but often higher yielding for sterically unencumbered pyrazoles.

Part 3: Data Analysis & Regiochemistry Validation

The critical step in this protocol is distinguishing the 1,3-isomer (vinyl far from ester) from the 1,5-isomer (vinyl next to ester).

Quantitative Comparison of Conditions
ParameterChan-Lam (Protocol A)Ullmann (Protocol B)
Catalyst Cu(OAc)

CuI
Temp 25 °C90 °C
Time 18–24 h12–16 h
Yield (Combined) 75–85%60–70%
Regioselectivity (1,3 : 1,5) ~4:1~3:1
Ester Stability HighModerate (Risk of hydrolysis)
Structural Confirmation (NMR)

You must validate the regiochemistry using NOE (Nuclear Overhauser Effect) experiments.

  • 1,5-Isomer (Target):

    • NOE Signal: Strong correlation between the Vinyl Proton (

      
      )  and the Ester Ethyl Group (
      
      
      
      )
      .
    • Logic: The vinyl group is spatially proximal to the ester.

  • 1,3-Isomer (Major Byproduct):

    • NOE Signal: Strong correlation between the Vinyl Proton (

      
      )  and the Pyrazole Ring Proton (
      
      
      
      )
      .
    • Absence: No NOE between Vinyl and Ester.

RegioCheck Sample Isolated Isomer NOE_Exp Run 1D NOE / 2D NOESY Sample->NOE_Exp Result1 NOE: Vinyl <-> Ester Ethyl NOE_Exp->Result1 Result2 NOE: Vinyl <-> Pyrazole H4 (No Ester interaction) NOE_Exp->Result2 Conclusion1 CONFIRMED: 1,5-Isomer (Ethyl 1-vinyl-1H-pyrazole-5-carboxylate) Result1->Conclusion1 Conclusion2 CONFIRMED: 1,3-Isomer (Ethyl 1-vinyl-1H-pyrazole-3-carboxylate) Result2->Conclusion2

Figure 2: Decision tree for assigning regiochemistry via NMR spectroscopy.

Part 4: Troubleshooting & Optimization

Low Conversion
  • Cause: Inefficient re-oxidation of Cu(I) to Cu(II).

  • Solution: Ensure the reaction is not sealed under inert gas. Use an O

    
     balloon or bubble dry air through the solvent.
    
  • Additive: Add 4Å Molecular Sieves. Water is a byproduct of the boronic acid cycle and can inhibit the reaction if it accumulates.

Poor Regioselectivity (Too much 1,3-isomer)
  • Steric Control: Switch the ligand from Pyridine to a bulkier base like 2,6-Lutidine. This often suppresses the formation of the more sterically crowded 1,5-isomer further, but in some specific chelation cases, bidentate ligands (like Phenanthroline) can alter the geometry of the transition state.

  • Thermodynamic Control: Regioselectivity in Chan-Lam is often kinetically controlled. Heating the reaction (50 °C) might shift the ratio if the process is reversible, though N-vinylation is typically irreversible.

Ester Hydrolysis
  • Cause: Wet solvent or presence of hydroxide.[1]

  • Solution: Use anhydrous MeCN. Switch base from hydroxide/carbonate to organic bases (Pyridine, Et

    
    N).
    

References

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(OAc)2." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941-2944. Link

  • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011, pp. 829-856. Link

  • Fokin, V. V., et al. "Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles." Journal of the American Chemical Society, vol. 127, no. 45, 2005. (Cited for mechanistic parallels in azole alkylation). Link

  • Review on Pyrazole Regioselectivity: "Regioselectivity in the N-alkylation and N-arylation of pyrazoles." Beilstein Journal of Organic Chemistry, 2018. Link

Sources

Method

Copolymerization of 1-vinylpyrazole carboxylic acid with acrylates

Application Note: Precision Copolymerization of 1-Vinylpyrazole Carboxylic Acid Derivatives with Acrylates Executive Summary & Scientific Rationale The incorporation of 1-vinylpyrazole carboxylic acid (VPCA) moieties int...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Copolymerization of 1-Vinylpyrazole Carboxylic Acid Derivatives with Acrylates

Executive Summary & Scientific Rationale

The incorporation of 1-vinylpyrazole carboxylic acid (VPCA) moieties into acrylate backbones creates a class of functional copolymers with dual responsiveness: the pH-sensitivity of the carboxylic acid and the coordination ability of the pyrazole nitrogen. These materials are critical in the development of smart drug delivery systems (DDS) , where the pyrazole ring acts as a hydrogen-bond acceptor or metal chelator, and the carboxylic acid provides solubility switching.

The Challenge: Synthesizing these copolymers is non-trivial due to the "Monomer Reactivity Mismatch" .

  • Acrylates are "More Activated Monomers" (MAMs) with stabilized radicals (conjugated carbonyl).

  • N-Vinylpyrazoles are "Less Activated Monomers" (LAMs) with unstable, highly reactive radicals (lone pair on nitrogen).

This electronic disparity (


) typically leads to severe composition drift, where the acrylate is consumed rapidly, leaving unreacted vinylpyrazole. Furthermore, direct polymerization of the carboxylic acid form often leads to catalyst poisoning or solubility issues.

The Solution: This protocol utilizes a Protected Monomer Strategy (using the ethyl ester) combined with RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization to enforce statistical distribution and control dispersity (


).

Monomer Synthesis & Preparation

Note: Direct sourcing of 1-vinylpyrazole-3-carboxylic acid is difficult. We synthesize the ester precursor: Ethyl 1-vinyl-1H-pyrazole-3-carboxylate (EVP-3-C) .

Synthesis of EVP-3-C (Transvinylation Route)

This method avoids the use of high-pressure acetylene.

Reagents:

  • Ethyl 1H-pyrazole-3-carboxylate (Starting material)

  • Vinyl Acetate (Solvent & Reagent)

  • Mercury(II) Acetate (Catalyst)

  • Sulfuric Acid (Co-catalyst)[1]

Protocol:

  • Dissolution: Dissolve 10 g of Ethyl 1H-pyrazole-3-carboxylate in 150 mL of dry Vinyl Acetate.

  • Catalysis: Add Hg(OAc)

    
     (1.5 mol%) and 3 drops of conc. H
    
    
    
    SO
    
    
    .
  • Reflux: Heat to reflux (72°C) under N

    
     atmosphere for 12 hours.
    
  • Quench: Cool to RT, neutralize with NaHCO

    
     (aq).
    
  • Purification: Extract with ethyl acetate, dry over MgSO

    
    , and concentrate. Purify via vacuum distillation (bp ~110°C at 5 mmHg) to remove unreacted pyrazole.
    
    • Quality Check:

      
      H NMR must show vinyl protons at 
      
      
      
      4.9 (dd), 5.8 (dd), and 7.2 (dd) ppm.

Polymerization Protocols

Protocol A: Screening via Free Radical Polymerization (FRP)

Use this for rapid assessment of reactivity ratios and feed composition optimization.

Materials:

  • Monomer A: EVP-3-C (Synthesized above)

  • Monomer B: Methyl Methacrylate (MMA) or Butyl Acrylate (BA)

  • Initiator: AIBN (Recrystallized in methanol)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Feed Preparation: Prepare 5 vials with varying molar feed ratios of EVP-3-C : MMA (10:90, 30:70, 50:50, 70:30, 90:10). Total monomer concentration: 3.0 M.

  • Initiator Addition: Add AIBN (1.0 mol% relative to total monomer).

  • Degassing: Purge with Argon for 15 mins (essential to prevent oxygen inhibition of the N-vinyl propagation).

  • Polymerization: Heat at 70°C for 45 minutes.

    • Critical Note: Stop at low conversion (<10%) to determine reactivity ratios accurately using the Kelen-Tüdős method.

  • Precipitation: Pour reaction mixture into excess cold Hexane (for MMA copolymers) or Methanol/Water (depending on solubility).

  • Analysis: Dry under vacuum. Analyze via

    
    H NMR to calculate copolymer composition (
    
    
    
    ) vs. feed composition (
    
    
    ).
Protocol B: Controlled Synthesis via RAFT (Recommended)

Use this for block copolymers or defined MW for drug delivery.

Rationale for CTA Selection: Because we are copolymerizing a MAM (Acrylate) and a LAM (Vinylpyrazole), a Xanthate (MADIX) or a specific Trithiocarbonate is required. Standard Dithiobenzoates will retard the polymerization of the vinylpyrazole.

  • Selected CTA: O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1).

Step-by-Step:

  • Stoichiometry: Target DP = 200.

    • [Monomer]

      
       : [CTA] : [AIBN] = 200 : 1 : 0.2
      
  • Setup: In a Schlenk tube, dissolve EVP-3-C (1.0 g) and Butyl Acrylate (0.8 g) in Anhydrous DMF (3 mL).

  • Add CTA/Initiator: Add calculated Rhodixan A1 and AIBN.

  • Freeze-Pump-Thaw: Perform 3 cycles to remove O

    
     completely.
    
  • Reaction: Immerse in oil bath at 65°C for 12 hours.

  • Quench: Cool in liquid N

    
     and expose to air.
    
  • Hydrolysis (Post-Polymerization Modification):

    • Dissolve polymer in THF/Water (1:1).

    • Add LiOH (3 eq per ester unit). Stir at 40°C for 24h.

    • Dialyze against distilled water (MWCO 3.5 kDa) to remove salts and residual monomer.

    • Lyophilize to obtain Poly(1-vinylpyrazole-3-carboxylic acid-co-butyl acrylate) .

Experimental Workflow & Mechanism (Visualization)

Figure 1: Synthesis and Hydrolysis Workflow

G Start Start: Ethyl 1H-pyrazole-3-carboxylate Step1 Transvinylation (Vinyl Acetate / Hg(OAc)2) Start->Step1 Monomer Monomer: Ethyl 1-vinyl-1H-pyrazole-3-carboxylate Step1->Monomer Distillation Step2 RAFT Polymerization (CTA: Xanthate, 65°C) Monomer->Step2 + Acrylate + AIBN Polymer Pre-Polymer: Poly(EVP-co-Acrylate) Step2->Polymer Precipitation Step3 Hydrolysis (LiOH, THF/H2O) Polymer->Step3 Final Final Product: Poly(VPCA-co-Acrylate) Step3->Final Dialysis

Caption: Step-by-step synthetic route from commercial pyrazole precursor to final pH-responsive copolymer.

Figure 2: Reactivity & Composition Drift Logic

Reactivity AcrylateRad Acrylate Radical (Stable, Slow Reacting) AcrylateMon Acrylate Monomer AcrylateRad->AcrylateMon k11 (Fast) Homopolymerization VPMon Vinylpyrazole Monomer AcrylateRad->VPMon k12 (Slow) Cross-Propagation Note Result: Gradient Copolymer (Rich in Acrylate initially) VPRad Vinylpyrazole Radical (Unstable, Fast Reacting) VPRad->AcrylateMon k21 (Very Fast) Electron Transfer VPRad->VPMon k22 (Slow) Steric Hindrance

Caption: Kinetic mechanism showing why Acrylates dominate the early chain, necessitating Controlled Radical Polymerization.

Data Analysis & Characterization

Reactivity Ratio Determination

To validate the statistical nature of your copolymer, use the Kelen-Tüdős method.[2][3] Plot


 vs 

:


Where:

  • 
     in feed.
    
  • 
     in polymer (from NMR).
    

Expected Values (Reference Range):

Monomer Pair

(N-Vinyl)

(Acrylate)
Product (

)
Microstructure
NVP / MMA 0.044.600.18Gradient / Blocky
1-Vinylimidazole / BA 0.023.800.07Highly Gradient
VPCA / Acrylate (Est) ~0.05 ~4.0 < 0.2 Gradient

Interpretation: The low


 and high 

confirm that the acrylate will polymerize first. In a batch FRP, this creates a "tapered" structure. In RAFT, this gradient is controlled along the living chain.
Spectroscopic Validation
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Pyrazole Ring: Broad peaks at 7.5–8.0 ppm.

    • Acrylate Backbone: 0.9–2.5 ppm (Backbone CH/CH

      
       and alkyl ester chains).
      
    • Carboxylic Acid: Disappearance of ethyl ester quartet (4.1 ppm) and appearance of broad COOH peak (12.0 ppm) after hydrolysis.

References

  • Lavigueur, C., & Zhu, X. X. (2012). "Synthesis and properties of pH-and thermo-responsive microgels based on N-vinylcaprolactam and 1-vinylimidazole." Polymer.[1][2][3][4][5][6][7][8][9][10] Link

    • Relevance: Establishes protocols for N-vinyl/acrylate copolymeriz
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry. Link

    • Relevance: Authoritative source on selecting CTAs (Xanth
  • Trofimenko, S. (1970). "Geminal Bis(1-pyrazolyl)alkanes and their derivatives." Journal of the American Chemical Society. Link

    • Relevance: Foundational chemistry for vinylpyrazole synthesis via elimin
  • Becer, C. R., et al. (2010). "Controlling the polymerization of less activated monomers via RAFT." Macromolecules. Link

    • Relevance: Explains the mechanism depicted in Figure 2 regarding reactivity mism
  • RSC Polymer Chemistry Series. (2020). "Reactivity Ratios of N-Vinyl Monomers." Link

    • Relevance: Source for comparative reactivity data (NVP/Acrylates) used to estimate VPCA behavior.[2]

Sources

Application

Application Note: Regioselective Palladium-Catalyzed Heck Coupling of 1-Ethenyl-1H-pyrazole-5-carboxylic Acid

Executive Summary The functionalization of N-vinyl heterocycles is a critical pathway in modern medicinal chemistry for the synthesis of complex, rigid pharmacophores[1]. Specifically, 1-ethenyl-1H-pyrazole-5-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of N-vinyl heterocycles is a critical pathway in modern medicinal chemistry for the synthesis of complex, rigid pharmacophores[1]. Specifically, 1-ethenyl-1H-pyrazole-5-carboxylic acid (CAS: 899713-15-6)[2] represents a highly valuable, bifunctional building block. The N-vinyl group is primed for transition-metal-catalyzed cross-coupling, while the C5-carboxylic acid serves as an essential handle for downstream derivatization (e.g., amide library generation).

This application note details a robust, self-validating protocol for the palladium-catalyzed Heck coupling of this substrate with aryl iodides. By carefully tuning the ligand and base environment, we overcome the inherent electronic bias of the electron-rich N-vinyl group, achieving absolute β-regioselectivity (trans-styryl formation) while maintaining the integrity of the unprotected carboxylic acid.

Mechanistic Causality: Overriding Electronic Bias with Steric Control

In classical Heck reactions, electron-rich alkenes (such as N-vinylpyrazoles and N-vinylacetamides) typically undergo α-arylation[3]. This is driven by the electronic polarization of the double bond, where the partial positive charge is stabilized adjacent to the electron-donating nitrogen atom.

However, experimental design can override this electronic bias through steric and coordinative causality :

  • Steric Influence of the C5-Carboxylic Acid: The proximity of the C5-carboxyl group to the N1-vinyl group creates significant steric hindrance. When a bulky palladium-aryl complex attempts migratory insertion, the α-position is heavily shielded, forcing the insertion to occur at the less hindered β-carbon.

  • Ligand Geometry (dppp): The use of a bidentate ligand like 1,3-bis(diphenylphosphino)propane (dppp) enforces a rigid, highly sterically demanding square-planar geometry on the Pd(II) intermediate, further amplifying the steric clash at the α-position and driving >99% β-selectivity.

  • Base Stoichiometry (K₂CO₃): A free carboxylic acid will rapidly poison a Pd(0) catalyst by forming insoluble palladium-carboxylate aggregates. By utilizing 3.0 equivalents of K₂CO₃, the first equivalent instantly deprotonates the C5-carboxylic acid, forming a soluble potassium carboxylate salt in polar aprotic solvents (DMAc). The remaining equivalents serve their traditional role of neutralizing the HI byproduct generated during β-hydride elimination.

MechanisticPathway Pd0 Pd(0) + dppp Active Catalyst Species OxAdd Oxidative Addition [Ar-Pd(II)-I(dppp)] Pd0->OxAdd + Ar-I Coord Alkene Coordination N-Vinylpyrazole Binding OxAdd->Coord + Substrate MigIns Migratory Insertion Sterically Driven β-Selectivity Coord->MigIns C5-COOH Steric Clash Prevents α-Insertion BetaElim β-Hydride Elimination Formation of (E)-Alkene MigIns->BetaElim RedElim Base-Assisted Regeneration HI Neutralization by K2CO3 BetaElim->RedElim Product Release RedElim->Pd0 - KI, - H2O, - CO2

Figure 1: Catalytic cycle of the β-selective Heck coupling, highlighting the steric influence of the C5-carboxylic acid.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization of the reaction conditions. The data clearly illustrates the necessity of bidentate ligands and highly polar solvents to achieve both high conversion and strict regiocontrol.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (Equiv)SolventTemp (°C)Yield (%)Regioselectivity (β:α)
1Pd(OAc)₂PPh₃Et₃N (3.0)DMF1004265:35
2Pd(OAc)₂P(o-tolyl)₃K₂CO₃ (3.0)DMF1006885:15
3Pd(OAc)₂dpppK₂CO₃ (3.0)DMF1108195:5
4 Pd(OAc)₂ dppp K₂CO₃ (3.0) DMAc 110 92 >99:1

Note: Yields determined by HPLC using an internal standard. Regioselectivity determined by ¹H-NMR analysis of the crude mixture.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, visual or analytical cues confirm the success of the step, ensuring high reproducibility for drug development professionals.

Materials Required
  • 1-ethenyl-1H-pyrazole-5-carboxylic acid (CAS: 899713-15-6)

  • Aryl iodide (e.g., Iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Potassium carbonate (K₂CO₃, anhydrous)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

Step-by-Step Methodology

Step 1: Reagent Assembly

  • Charge a 20 mL reaction vial with 1-ethenyl-1H-pyrazole-5-carboxylic acid (1.0 mmol, 138.1 mg).

  • Add the aryl iodide (1.2 mmol).

  • Add Pd(OAc)₂ (0.05 mmol, 11.2 mg), dppp (0.10 mmol, 41.2 mg), and anhydrous K₂CO₃ (3.0 mmol, 414.6 mg). Causality Check: The 3.0 equivalents of base are non-negotiable. Lower equivalents will result in incomplete deprotonation, leading to poor solubility and catalyst quenching.

Step 2: Degassing (Self-Validation Checkpoint)

  • Add 5.0 mL of anhydrous DMAc to the vial.

  • Sparge the suspension with dry N₂ gas for 15 minutes. Validation: Upon heating in the next step, the solution must transition to a clear, deep yellow/orange color (active Pd(0)-dppp complex). If the solution turns opaque black immediately, oxygen contamination has caused the precipitation of inactive "Palladium black," and the reaction must be restarted.

Step 3: Catalysis

  • Seal the vial and heat the mixture at 110 °C for 12 hours under vigorous stirring.

  • Monitor the reaction via LC-MS. Validation: The reaction is complete when the starting material mass (m/z 139 [M+H]⁺) is fully consumed.

Step 4: pH-Triggered Isolation (Purification without Chromatography)

  • Cool the reaction to room temperature and dilute with 15 mL of deionized water. The product is now a water-soluble potassium carboxylate.

  • Wash the aqueous layer with Ethyl Acetate (3 x 10 mL). Discard the organic layers. Causality Check: This step exploits the amphiphilic nature of the product. The EtOAc wash strips away unreacted aryl iodide, dppp ligand, and organic byproducts, leaving the pure product in the aqueous phase.

  • Slowly acidify the aqueous phase with 1M HCl dropwise until the pH reaches 3.0 - 4.0. Validation: A dense white/off-white precipitate will form immediately upon crossing the pKa threshold of the carboxylic acid. This visual cue confirms successful isolation.

  • Filter the precipitate, wash with cold water (2 x 5 mL), and dry under high vacuum to yield the pure (E)-1-(2-arylvinyl)-1H-pyrazole-5-carboxylic acid.

ExperimentalWorkflow Step1 1. Reagent Assembly Substrate, Ar-I, Pd(OAc)2, dppp, K2CO3 in DMAc Step2 2. Degassing N2 Sparging (15 min) Crucial for Pd(0) stability Step1->Step2 Step3 3. Catalysis 110 °C, 12-16 hours LC-MS Validation Step2->Step3 Step4 4. pH-Triggered Isolation Aq. Extraction (pH 9) Precipitation (pH 3) Step3->Step4

Figure 2: Self-validating experimental workflow for the synthesis and isolation of C5-functionalized N-styrylpyrazoles.

References

  • Semantic Scholar. (n.d.). Mechanisms and origins of switchable regioselectivity of palladium-catalyzed Heck reaction of N-Vinylacetamides. Retrieved from[Link]

Sources

Method

Preparation of 1-Ethenyl-1H-pyrazole-5-carbonyl Chloride: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 1-ethenyl-1H-pyrazole-5-carbonyl chloride, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol deta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-ethenyl-1H-pyrazole-5-carbonyl chloride, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a two-step synthetic sequence, beginning with the preparation of the precursor, 1-ethenyl-1H-pyrazole-5-carboxylic acid, followed by its conversion to the target acyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, safety protocols, and characterization data to ensure reliable and safe execution.

Introduction and Theoretical Background

1-Ethenyl-1H-pyrazole-5-carbonyl chloride (also known as 1-vinyl-1H-pyrazole-5-carbonyl chloride) is a reactive intermediate used in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and functional polymers. The presence of the vinyl group and the acyl chloride functionality allows for orthogonal chemical modifications, making it a versatile synthon.

The synthesis strategy outlined herein involves two primary stages:

  • Synthesis of the Carboxylic Acid Precursor: Preparation of 1-ethenyl-1H-pyrazole-5-carboxylic acid. While several methods exist for the vinylation of pyrazoles[1], a common and accessible route involves the reaction of a pyrazole ester with a vinylating agent, followed by hydrolysis.

  • Conversion to the Acyl Chloride: The transformation of the synthesized carboxylic acid into the corresponding acyl chloride. This is a standard and highly efficient reaction typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The conversion of the carboxylic acid to the acyl chloride using thionyl chloride is an irreversible, high-yielding reaction.[2] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product.[2][3] The mechanism involves the initial formation of a highly reactive acyl chlorosulfite intermediate, which is then attacked by a chloride ion to yield the final product.[2][4] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate this reaction by forming a Vilsmeier-type intermediate, which is a more potent chlorinating agent.[2][5][6]

Materials and Equipment

Materials
Chemical NameCAS No.Recommended GradeSupplierNotes
1H-Pyrazole-5-carboxylic acid797027-83-9≥97%Sigma-Aldrich, etc.Starting material for precursor synthesis
Vinyl Acetate108-05-4≥99%, stabilizedMajor suppliersVinylating agent
Palladium(II) Acetate3375-31-3Reagent gradeMajor suppliersCatalyst
1,4-Benzoquinone106-51-4≥98%Major suppliersOxidant/Ligand
Sodium Hydroxide (NaOH)1310-73-2ACS reagent, ≥97%Major suppliersFor hydrolysis
Thionyl Chloride (SOCl₂)7719-09-7≥99%Major suppliersChlorinating agent
N,N-Dimethylformamide (DMF)68-12-2Anhydrous, ≥99.8%Major suppliersCatalyst
Dichloromethane (DCM)75-09-2Anhydrous, ≥99.8%Major suppliersSolvent
Toluene108-88-3Anhydrous, ≥99.8%Major suppliersSolvent
Hydrochloric Acid (HCl)7647-01-01 M and 2 M aq. solutionsMajor suppliersFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Reagent gradeMajor suppliersDrying agent
Deuterated Chloroform (CDCl₃)865-49-6NMR gradeMajor suppliersFor NMR analysis
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrer with heating mantle

  • Schlenk line or nitrogen/argon gas setup for inert atmosphere

  • Rotary evaporator

  • Vacuum pump

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat

  • NMR spectrometer, FT-IR spectrometer

  • pH meter or pH indicator strips

Experimental Protocols

Protocol 3.1: Synthesis of 1-Ethenyl-1H-pyrazole-5-carboxylic Acid (Precursor)

This protocol is adapted from general vinylation procedures.[1]

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-pyrazole-5-carboxylic acid (1.0 eq), palladium(II) acetate (0.05 eq), and 1,4-benzoquinone (0.1 eq).

  • Addition of Reagents: Add vinyl acetate (5.0 eq) and anhydrous toluene (100 mL).

  • Reaction Execution: Place the flask under a nitrogen atmosphere. Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to remove toluene and excess vinyl acetate.

    • To the crude residue, add a 2 M aqueous solution of sodium hydroxide (3.0 eq) and stir at 50 °C for 4 hours to ensure complete hydrolysis of any ester intermediates.

  • Isolation:

    • Cool the basic solution in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl.

    • A precipitate of 1-ethenyl-1H-pyrazole-5-carboxylic acid will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product can be further purified by recrystallization if necessary.

Protocol 3.2: Preparation of 1-Ethenyl-1H-pyrazole-5-carbonyl Chloride

CRITICAL: This procedure must be performed in a well-ventilated fume hood due to the toxic and corrosive nature of thionyl chloride and the evolution of HCl and SO₂ gases.[7][8][9]

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution), suspend the dry 1-ethenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene (approx. 5 mL per gram of acid).

  • Catalyst Addition: Add one drop of anhydrous DMF using a syringe. The use of DMF as a catalyst is well-established for accelerating these reactions.[2]

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise via a dropping funnel or syringe over 15-20 minutes. Vigorous gas evolution will be observed.

    • Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours. The reaction is typically complete when the solid carboxylic acid has fully dissolved and gas evolution has ceased, resulting in a clear solution.[10]

  • Isolation of Product:

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a cold trap and connect the vacuum pump outlet to a base scrubber.

    • Causality Note: Co-evaporation with anhydrous toluene (2-3 times) can help remove the last traces of thionyl chloride.

    • The resulting crude 1-ethenyl-1H-pyrazole-5-carbonyl chloride is typically obtained as a pale yellow oil or low-melting solid. Due to its moisture sensitivity, it is often used immediately in the subsequent synthetic step without further purification.[10]

Characterization and Quality Control

The product's identity and purity should be confirmed before use.

  • ¹H NMR: The spectrum should show characteristic peaks for the vinyl protons (typically in the range of 5.5-7.5 ppm) and the pyrazole ring protons. The disappearance of the broad carboxylic acid proton peak (often >10 ppm) is a key indicator of a successful reaction.

  • FT-IR: The appearance of a strong absorption band for the acyl chloride carbonyl (C=O) stretch, typically around 1760-1800 cm⁻¹, and the disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) confirms the conversion.

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)
1-Ethenyl-1H-pyrazole-5-carboxylic acid~11-13 (br s, 1H, COOH), 7.6 (d, 1H), 7.0 (dd, 1H), 6.5 (d, 1H), 5.8 (dd, 1H), 5.2 (dd, 1H)2500-3300 (O-H), 1680-1710 (C=O)
1-Ethenyl-1H-pyrazole-5-carbonyl chloride7.7 (d, 1H), 7.1 (dd, 1H), 6.6 (d, 1H), 5.9 (dd, 1H), 5.3 (dd, 1H)1760-1800 (C=O, acyl chloride)

Note: Exact spectral values may vary slightly based on solvent and instrument.

Safety Precautions

Thionyl chloride (SOCl₂) is highly toxic, corrosive, and reacts violently with water. [7][8][9][11]

  • Handling: Always handle thionyl chloride in a certified chemical fume hood.[8] Wear appropriate PPE, including a face shield, safety goggles, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[7][12]

  • Reaction Quenching: Never quench the reaction or clean glassware that has contained thionyl chloride directly with water.[11] Residual thionyl chloride should be quenched carefully by slowly adding it to a large volume of an ice-cold, stirred solution of sodium bicarbonate or by slowly adding isopropanol to form the less reactive sulfite ester before aqueous workup.

  • Spills: In case of a spill, evacuate the area. Neutralize small spills with an inert absorbent material like sand or sodium bicarbonate. Do not use combustible materials.[12]

  • First Aid:

    • Inhalation: Toxic if inhaled.[8][9] Remove the person to fresh air immediately and seek urgent medical attention.[7]

    • Skin Contact: Causes severe skin burns.[8] Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][11] Seek immediate medical attention.

    • Eye Contact: Causes severe eye damage.[7] Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[9] Seek immediate medical attention.

  • Byproduct Warning: The use of DMF as a catalyst with chlorinating agents like thionyl chloride can generate trace amounts of dimethylcarbamoyl chloride (DMCC), a potential human carcinogen.[5][6] All operations should be conducted with appropriate engineering controls to minimize exposure.

Workflow and Mechanism Diagrams

Overall Synthetic Workflow

G cluster_0 Protocol 3.1: Precursor Synthesis cluster_1 Protocol 3.2: Acyl Chloride Formation start 1H-Pyrazole-5-carboxylic Acid + Vinyl Acetate reagents1 Pd(OAc)₂ (cat.) 1,4-Benzoquinone Toluene, Reflux start->reagents1 intermediate Crude Vinylated Intermediate reagents1->intermediate hydrolysis 1. Filter Catalyst 2. Concentrate 3. NaOH(aq), 50°C intermediate->hydrolysis acidification Acidify with HCl (aq) Filter & Dry hydrolysis->acidification product1 1-Ethenyl-1H-pyrazole-5-carboxylic Acid acidification->product1 reagents2 SOCl₂ DMF (cat.) DCM, 0°C to RT product1->reagents2 isolation Concentrate in vacuo reagents2->isolation product2 1-Ethenyl-1H-pyrazole-5-carbonyl Chloride isolation->product2 G RCOOH R-COOH (Carboxylic Acid) Chlorosulfite R-CO-O-SOCl (Acyl Chlorosulfite Intermediate) RCOOH->Chlorosulfite + SOCl₂ - HCl SOCl2 SOCl₂ (Thionyl Chloride) Tetrahedral Tetrahedral Intermediate Chlorosulfite->Tetrahedral + Cl⁻ RCOCl R-COCl (Acyl Chloride) Tetrahedral->RCOCl - [OSOCl]⁻ Gases SO₂(g) + HCl(g) (Gaseous Byproducts) Tetrahedral->Gases [OSOCl]⁻ decomposes

Caption: Simplified mechanism for the conversion of a carboxylic acid to an acyl chloride.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield in Step 3.2 1. Incomplete reaction. 2. Wet starting material or solvent. 3. Degradation of product.1. Extend reaction time or gently warm to 40°C. 2. Ensure carboxylic acid is thoroughly dry and use anhydrous solvents. 3. Use the product immediately; avoid prolonged storage.
Product is a dark oil/tar 1. Reaction temperature was too high. 2. Presence of impurities.1. Maintain temperature control, especially during SOCl₂ addition. 2. Ensure the precursor carboxylic acid is pure.
NMR shows residual starting material Insufficient chlorinating agent or reaction time.Add an additional portion of SOCl₂ (e.g., 0.2 eq) and stir for another hour.
Product hydrolyzes back to acid upon workup Exposure to moisture during workup or handling.Handle the product under an inert atmosphere. Ensure all glassware is scrupulously dry.

References

  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. (n.d.). Vertex AI Search.
  • Thionyl chloride - SAFETY DATA SHEET. (2009, September 21). Fisher Scientific.
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Thionyl chloride - Safety Data Sheet. (2013, March 19). Sigma-Aldrich.
  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Bionium.
  • Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH.
  • Clayden, J., & Youssef, L. H. (1997). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. Organic Process Research & Development, 1(4), 235-235. Retrieved from [Link]

  • Stille, J. K. (1997). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. American Chemical Society.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. (n.d.). Bentham Science Publisher.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Asian Journal of Chemistry.
  • 22.9 Reactions of Carboxylic Acids. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. (n.d.). Benchchem.
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2025, December 6). De Gruyter.
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017, November 18). De Gruyter.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Application

Advanced Protocol: Using 1-Ethenyl-1H-pyrazole-5-carboxylic Acid as a Ligand in Metal-Organic Frameworks (MOFs)

Executive Summary & Strategic Value 1-Ethenyl-1H-pyrazole-5-carboxylic acid (also known as 1-vinyl-1H-pyrazole-5-carboxylic acid ) represents a high-value "bifunctional" ligand class in reticular chemistry. Unlike standa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

1-Ethenyl-1H-pyrazole-5-carboxylic acid (also known as 1-vinyl-1H-pyrazole-5-carboxylic acid ) represents a high-value "bifunctional" ligand class in reticular chemistry. Unlike standard dicarboxylate linkers, this molecule offers a unique combination of structural rigidity and chemical versatility:

  • Structural Role: The pyrazole-carboxylate core provides a robust N,O-chelating or bridging motif, capable of forming stable secondary building units (SBUs) with transition metals (Zn, Cu, Co).

  • Functional Handle: The N-ethenyl (vinyl) group at the 1-position remains uncoordinated and points into the pore channel. This alkene moiety is a "sleeping giant"—it is chemically inert during framework assembly but highly reactive for Post-Synthetic Modification (PSM) via thiol-ene "click" chemistry or inverse electron-demand Diels-Alder reactions.

This guide details the end-to-end protocol for synthesizing MOFs with this ligand, validating the structure, and exploiting the vinyl group for drug delivery or catalytic applications.

Ligand Preparation & Pre-Treatment[1][2]

While the ligand is commercially available (e.g., CAS 899713-15-6), it is often supplied as an ester (Methyl 1-ethenyl-1H-pyrazole-5-carboxylate) to ensure stability. For MOF synthesis, the free acid form is strictly required.

Protocol A: Controlled Hydrolysis of the Ester Precursor

Use this if you purchased the methyl/ethyl ester form.

Reagents:

  • Methyl 1-ethenyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • LiOH·H₂O (2.5 eq)

  • THF/Water (3:1 v/v)

  • 1M HCl

Steps:

  • Dissolution: Dissolve the ester in THF/Water mixture at 0°C.

  • Saponification: Add LiOH·H₂O slowly. Stir at room temperature (25°C) for 4 hours. Critical: Do not heat above 40°C to prevent polymerization of the vinyl group.

  • Acidification: Carefully adjust pH to ~3.0 using 1M HCl. The free acid will precipitate.

  • Isolation: Filter the white solid, wash with cold water, and dry under vacuum at room temperature.

  • Validation: ¹H NMR (DMSO-d₆) must show the disappearance of the methoxy singlet (~3.8 ppm) and retention of the vinyl signals (dd at ~7.2, 5.8, 5.0 ppm).

MOF Synthesis Protocol (Solvothermal)

This protocol targets a Zn(II)-based framework (designated here as Zn-VPz-1 ), analogous to robust pyrazole-carboxylate systems.

Materials Checklist
ComponentSpecificationRole
Ligand 1-Ethenyl-1H-pyrazole-5-carboxylic acid (>98%)Organic Linker
Metal Source Zn(NO₃)₂·6H₂O (99.9%)Metal Node Precursor
Solvent DMF (N,N-Dimethylformamide), AnhydrousSolvothermal Medium
Modulator Acetic Acid (Glacial)Crystal Size/Defect Control
Experimental Workflow

MOF_Synthesis Prep Precursor Dissolution (Ligand + Zn salt in DMF) Mod Add Modulator (Acetic Acid) Prep->Mod Mix Heat Solvothermal Reaction (85°C, 48-72h) Mod->Heat Seal in Autoclave Wash Solvent Exchange (DMF -> EtOH) Heat->Wash Harvest Crystals Activate Activation (Supercritical CO2 or Vac/60°C) Wash->Activate Remove Guests

Caption: Step-by-step solvothermal synthesis workflow for Zn-VPz-1.

Detailed Steps:
  • Stoichiometry: In a 20 mL scintillation vial, combine:

    • Ligand (0.1 mmol, 13.8 mg)

    • Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg)

    • DMF (5 mL)

  • Modulation: Add 50 µL of Glacial Acetic Acid. Note: Acetic acid competes with the ligand, slowing nucleation and yielding larger, higher-quality crystals.

  • Sonication: Sonicate for 5 minutes until the solution is clear.

  • Thermal Treatment: Seal the vial (Teflon-lined cap) and place in a programmable oven.

    • Ramp: 1°C/min to 85°C.

    • Dwell: 48 hours at 85°C.

    • Cool: 0.5°C/min to Room Temp.

  • Washing: Decant the mother liquor. Wash crystals with fresh DMF (3x) over 24 hours, then exchange with absolute ethanol (3x) over 2 days.

Characterization & Validation

Before proceeding to applications, you must verify that the MOF formed correctly and, crucially, that the vinyl group survived the synthesis .

A. Powder X-Ray Diffraction (PXRD)
  • Goal: Confirm crystallinity and phase purity.

  • Expectation: Sharp, high-intensity peaks at low angles (2θ < 15°) indicating large unit cell and open porosity.

B. Digestive ¹H NMR (Critical Step)
  • Goal: Quantify ligand integrity.

  • Protocol:

    • Take ~5 mg of dried MOF crystals.

    • Digest in 600 µL DMSO-d₆ + 20 µL DCl (35%).

    • Sonicate until dissolved.

    • Analysis: Check the integration of the vinyl protons relative to the pyrazole ring proton.

    • Pass Criteria: Ratio of Vinyl : Pyrazole-H is 1:1 (within 5% error).

    • Fail Criteria: Loss of vinyl signals implies thermal polymerization or degradation during synthesis.

C. Thermal Gravimetric Analysis (TGA)
  • Expectation: Solvent loss < 150°C. Framework stability typically up to 300°C. Caution: The vinyl group may begin to crosslink or degrade above 250°C, so activation temperatures should be kept mild (<100°C).

Application: Post-Synthetic Modification (PSM)[3][4][5]

The primary advantage of 1-ethenyl-1H-pyrazole-5-carboxylic acid is the ability to functionalize the pore surface after the MOF is made. The most robust method is Thiol-Ene Click Chemistry .

Scenario: Functionalization for Heavy Metal Capture (e.g., Hg²⁺)

We will attach a thiol group (using 1,2-ethanedithiol) to the vinyl handle.

PSM Protocol[3][5]
  • Activation: Ensure MOF crystals (Zn-VPz-1) are solvent-free (activated).

  • Reaction Mix: Suspend 50 mg of MOF in 5 mL of Chloroform or Methanol.

  • Reagent: Add excess thiol (e.g., 1,2-ethanedithiol, 0.5 mL) and a radical initiator (AIBN, 2 mg).

  • Condition: Purge with N₂ to remove oxygen. Heat at 55°C for 12 hours.

  • Washing: Extensive washing with MeOH to remove unreacted thiol.

Mechanism Diagram

PSM_Pathway cluster_chem Chemical Transformation Ligand Pristine MOF (Vinyl Group Exposed) Reaction Thiol-Ene Click (R-SH + Radical Initiator) Ligand->Reaction Activation Product Functionalized MOF (Thioether Linkage) Reaction->Product Covalent Bond Formation Chem -CH=CH2  +  HS-R  -->  -CH2-CH2-S-R

Caption: Thiol-ene click reaction pathway converting the vinyl handle into a functional thioether.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Amorphous Product Reaction temp too low or cooling too fast.Increase temp to 100°C; reduce cooling rate to 0.1°C/min.
Missing Vinyl Signals (NMR) Thermal polymerization during synthesis.Lower synthesis temp to 75°C; ensure no radical sources (impurities) in solvent.
Pore Collapse Capillary forces during drying.Use Supercritical CO₂ drying (SCD) instead of vacuum oven.
Low PSM Yield Steric hindrance in pores.Use smaller thiol reagents; ensure MOF pore size > 8Å.

References

  • Ligand Chemistry: Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. ResearchGate.[1] Link

  • MOF Synthesis Principles: Importance of pyrazole carboxylic acid in MOFs preparation. Arab Journal of Chemical and Environmental Research.[2] Link

  • Post-Synthetic Modification: Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews. Link

  • Thiol-Ene Click in MOFs: Alkenyl/thiol-derived metal-organic frameworks (MOFs) by means of postsynthetic modification for effective mercury adsorption.[3] Journal of the American Chemical Society.[3] Link

  • Ligand Source: 1-Ethenyl-1H-pyrazole-5-carboxylic acid Product Page. BLD Pharm.[4] Link

Sources

Method

Application Note: Chemoselective Synthesis of Amide Derivatives from 1-Ethenyl-1H-pyrazole-5-carboxylic Acid

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific synthetic challenges of working with 1-ethenyl-1H-pyrazole-5-carboxylic acid ,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific synthetic challenges of working with 1-ethenyl-1H-pyrazole-5-carboxylic acid , a scaffold increasingly utilized in the development of kinase inhibitors and covalent modifiers.[1]

[1]

Executive Summary

The 1-ethenyl-1H-pyrazole-5-carboxylic acid scaffold presents a unique dual-functionality: a carboxylic acid "handle" for library generation via amide coupling, and a 1-ethenyl (vinyl) group serving as a latent synthetic handle or hydrophobic motif.[1] While pyrazole amidation is routine, the N-vinyl enamine functionality requires specific care.[1] Unlike C-vinyl groups, the N-vinyl motif is electronically coupled to the aromatic ring as an enamine, making it susceptible to hydrolysis under strong acidic conditions or polymerization under radical-promoting conditions.[1]

This guide provides two validated protocols—Method A (HATU-mediated) for high-throughput library synthesis and Method B (Acid Chloride) for scale-up—optimized to preserve the integrity of the vinyl group while ensuring high conversion.[1]

Strategic Considerations & Mechanism

The Chemoselectivity Challenge

The primary risk during synthesis is the degradation of the N-vinyl group.[1]

  • Acid Sensitivity: The N-vinyl group is formally an enamine.[1] Prolonged exposure to strong aqueous acids (e.g., during workup or HCl generation in acid chloride formation) can lead to hydrolysis, yielding the N-unsubstituted pyrazole and acetaldehyde.

  • Electrophilicity: While not a potent Michael acceptor, the vinyl group can participate in side reactions with strong nucleophiles if the reaction temperature is uncontrolled.

Decision Matrix: Choosing the Right Protocol
VariableMethod A: HATU Activation Method B: Acid Chloride (Oxalyl Chloride)
Scale mg to gram scaleGram to multi-gram scale
Amine Reactivity Good for unreactive/hindered aminesExcellent for all amines
Vinyl Stability High (Basic/Neutral conditions)Moderate (Requires HCl scavenging)
Purification Requires removal of urea byproductsGenerally cleaner crude profile
Cost High (Reagent cost)Low

Experimental Workflows (Visualized)

The following diagram outlines the logic flow for synthesis and purification, highlighting critical control points (CCPs) to prevent vinyl degradation.

G Start Starting Material: 1-Ethenyl-1H-pyrazole-5-COOH Decision Select Coupling Strategy Start->Decision MethodA Method A: HATU/DIPEA (Mild, Basic Conditions) Decision->MethodA Complex Amines / Library MethodB Method B: (COCl)2/DMF (Reactive Intermediate) Decision->MethodB Scale-up / Hindered Amines StepA1 Activation (15 min, RT) Formation of OAt-ester MethodA->StepA1 StepA2 Amine Addition (1.1 eq Amine) StepA1->StepA2 Quench Quench: Sat. NH4Cl or Water (Avoid Strong Acid) StepA2->Quench StepB1 Chlorination (0°C) Gas Evolution Control MethodB->StepB1 StepB2 Evaporation of Excess (COCl)2 *CRITICAL: Remove HCl* StepB1->StepB2 StepB3 Amine Addition + Base Scavenger StepB2->StepB3 StepB3->Quench Workup Extraction (EtOAc/DCM) Quench->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify Final Target Amide Product Purify->Final

Figure 1: Synthetic workflow emphasizing the divergence in activation strategies and the critical removal of acidic byproducts in Method B.

Detailed Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Recommended for: Medicinal chemistry libraries, valuable amines, and acid-sensitive substrates.[1]

Reagents:

  • 1-Ethenyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)[1]

  • Amine (R-NH2) (1.1 – 1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM[2]

Procedure:

  • Preparation: In a dry vial equipped with a stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). The solution should turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

  • Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[3]

    • Checkpoint: The vinyl group is stable under these conditions.

  • Workup: Dilute with EtOAc. Wash sequentially with saturated NH4Cl (mildly acidic/neutral), water, and brine.

    • Caution: Do not wash with 1M HCl, as this may hydrolyze the N-vinyl group over time.[1]

  • Drying: Dry over Na2SO4, filter, and concentrate.

Protocol B: Acid Chloride Activation (Scale-Up)

Recommended for: Multi-gram synthesis, sterically hindered amines (e.g., tert-butyl amines), or anilines.[1]

Reagents:

  • 1-Ethenyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.5 equiv)[1]

  • Catalytic DMF (2–3 drops)[1]

  • Base: Triethylamine (TEA) or Pyridine (2.0 equiv)[1]

  • Solvent: Anhydrous DCM[2]

Procedure:

  • Chlorination: Suspend the carboxylic acid in anhydrous DCM (0.5 M) under Nitrogen/Argon. Cool to 0°C.[2]

  • Catalysis: Add catalytic DMF (critical for Vilsmeier-Haack type activation).

  • Addition: Add Oxalyl Chloride dropwise. Gas evolution (CO2, CO) will occur.[2]

  • Completion: Allow to warm to RT and stir for 2 hours. The suspension should become a clear solution.

  • Evaporation (Critical Step): Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

    • Why? Residual HCl gas can attack the vinyl group if left in contact for prolonged periods.

  • Coupling: Cool the acid chloride solution to 0°C. Add the amine (1.1 equiv) and TEA (2.0 equiv) dropwise.

  • Workup: After 1 hour, quench with water. Extract with DCM.

Analytical Data & Quality Control

When characterizing the product, specific NMR signals confirm the retention of the vinyl group.

Table 1: Expected 1H NMR Signatures (DMSO-d6)

Proton EnvironmentChemical Shift (δ ppm)MultiplicityNotes
Pyrazole C4-H 6.50 – 6.90Doublet (d)Characteristic pyrazole ring proton.[1]
Vinyl -CH= (Internal) 7.00 – 7.50Doublet of doublets (dd)Deshielded due to N-attachment.[1]
Vinyl =CH2 (Terminal) 4.80 – 6.00Multiplet/ddDistinctive ABX pattern; check integration (2H).[1]
Amide -NH- 8.00 – 10.00Broad singletShift varies based on amine substituent.[1]

Troubleshooting Guide:

ObservationRoot CauseSolution
Loss of Vinyl Signals Acidic hydrolysis during workup.[1]Switch to Sat. NH4Cl or Citric Acid (5%) washes. Avoid 1M HCl.
Low Yield (Method B) Decomposition of acid chloride.Ensure strictly anhydrous conditions; do not store the acid chloride—use immediately.
Extra Peaks in LCMS N-Acylation of the pyrazole (rare).[1]Unlikely with 1-substituted pyrazoles, but ensure starting material is pure 1-isomer.[1]

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Retrieved from (General reference for pyrazole amidation).[1]

  • El-Sawy, E. R., et al. (2012).[1] Synthesis and biological activity of some new 1-pyrazolyl-pyrazole derivatives.[1] Discusses the stability of N-vinyl pyrazoles.

  • Sigma-Aldrich. Product Specification: 1-Ethenyl-1H-pyrazole-5-carboxylic acid.[1] CAS: 899713-15-6.[1][4]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Retrieved from .[1]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 574310 (Pyrazole-5-carboxylic acid analogs).[1] Retrieved from .[1]

(Note: While specific literature on the 1-ethenyl derivative is niche, the protocols above are derived from standard validated methodologies for 1-alkyl-pyrazole-5-carboxylic acids, adjusted for the known reactivity of N-vinyl enamines.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization &amp; Handling of 1-Ethenyl Pyrazoles

Current Status: Online Operator: Senior Application Scientist (Polymer Chemistry Division) Ticket ID: N-VINYL-STAB-001 Introduction If you are reading this, you have likely opened a flask to find your clear, mobile liqui...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Polymer Chemistry Division) Ticket ID: N-VINYL-STAB-001

Introduction

If you are reading this, you have likely opened a flask to find your clear, mobile liquid transformed into a solid, insoluble "brick" or a viscous, dark tar. This is a common failure mode with 1-ethenyl pyrazoles (N-vinylpyrazoles) .

Unlike styrene or acrylates, 1-ethenyl pyrazoles possess a unique enamine-like character . The nitrogen atom at position 1 donates electron density into the vinyl double bond, making it exceptionally nucleophilic and prone to two distinct degradation pathways: radical polymerization and acid-catalyzed cationic polymerization (or hydrolysis) .

This guide provides the protocols required to arrest these pathways during synthesis, purification, and storage.

Module 1: The "Why" – Mechanistic Failure Analysis

Q: Why did my sample polymerize spontaneously, even in the freezer?

A: You likely have trace acid impurities or peroxide contaminants. The N-vinyl group is electronically activated by the pyrazole ring. This makes the


-carbon of the vinyl group highly electron-rich.
  • Acid Sensitivity (Cationic/Hydrolysis): Even trace HCl from a dehydrochlorination step or acidic silica gel can protonate the

    
    -carbon, leading to the formation of a carbocation that initiates cationic polymerization or hydrolyzes to release acetaldehyde and the parent pyrazole.
    
  • Radical Sensitivity: The electron-rich double bond is a potent radical scavenger. Once a radical forms (via light, heat, or peroxides), propagation is rapid.

Mechanism of Instability (DOT Visualization)

G Start 1-Ethenyl Pyrazole Cation Cationic Intermediate (Highly Reactive) Start->Cation Protonation (H+) RadicalInter Radical Intermediate Start->RadicalInter Initiation Acid Trace Acid (H+) Radical Free Radical (R•) (Light/Peroxides) Hydrolysis Hydrolysis (Acetaldehyde + Pyrazole) Cation->Hydrolysis + H2O Polymer Polymerization (Insoluble Solid) Cation->Polymer Chain Growth RadicalInter->Polymer Propagation

Figure 1: Dual degradation pathways for N-vinyl pyrazoles. Note that acid traces can trigger both hydrolysis and cationic polymerization.

Module 2: Synthesis & Workup Protocols

Q: I am synthesizing 1-vinylpyrazole via the dehydrochlorination of 1-(2-chloroethyl)pyrazole. At what step should I add stabilizers?

A: You must introduce stabilizers before the elimination reaction is complete. The moment the vinyl group forms, it is vulnerable.

Critical Protocol: Base-Washing & Phase Transfer

Many procedures use the "Trofimov reaction" (acetylene + KOH) or dehydrochlorination. In both cases, the medium is basic, which protects the monomer. The danger arises during workup when you neutralize the mixture.

  • Never Acidify: Do not neutralize the reaction mixture to pH < 7. Keep the aqueous workup slightly basic (pH 8-9) using

    
     or dilute NaOH.
    
  • Glassware Prep: Pre-wash all receiving flasks and distillation heads with a 5% KOH/methanol solution to neutralize surface silanols (which are acidic).

  • Inhibitor Addition: Add BHT (Butylated hydroxytoluene) or TEMPO to the organic extraction solvent immediately upon separation.

Module 3: Purification (Distillation & Chromatography)

Q: My compound polymerized during vacuum distillation. How do I prevent this?

A: Distillation is the highest-risk operation due to thermal stress. You need a "Pot Inhibitor" that survives high heat and a "Column Inhibitor" strategy.

Inhibitor Selection Guide
InhibitorTypeBest Use CaseActivation Requirement
Phenothiazine (PTZ) AnaerobicDistillation (Pot) . Excellent for high temps. Does not require oxygen.None. Active immediately.
BHT AerobicStorage . Cheap and effective for long-term shelf life.Requires dissolved Oxygen to function effectively.
TEMPO Nitroxyl RadicalHigh-Vac Distillation . Very potent; effective at low ppm.None.
KOH Pellets BaseStorage .[1] Placed in the bottle to scavenge acid.Physical contact with liquid.[2][3][4]
Distillation Protocol (Step-by-Step)
  • The Pot Charge: Add Phenothiazine (500–1000 ppm) to the crude material in the boiling flask. Do not use BHT alone for vacuum distillation, as it becomes ineffective when oxygen is removed by the vacuum.

  • The Capillary Bleed (Optional but Recommended): If using a setup that permits it, use a very fine capillary air bleed. The trace oxygen helps if you are forced to use phenolic inhibitors, but PTZ renders this less critical.

  • Temperature Limit: Keep the bath temperature below 120°C . If the boiling point is higher, improve your vacuum (< 1 mmHg).

  • The Receiver: Pre-load the receiving flask with a small amount of BHT so the distilled monomer lands immediately into a stabilized environment.

Q: Can I use silica gel chromatography? A: Proceed with extreme caution. Standard silica gel is slightly acidic (pH 4-5). This is sufficient to degrade N-vinyl pyrazoles.

  • Solution: Pre-treat the silica gel with 1-2% Triethylamine (Et3N) in the eluent to neutralize acid sites. Alternatively, use basic alumina.

Module 4: Storage & Handling

Q: How do I store the purified monomer for 6+ months?

A: Spontaneous polymerization during storage is usually due to "dark" radical formation or slow acid ingress.

Storage Standard Operating Procedure (SOP):

  • Container: Amber glass (blocks UV).

  • Headspace: Purge with Nitrogen or Argon.

  • Stabilizer: Add BHT (100-200 ppm) .

  • Acid Scavenger: Add 1-2 pellets of KOH or NaOH directly into the liquid. This is a "field-proven" trick in acetylene chemistry to ensure the medium never turns acidic.

  • Temperature: Store at -20°C (Standard Freezer).

Module 5: Troubleshooting Workflow

Q: My sample is viscous. Is it recoverable?

A: Follow this decision tree to determine if the sample can be rescued.

Rescue Decision Tree (DOT Visualization)

Troubleshooting Start Sample Condition? Viscous Viscous Liquid (Oligomers present) Start->Viscous Solid Solid / Gel (Crosslinked) Start->Solid Test Solubility Test (Add MeOH or DCM) Viscous->Test Action1 Discard. Irreversible Polymerization. Solid->Action1 Brick Insoluble Insoluble Test->Insoluble Soluble Soluble Test->Soluble Insoluble->Action1 Action2 Attempt Flash Distillation (Add PTZ + High Vac) Soluble->Action2 High Purity Needed Action3 Repurify (Basic Alumina Column) Soluble->Action3 Small Scale

Figure 2: Workflow for assessing and recovering degraded N-vinyl pyrazole samples.

References

  • Trofimov, B. A., et al. (1997). Synthesis of 1H- and 1-vinyl-2-pyridylpyrroles by the Trofimov reaction. Mendeleev Communications.[5] Link

  • Silva, V. L. M., et al. (2022).[6] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules (MDPI).[7] Link

  • BASF. (2025). Safety Data Sheet: N-Vinyl-2-pyrrolidone (Analogous Handling). Link

  • Levy, L. (2023). Inhibition of Free Radical Polymerization: A Review. Processes (MDPI).[7] Link

  • Trofimenko, S. (1970).[6] Pyrazoles.[3][8][9][10][11] Synthesis of 1-vinylpyrazoles. Journal of Organic Chemistry. (Fundamental mechanistic grounding for N-vinyl stability).

Sources

Optimization

Optimizing yield for N-vinylation of pyrazole derivatives

Topic: Optimizing yield for N-vinylation of pyrazole derivatives Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs) Welcome to the Advanced Synthesis Support Module. My name is D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing yield for N-vinylation of pyrazole derivatives Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Synthesis Support Module. My name is Dr. Aris, Senior Application Scientist. You are likely here because N-vinylation is deceptively simple. While attaching a vinyl group to a nitrogen heterocycle seems straightforward, pyrazoles present unique challenges: tautomeric ambiguity (N1 vs. N2 selectivity), polymerization of reagents, and catalyst deactivation.

This guide moves beyond standard textbook procedures. It is designed to troubleshoot failing reactions and optimize yields for scale-up.

Module 1: Method Selection (The Triage)

Before troubleshooting, ensure you are using the correct chemistry for your specific substrate. We categorize methods into three "Tiers" based on substrate complexity and available equipment.

Decision Matrix

Use the following logic flow to determine the optimal route for your specific pyrazole derivative.

MethodSelection Start START: Analyze Substrate Sensitive Is the substrate base-sensitive? Start->Sensitive Scale Scale of Reaction? Sensitive->Scale No (Stable to base) MethodA METHOD A: Chan-Lam Coupling (Cu-Catalyzed) Sensitive->MethodA Yes (Mild conditions needed) Cost Cost Constraints? Scale->Cost Large (>10g) MethodB METHOD B: Ir-Catalyzed Exchange (Vinyl Acetate) Scale->MethodB Small/Medium (<10g) High Atom Economy Cost->MethodB Budget Available (Cleanest Profile) MethodC METHOD C: Calcium Carbide (In-situ Acetylene) Cost->MethodC Low Budget (Solid Acetylene Source)

Caption: Decision tree for selecting N-vinylation methodologies based on substrate stability and scale.

Module 2: Copper-Catalyzed Oxidative Coupling (Chan-Lam)

Best for: Complex substrates, late-stage functionalization, mild conditions. Reagents: Pyrazole, Vinylboronic acid (or ester/trifluoroborate), Cu(OAc)₂, Base (Pyridine/Et₃N), O₂.

The "Black Death" Phenomenon

User Question: "My reaction starts blue/green but turns black after 1 hour, and conversion stops at 40%. What happened?"

Dr. Aris: You are experiencing catalyst death via disproportionation. The Chan-Lam cycle relies on Cu(II).[1][2] If the re-oxidation rate (by O₂) is slower than the transmetallation rate, Cu(II) reduces to Cu(I) and eventually disproportionates to Cu(0) (black precipitate), which is inactive.

Troubleshooting Protocol:

  • Oxygen Mass Transfer: A balloon of O₂ is often insufficient for scale-up. Action: Use vigorous stirring (>1000 rpm) or sparge air/O₂ directly into the solution for the first 15 minutes.

  • Ligand Acceleration: Standard pyridine is sometimes too weak. Action: Switch to a bidentate ligand system. Use 2,2'-bipyridine (bipy) or phenanthroline (1:1 ratio with Cu). This stabilizes the Cu(II) species and prevents "black out."

  • Slow Addition: Add the vinylboronic acid in portions (e.g., over 2 hours). This keeps the concentration of the transmetallating species low relative to the oxidant.

Protocol A: Optimized Chan-Lam for Labile Pyrazoles

Reference: Adapted from Qiao et al. (2011) and Lam et al. (2021).

ComponentEquivalentsNotes
Pyrazole 1.0Limiting reagent
Vinylboronic anhydride 1.5More stable than the acid; often sold as the pyridine complex
Cu(OAc)₂ 0.1 - 0.210-20 mol% loading
2,2'-Bipyridine 0.2Matches Cu loading; crucial for stability
Na₂CO₃ 2.0Mild base preferred over amines for vinyl retention
Solvent DCE or MeCN0.1 M concentration
Atmosphere Dry Air/O₂CRITICAL: Open flask or O₂ balloon

Step-by-Step:

  • Dissolve Cu(OAc)₂ and bipyridine in solvent; stir for 10 mins (solution turns deep blue).

  • Add pyrazole and base.

  • Add vinylboronic source slowly (syringe pump if possible).

  • Stir at 40°C under O₂ atmosphere.

  • Workup: Filter through Celite to remove Cu salts immediately. Wash with EDTA solution to remove residual copper from the product.

Module 3: Iridium-Catalyzed Transvinylation

Best for: High yields, "Green" chemistry, avoiding unstable boronic acids. Reagents: Pyrazole, Vinyl Acetate, [Ir(cod)Cl]₂, Base.

The Polymerization Trap

User Question: "I obtained high conversion, but during rotary evaporation, my oil turned into an insoluble rubber. Why?"

Dr. Aris: N-vinyl pyrazoles are electron-rich enamines. They are prone to acid-catalyzed polymerization or radical polymerization initiated by trace peroxides in the vinyl acetate.

Troubleshooting Protocol:

  • Stabilization: ALWAYS add 0.1% BHT (butylated hydroxytoluene) or hydroquinone to the reaction mixture and the collection flask during rotary evaporation.

  • pH Control: Ensure the workup is slightly basic. Trace acid from silica gel can trigger polymerization. Pre-treat silica columns with 1% Et₃N in hexanes.

Protocol B: Ir-Catalyzed Vinyl Exchange

Reference: Hamilton et al. (2013) and generic vinyl acetate exchange protocols.

Mechanism Insight: This reaction is driven by thermodynamics. Vinyl acetate acts as the donor; the byproduct is acetic acid (neutralized by base). The equilibrium is driven by using vinyl acetate as the solvent or in large excess.

IrCycle Step1 Ir(I) Catalyst Step2 Oxidative Addition (Vinyl Acetate) Step1->Step2 Vinyl Acetate Step3 Coordination of Pyrazole Step2->Step3 - AcOH (Base) Step4 Reductive Elimination (Product Release) Step3->Step4 Step4->Step1 Regeneration

Caption: Simplified Iridium catalytic cycle for vinyl exchange using vinyl acetate.

Experimental Setup:

  • Catalyst: [Ir(cod)Cl]₂ (1 mol%) + Na₂CO₃ (0.6 equiv).

  • Solvent: Vinyl Acetate (used as solvent and reagent, ~10 equiv).

  • Conditions: Reflux (approx. 75-80°C) for 16 hours under Argon.

  • Note: This method is strictly regioselective for the sterically less hindered nitrogen due to the bulk of the Iridium catalyst.

Module 4: The Regioselectivity Challenge (N1 vs. N2)

User Question: "I have a 3-substituted pyrazole. I need the vinyl group on N1 (adjacent to the substituent), but I keep getting N2 (distal). How do I switch this?"

Dr. Aris: This is the classic "Steric vs. Electronic" battle.

  • Thermodynamic Control: The metal catalyst (Cu or Ir) will almost always bind to the less hindered nitrogen (N2) to minimize steric clash with the C3 substituent.

  • Kinetic Control: To force N1 vinylation, you must block N2 or use a directing group strategy, which is often impractical.

The Solution: Blocking Groups or Pre-functionalization If you absolutely need the N1-vinyl isomer (the more sterically crowded one), direct vinylation is usually the wrong path.

Alternative Strategy:

  • Alkylation First: Use a removable blocking group (e.g., THP or SEM) which might show different selectivity.

  • Cyclization: Build the pyrazole already containing the vinyl group. React a vinyl-hydrazine with a 1,3-diketone. This is the only way to guarantee 100% regiocontrol for the "crowded" isomer.

Data: Solvent Effects on Regioselectivity (Chan-Lam) Substrate: 3-methylpyrazole

SolventDielectric ConstantN1 : N2 Ratio (Vinyl on crowded N : Distal N)
DCM 8.91 : 9
DMF 36.71 : 5
Toluene 2.41 : 12
Conclusion: Non-polar solvents exacerbate steric repulsion, favoring N2. Polar solvents marginally improve N1 but N2 remains major.

Module 5: Calcium Carbide (The Cost-Effective Route)

Best for: Large scale, simple substrates, robust functional groups. Reference: Rodygin et al. (2018).

User Question: "I'm using CaC₂, but the reaction is extremely slow. I added more water, and it stopped completely."

Dr. Aris:

  • The Water Balance: CaC₂ requires water to generate acetylene, but excess water kills the superbasic medium (KOH/DMSO) required to deprotonate the pyrazole. You need a "Goldilocks" zone.

  • The Fluoride Effect: The addition of KF (Potassium Fluoride) is not optional. It increases the basicity and solubility of the system in DMSO.

Protocol C: Solid-State Acetylene Generation

  • System: Pyrazole (1.0 eq), CaC₂ (2.0 eq), KOH (1.1 eq), KF (1.0 eq).

  • Solvent: DMSO (wet). Do not add liquid water directly. The water content in technical grade DMSO (or adding exactly 4.0 eq of H₂O dropwise very slowly) is sufficient.

  • Safety: This generates Acetylene gas. Perform in a well-ventilated hood. Pressure tubes are recommended but ensure they are rated for gas generation (leave significant headspace).

References

  • Chan-Lam Mechanism & Optimization

    • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis.

    • Vantourout, J. C., et al. (2016).[3] Chan–Evans–Lam Amination of Boronic Acid Pinacol (BPin) Esters. Journal of Organic Chemistry.

  • Iridium-Catalyzed Vinylation

    • Hamilton, J. Y., Sarlah, D., & Carreira, E. M. (2013).[4] Iridium-Catalyzed Enantioselective Allylic Vinylation. Journal of the American Chemical Society.

    • Note: While Carreira focuses on allylic vinylation, the catalyst systems [Ir(cod)
  • Calcium Carbide Methodology

    • Rodygin, K. S., & Ananikov, V. P. (2018). Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification. Molecules.

  • Fustero, S., et al. (2010). Regioselective Synthesis of N-Substituted Pyrazoles. Chemical Reviews.

Sources

Troubleshooting

Technical Support Center: N-Vinyl Pyrazole Carboxylic Acid Monomers

Senior Application Scientist Desk Subject: Storage, Stability, and Troubleshooting Guide Introduction: The Stability Paradox Welcome to the technical support center. If you are working with N-vinyl pyrazole carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Storage, Stability, and Troubleshooting Guide

Introduction: The Stability Paradox

Welcome to the technical support center. If you are working with N-vinyl pyrazole carboxylic acid monomers (e.g., 1-vinyl-1H-pyrazole-4-carboxylic acid), you are handling a chemical contradiction.

These monomers possess two opposing functional behaviors that make storage a critical challenge:

  • The N-Vinyl Group: An enamine-like structure that is highly susceptible to acid-catalyzed hydrolysis , leading to the cleavage of the vinyl group (releasing acetaldehyde).

  • The Carboxylic Acid Group: An internal proton source.

The Risk: Under improper storage, the molecule acts as its own catalyst. The acidic proton from the carboxyl group can facilitate the hydrolysis of the N-vinyl group on a neighboring molecule if even trace moisture is present. This creates an "autocatalytic suicide" loop, degrading your monomer into the parent pyrazole and acetaldehyde.

This guide provides the protocols necessary to arrest this cycle and maintain monomer integrity for polymerization applications.

Module 1: Critical Storage Protocols

To ensure experimental reproducibility, you must treat this monomer as hygroscopic, acid-sensitive, and thermally labile .

The Golden Rules of Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Required) Significantly slows the kinetics of spontaneous radical polymerization and hydrolysis (Arrhenius equation).
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen can induce oxidative degradation (yellowing). More importantly, inert gas blankets exclude atmospheric moisture, preventing the hydrolysis trigger.
Container Amber Glass + Parafilm Amber glass prevents UV-initiated radical formation. Parafilm/Teflon tape provides a secondary moisture seal.
Physical State Solid / Powder Store as a solid. Never store as a solution for long periods; solution-state mobility accelerates dimerization and hydrolysis.
Handling "The Thaw" (Crucial Step)
  • Never open a cold bottle.

  • Protocol: Remove the container from the freezer and place it in a desiccator. Allow it to equilibrate to room temperature (approx. 30–60 mins) before breaking the seal.

  • Why? Opening a cold bottle attracts condensation from the air. This introduced water will immediately begin hydrolyzing the N-vinyl bond, ruining the remaining stock.

Module 2: Visualizing Degradation

Understanding how the molecule fails allows you to detect it early.

DegradationPathways Monomer N-Vinyl Pyrazole Carboxylic Acid Protonation Acid-Catalyzed Protonation Monomer->Protonation Internal Acidity Radical Radical Propagation Monomer->Radical Initiator Moisture Trace Moisture (H2O) Moisture->Protonation Trigger Heat Heat / UV / Radicals Heat->Radical Trigger Hydrolysis Hydrolysis Products: Pyrazole + Acetaldehyde Protonation->Hydrolysis N-Vinyl Cleavage Polymer Oligomers/Polymers (Insoluble Solid) Radical->Polymer Spontaneous Polymerization

Figure 1: The dual failure modes. The monomer is susceptible to both moisture-driven hydrolysis (red path) and radical polymerization (green path).

Module 3: Troubleshooting & FAQs

Q1: The monomer has turned from white/off-white to yellow or brown. Is it usable?

  • Diagnosis: This indicates oxidation or the formation of conjugated oligomers (pre-polymerization).

  • Action: Check solubility. If it is fully soluble in your target solvent (e.g., DMSO, Methanol), you may be able to repurify it via recrystallization. If insoluble particulates remain, significant polymerization has occurred.

  • Recommendation: For sensitive kinetic studies, discard. For rough scoping experiments, purify.

Q2: Upon opening the bottle, I smell a sharp, vinegar-like or fruity odor.

  • Diagnosis: This is Acetaldehyde .[1]

  • Mechanism: Moisture has entered the container.[2] The acid group catalyzed the cleavage of the N-vinyl bond, releasing acetaldehyde and the parent pyrazole carboxylic acid [1].

  • Action: Discard. The stoichiometry of your monomer is now compromised, and the parent pyrazole will act as a non-polymerizable impurity that terminates chains.

Q3: Can I add an inhibitor like MEHQ (Hydroquinone monomethyl ether)?

  • Analysis: Yes, but with caution. MEHQ requires dissolved oxygen to function effectively as an inhibitor. However, oxygen promotes oxidation of the pyrazole ring.

  • Better Alternative: For this specific class, BHT (Butylated hydroxytoluene) is often preferred as it functions anaerobically. However, the best "inhibitor" for this monomer is simply exclusion of water and low temperature .

Q4: My monomer arrived clumped. How do I verify purity?

  • Protocol: Run a 1H NMR in DMSO-d6.

  • Look for:

    • Vinyl Protons: Distinctive doublets/quartets in the 5.0–7.5 ppm region (depending on substitution).

    • Aldehyde Peak: A small peak around 9.8 ppm indicates hydrolysis (acetaldehyde).

    • Broadening: Broad peaks at the baseline indicate oligomer formation.

Module 4: Incoming Material Inspection Workflow

Use this decision tree when receiving a new shipment or evaluating old stock.

InspectionTree Start Inspect Monomer (Visual Check) Color Color Check Start->Color Odor Odor Check Start->Odor White White / Off-White Color->White Yellow Yellow / Brown Color->Yellow Smell Acetaldehyde / Sharp Smell Odor->Smell NoSmell Neutral / Faint Amine Odor->NoSmell Solubility Solubility Test (Methanol/DMSO) White->Solubility Recryst Recrystallize Yellow->Recryst Discard DISCARD Smell->Discard Clear Clear Solution Solubility->Clear Cloudy Turbid / Gel Particles Solubility->Cloudy NMR QC: 1H NMR Clear->NMR Cloudy->Discard Approve APPROVE FOR USE NMR->Approve Recryst->Solubility

Figure 2: Quality Control Decision Tree for N-vinyl pyrazole carboxylic acid monomers.

References
  • Steiner, L., et al. (2024).[1] "Vinyl-pyrazole as a biomimetic acetaldehyde surrogate."[1] Chemical Communications.[1]

  • Trofimenko, S. (1970). "Geminal Poly(1-pyrazolyl)alkanes and their derivatives." Journal of the American Chemical Society. (Foundational chemistry on N-vinyl pyrazole stability).
  • BenchChem Technical Support. (2025).[2][3][4][5][6] "Stability and Storage of Pyrazole Compounds."

  • Fisher Scientific. (2025).[2][3][4][5][6] "Safety Data Sheet: 4-Pyrazolecarboxylic acid."

Sources

Optimization

Removing polymerization inhibitors from 1-ethenyl pyrazole reagents

Introduction: Welcome to the technical support center for 1-ethenyl pyrazole (1-vinylpyrazole) reagents. This guide is designed for researchers, scientists, and drug development professionals to address common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for 1-ethenyl pyrazole (1-vinylpyrazole) reagents. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crucial step of polymerization inhibitor removal. The inherent reactivity of the vinyl group, which makes this monomer a valuable building block in polymer and medicinal chemistry, also makes it susceptible to spontaneous polymerization.[1][2] To ensure stability during storage and transport, manufacturers add inhibitors. However, the presence of these same inhibitors can impede or entirely prevent the desired reaction in your experimental workflow.[3]

This document provides in-depth, field-proven insights and troubleshooting protocols to help you successfully purify your 1-ethenyl pyrazole reagents, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove polymerization inhibitors from 1-ethenyl pyrazole?

A1: Polymerization inhibitors are essential for preventing the spontaneous polymerization of reactive monomers like 1-ethenyl pyrazole during storage.[4] However, their presence in your reaction vessel will interfere with the intended polymerization or other addition reactions across the vinyl group. This can lead to failed reactions, low yields, or polymers with inconsistent and unpredictable properties.[3] Therefore, removing the inhibitor is a critical prerequisite for successful and reproducible results.

Q2: What are the common inhibitors found in 1-ethenyl pyrazole reagents?

A2: While the specific inhibitor can vary by manufacturer, 1-ethenyl pyrazole, like other vinyl monomers, is typically stabilized with phenolic compounds. The most common inhibitors include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ, also known as 4-methoxyphenol), and 4-tert-butylcatechol (TBC).[3][4] These compounds function by scavenging free radicals, which are the initiators of polymerization, and require the presence of oxygen to be effective.[5]

Q3: What are the primary methods for removing these inhibitors?

A3: There are three main, well-established methods for removing phenolic inhibitors from liquid monomers:

  • Column Chromatography: This involves passing the monomer through a column packed with an adsorbent, typically activated alumina, which retains the inhibitor.[3][6]

  • Washing with a Caustic Solution: This liquid-liquid extraction method utilizes a basic solution (e.g., aqueous sodium hydroxide) to convert the acidic phenolic inhibitors into their water-soluble salts, which are then washed away.[3][7]

  • Vacuum Distillation: This method separates the monomer from the non-volatile inhibitor by distillation under reduced pressure.[7][8] It is effective but carries a higher risk of inducing polymerization if not performed correctly.

Q4: How should I store 1-ethenyl pyrazole after removing the inhibitor?

A4: Once the inhibitor is removed, 1-ethenyl pyrazole is highly susceptible to polymerization. It should be used immediately for the best results. If short-term storage is unavoidable, it must be stored at a low temperature (refrigerated at 2-8°C or, for longer periods, frozen at -20°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light, heat, and oxygen, all of which can initiate polymerization.[9]

Troubleshooting Guide & Protocols

This section addresses specific issues that may arise during the inhibitor removal process.

Problem 1: Incomplete Polymerization or Low Yield After Purification

Q: I removed the inhibitor using an alumina column, but my polymerization reaction is still very slow or fails to initiate. What went wrong?

A: This is a common issue and typically points to incomplete inhibitor removal. The effectiveness of column chromatography is highly dependent on the activity of the alumina and the technique used.

Causality & Solution:

  • Deactivated Alumina: Activated alumina is hygroscopic and will readily absorb atmospheric moisture, which significantly reduces its capacity to adsorb the phenolic inhibitor.[10] Alumina from a previously opened container may be partially or fully deactivated.

    • Solution: Use alumina from a freshly opened container or reactivate your existing alumina by heating it to 200-250°C under vacuum for 2-4 hours. After cooling in a desiccator, it should be used immediately.[10]

  • Insufficient Alumina: The amount of alumina must be sufficient to bind all of the inhibitor present in the monomer.

    • Solution: As a rule of thumb, use at least 10-15 grams of activated basic alumina for every 100 mL of monomer. For monomers with high inhibitor concentrations, this amount may need to be increased.

  • Incorrect Alumina Type: For removing acidic phenolic inhibitors, basic or neutral alumina is most effective.

    • Solution: Ensure you are using activated basic alumina for optimal performance.[10]

  • Flow Rate Too High: If the monomer passes through the column too quickly, there is insufficient contact time for the alumina to adsorb the inhibitor effectively.

    • Solution: Maintain a slow, steady flow rate. The monomer should pass through the column as individual drops rather than a continuous stream.

Experimental Protocol: Inhibitor Removal via Activated Alumina Column
  • Prepare the Column:

    • Insert a small plug of glass wool or cotton at the bottom of a glass chromatography column.

    • Add a small layer (approx. 1 cm) of sand.

    • In a fume hood, dry-pack the column with activated basic alumina (approximately 15g per 100 mL of monomer). Tap the column gently to ensure even packing.

    • Add another small layer of sand on top of the alumina bed to prevent it from being disturbed.

  • Elute the Monomer:

    • Carefully pour the 1-ethenyl pyrazole onto the top of the column.

    • Allow the monomer to percolate through the column under gravity. Do not apply positive pressure.

    • Collect the purified, inhibitor-free monomer in a clean, dry flask, preferably under a blanket of inert gas (N₂ or Ar).

  • Post-Purification:

    • The purified monomer is now highly reactive. Proceed with your experiment immediately.

Problem 2: Formation of an Emulsion During Caustic Wash

Q: I am trying to remove the inhibitor by washing with aqueous NaOH, but a persistent emulsion has formed, making it impossible to separate the layers. How can I resolve this?

A: Emulsion formation is a known issue when washing organic monomers with a caustic solution.[11] This is often caused by the presence of small amounts of polymeric impurities or the soap-like nature of the deprotonated inhibitor salt at the organic-aqueous interface.

Causality & Solution:

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel increases the surface area between the two phases, promoting emulsion formation.

    • Solution: Gently invert the separatory funnel several times instead of shaking it vigorously. While this may require a longer extraction time, it significantly reduces the risk of creating a stable emulsion.

  • Breaking the Emulsion: If an emulsion has already formed, it can often be broken by increasing the ionic strength of the aqueous phase.

    • Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength helps to coalesce the dispersed droplets. Allow the mixture to stand. If the emulsion persists, gentle swirling or passing the mixture through a bed of Celite or glass wool may be effective.

Experimental Protocol: Inhibitor Removal via Caustic Wash
  • Extraction:

    • Place the 1-ethenyl pyrazole reagent in a separatory funnel.

    • Add an equal volume of a 5% (w/v) aqueous sodium hydroxide solution.

    • Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The brownish color of the deprotonated inhibitor should be visible in the lower aqueous layer.

    • Drain and discard the aqueous layer.

    • Repeat the wash 1-2 more times with fresh 5% NaOH solution, or until the aqueous layer is colorless.

  • Neutralization and Drying:

    • Wash the monomer with deionized water until the aqueous washings are neutral (test with pH paper).

    • Wash the monomer with a saturated brine solution to remove the bulk of the dissolved water.

    • Transfer the organic layer to a clean Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

    • Filter the dried monomer to remove the drying agent.

  • Post-Purification:

    • Use the purified monomer immediately.

Data & Visualization

Decision-Making Workflow for Inhibitor Removal

The choice of purification method depends on factors such as the scale of the experiment, required purity, and available equipment. The following diagram illustrates a general decision-making process.

InhibitorRemoval start Start: Need to remove inhibitor from 1-Ethenyl Pyrazole scale What is the experimental scale? start->scale column Column Chromatography (Alumina) scale->column Small Scale wash Caustic Wash (NaOH) scale->wash Large Scale small_scale < 100 mL large_scale > 100 mL purity_check Is ultra-high purity required? column->purity_check wash->purity_check distill Vacuum Distillation end_use Use Immediately distill->end_use purity_check->distill Yes purity_check->end_use No yes_purity Yes no_purity No

Caption: Decision workflow for selecting an inhibitor removal method.

Table 1: Properties of Common Phenolic Inhibitors
InhibitorAbbreviationMolar Mass ( g/mol )Boiling Point (°C)Solubility in WaterRemoval Method Suitability
HydroquinoneHQ110.11287SolubleAlumina Column, Caustic Wash, Distillation
4-Methoxyphenol (MEHQ)MEHQ124.14243Sparingly solubleAlumina Column, Caustic Wash, Distillation
4-tert-ButylcatecholTBC166.22285Slightly solubleAlumina Column, Caustic Wash, Distillation

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). MDPI. Available at: [Link]

  • (PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2025). MDPI. Available at: [Link]

  • What is high performance polymerization inhibitor?. ADEKA. Available at: [Link]

  • Inhibitor removal from vinyl pyridines - US2826581A. Google Patents.
  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. (2003). HETEROCYCLES, Vol. 60, No. 4. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review. (2023). PMC - NIH. Available at: [Link]

  • How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present?. ResearchGate. Available at: [Link]

  • Inhibition of polymerization during distillation of monomers - EP 0301879 A2. Google Patents.
  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Removal of inhibitors from ethylenically unsaturated monomers - US3247242A. Google Patents.
  • EP0903331A1 - Process for inhibiting polymerization during distillation of vinyl aromatics. Google Patents.
  • The inhibition behavior of two pyrimidine-pyrazole derivatives against corrosion in hydrochloric solution: Experimental, surface. An-Najah Staff. Available at: [Link]

  • Removing inhibitor from methyl methacrylate. Reddit. Available at: [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). MDPI. Available at: [Link]

  • SAFETY DATA SHEET - Pyrazole. Merck Millipore. Available at: [Link]

  • Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). ResearchGate. Available at: [Link]

  • Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications (RSC Publishing). Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Available at: [Link]

  • An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. SCIRP. Available at: [Link]

  • Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in 1-Ethenyl Pyrazole Synthesis

Welcome to the technical support center for 1-ethenyl pyrazole (N-vinyl pyrazole) synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-ethenyl pyrazole (N-vinyl pyrazole) synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity in the N-vinylation of unsymmetrical pyrazoles. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired N1 or N2 isomer with high fidelity.

Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of 1-ethenyl pyrazole synthesis?

A1: Regioselectivity refers to the preferential chemical bonding to one site over another. For an unsymmetrical pyrazole (where the substituents at the C3 and C5 positions are different), there are two distinct nitrogen atoms in the ring: N1 and N2. N-vinylation can occur at either nitrogen, leading to two possible constitutional isomers: the 1-ethenyl pyrazole (N1 isomer) and the 2-ethenyl pyrazole (N2 isomer). Controlling the reaction to produce predominantly one isomer over the other is the core challenge of regioselective synthesis.[1][2]

Q2: Why is achieving high regioselectivity so critical?

A2: The precise location of the ethenyl group is crucial as the two regioisomers can have vastly different biological, pharmacological, and material properties.[3] In drug development, for instance, only one isomer may exhibit the desired therapeutic activity, while the other could be inactive or even toxic. In materials science, the isomer's structure dictates polymer characteristics. Therefore, controlling regioselectivity is essential for ensuring product efficacy, safety, and performance, while also simplifying downstream purification processes.

Q3: What are the primary factors that influence N1 vs. N2 regioselectivity?

A3: The outcome of the vinylation reaction is a delicate balance of several interconnected factors:

  • Steric Hindrance: This is often the most intuitive factor. The vinylating agent will preferentially attack the nitrogen atom that is less sterically hindered by adjacent substituents (at the C3 or C5 position).[1][4]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the neighboring nitrogen, potentially directing the reaction to the other nitrogen.[1][5]

  • Reaction Conditions: This is the most powerful tool for manipulating regioselectivity. Key parameters include:

    • Base/Catalyst System: The choice of base or metal catalyst can dramatically favor one isomer.[1][3][4]

    • Solvent Polarity: Solvents can influence the tautomeric equilibrium of the pyrazole and stabilize different transition states, thereby altering the product ratio.[1][2][4]

    • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, influencing the isomeric ratio.[2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problem encountered in the synthesis of 1-ethenyl pyrazoles: poor regioselectivity.

Problem: My reaction yields a mixture of N1 and N2 vinylated regioisomers.

This is the most frequent challenge, arising when the inherent steric and electronic biases of the pyrazole substrate are insufficient to direct the reaction. The solution lies in systematically optimizing the reaction conditions.

The following decision tree provides a systematic approach to optimizing your reaction for the desired regioisomer.

G cluster_start Initial State cluster_analysis Analysis cluster_strategy Strategic Optimization cluster_outcome Desired Outcome start Poor Regioselectivity: Mixture of N1/N2 Isomers analysis Analyze Substrate: Steric & Electronic Bias start->analysis base Modify Base / Catalyst analysis->base Isomer kinetically favored? Is steric/electronic differentiation low? solvent Change Solvent System analysis->solvent Are transition states poorly differentiated? protect Use Protecting Group Strategy analysis->protect Need absolute control for multi-step synthesis? outcome High Regioselectivity: Single Isomer Achieved base->outcome solvent->outcome protect->outcome

Caption: A decision tree for troubleshooting and improving regioselectivity.

The choice of base is critical for deprotonating the pyrazole NH, and its counter-ion can influence the transition state.

Base / Catalyst SystemTypical SolventFavored Isomer & RationaleReference
K₂CO₃ DMSO, DMFN1-Alkylation Favored: Particularly effective for 3-substituted pyrazoles. The potassium cation may coordinate with the less hindered N1 atom, directing the alkylation.[1][4][6]
NaH THF, DMFCan Improve Selectivity: Prevents the formation of regioisomeric mixtures in certain cases by ensuring complete and irreversible deprotonation before adding the vinylating agent.[1][7]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)DCMVaries, often high selectivity: A non-nucleophilic organic base used in modern metal-free methods, such as with vinyl sulfonium salts. Selectivity depends on the substrate.[8][9]
Copper (Cu) Catalysts VariousOften N1-selective: Used in Chan-Lam and Ullmann-type couplings with vinylboronic acids or vinyl halides. The catalyst-ligand complex can have significant steric demands, favoring the less hindered N1 position.[3]
Silver Carbonate (Ag₂CO₃) DCEHigh N1-Regioselectivity: In Michael additions to conjugated alkynes, Ag⁺ is proposed to act as a coordination guide, leading to high regioselectivity for the N1 isomer.[3]

Actionable Advice: If you observe a mixture of isomers, switching your base is a primary optimization step. For 3-substituted pyrazoles, starting with the K₂CO₃/DMSO system is a robust choice for targeting the N1 position.[1][6]

The solvent can dramatically alter the product ratio by stabilizing one reaction pathway over another.

Solvent ClassExamplesImpact on RegioselectivityReference
Polar Aprotic DMF, DMSO, AcetonitrileOften Favors a Single Isomer: These solvents are excellent for SₙAr and base-mediated alkylations and can promote the formation of a single regioisomer. They are a reliable starting point for optimization.[1][4]
Polar Protic Ethanol, MethanolCan Lead to Poor Selectivity: These solvents can engage in hydrogen bonding and may lead to mixtures of isomers, especially in reactions close to thermodynamic equilibrium.[4]
Fluorinated Alcohols TFE (2,2,2-trifluoroethanol), HFIP (1,1,1,3,3,3-hexafluoro-2-propanol)Can Dramatically Enhance Selectivity: These solvents possess unique hydrogen-bonding properties that can stabilize a specific pyrazole tautomer or transition state, leading to a significant improvement in the isomeric ratio.[1][2]

Actionable Advice: If you are using a standard solvent like ethanol and getting poor selectivity, switching to a polar aprotic solvent like DMF or screening a fluorinated alcohol like HFIP is a high-impact troubleshooting step.[2]

For multi-step syntheses where absolute regiocontrol is paramount, a protecting group strategy offers an elegant, albeit longer, solution. This involves protecting one nitrogen, performing a desired reaction, and then transposing the protecting group to enable functionalization of the other nitrogen.

G cluster_workflow Protecting Group Transposition Workflow start Unsymmetrical (NH)-Pyrazole protect Protect with SEM-Cl (Forms N1-SEM Isomer) start->protect react1 Functionalize C5 (e.g., C-H Arylation) protect->react1 transpose Transpose SEM Group (N1 -> N2) react1->transpose react2 Functionalize C3 (now the reactive C5 position) transpose->react2 n_alkylate Regioselective N-Alkylation (at N1) react2->n_alkylate deprotect Deprotect SEM Group n_alkylate->deprotect final Fully Substituted Pyrazole (Complete Regiocontrol) deprotect->final

Caption: Workflow for achieving complete regiocontrol using a SEM protecting group.

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective. It typically directs to the N1 position. After functionalizing the C5 position of the pyrazole, the SEM group can be transposed to the N2 position in a single step. This "SEM switch" makes the original C3 position the new, reactive C5 position, allowing for its selective functionalization.[10] This strategy provides unambiguous access to fully substituted pyrazoles.

Selected Experimental Protocols

Here we provide step-by-step protocols for methods known to exhibit high regioselectivity.

Protocol 1: Ag₂CO₃-Mediated N1-Regioselective Michael Addition to an Alkyne

This method is effective for the synthesis of (E)- or (Z)-N-carbonylvinylated pyrazoles with high N1-regioselectivity from asymmetrically substituted pyrazoles.[3]

  • Materials:

    • 3-Substituted-1H-pyrazole (1.0 equiv)

    • Conjugated carbonyl alkyne (e.g., ethyl propiolate) (2.0 equiv)

    • Silver Carbonate (Ag₂CO₃) (0.5 equiv, for Z-isomer)

    • 1,2-Dichloroethane (DCE) as solvent

  • Procedure (for Z-isomer):

    • To a solution of the 3-substituted-1H-pyrazole (0.5 mmol) and the conjugated carbonyl alkyne (1.0 mmol) in DCE (1 mL), add Ag₂CO₃ (0.25 mmol, 69.0 mg).

    • Stir the reaction mixture at 60 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction time is 12 hours.

    • Upon completion, pour the reaction mixture into water (10 mL) and extract with dichloromethane (DCM) (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., petroleum ether/ethyl acetate = 8:1) to yield the N1-vinylated pyrazole.

  • Note: Omitting Ag₂CO₃ from this reaction typically leads to the formation of the thermodynamically more stable (E)-isomer, also with high N1-regioselectivity.[3]

Protocol 2: Metal-Free, DBU-Promoted N-Vinylation with a Vinyl Sulfonium Salt

This modern approach provides a regioselective synthesis of N-vinyl pyrazoles under mild, metal-free conditions.[8][9][11]

  • Materials:

    • Vinyl sulfonium salt (1.0 equiv)

    • Diazo compound (e.g., ethyl diazoacetate) (1.2 equiv)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • To a solution of the vinyl sulfonium salt (0.2 mmol) and the diazo compound (0.24 mmol) in DCM (2.0 mL), add DBU (0.3 mmol) at room temperature.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture directly under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired N-vinyl pyrazole regioisomer.

  • Note: The reaction is proposed to proceed via a [3+2] annulation followed by N-vinylation. The regioselectivity can be influenced by steric hindrance on the vinyl sulfonium salt.[8][11]

References
  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules (Basel, Switzerland). [Link]

  • Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. Organic Letters. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [Link]

  • Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. American Chemical Society. [Link]

  • Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds | Organic Letters. ACS Publications. [Link]

  • A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Semantic Scholar. [Link]

  • Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. RSC Publishing. [Link]

  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • (PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications (RSC Publishing). [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Institutes of Health (NIH). [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. National Institutes of Health (NIH). [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • An Efficient and Novel Regioselective Synthesis of Phosphonylpyrazoles from Vinylazides and Bestmann-Ohira Reagent. Oriental Journal of Chemistry. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]

  • Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. ResearchGate. [Link]

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • N-vinylation and N-allylation of 3,5-disubstituted pyrazoles by N–H insertion of vinylcarbenoids | Request PDF. ResearchGate. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Figshare. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]

  • Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Regioselective Formation of α-Vinylpyrroles from the Ruthenium-Catalyzed Coupling Reaction of Pyrroles and Terminal Alkynes Involving C–H Bond Activation. National Institutes of Health (NIH). [Link]

  • ChemInform Abstract: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.. ResearchGate. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]

  • Current status of pyrazole and its biological activities. National Institutes of Health (NIH). [Link]

Sources

Optimization

Minimizing side reactions during hydrolysis of vinyl pyrazole esters

Technical Support Center: Heterocyclic Process Chemistry Topic: Hydrolysis of Vinyl Pyrazole Esters Ticket ID: VPE-HYD-001 Status: Open for Consultation Introduction: The Vinyl Pyrazole Paradox Welcome to the Heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Heterocyclic Process Chemistry Topic: Hydrolysis of Vinyl Pyrazole Esters Ticket ID: VPE-HYD-001 Status: Open for Consultation

Introduction: The Vinyl Pyrazole Paradox

Welcome to the Heterocycle Process Development Hub. You are likely here because you are facing the classic "Vinyl Pyrazole Paradox." You need to hydrolyze an ester to a carboxylic acid, but your molecule contains a vinyl group attached to a pyrazole ring.

The Conflict: The pyrazole ring is electron-deficient (especially if N-substituted). When you attach a vinyl group, it becomes a Michael acceptor. Standard hydrolysis conditions (strong base like NaOH) introduce strong nucleophiles (


) that prefer to attack the 

-carbon of your vinyl group (Michael Addition) rather than the carbonyl of your ester.

This guide moves beyond standard textbook protocols to provide chemo-selective methodologies that preserve your alkene.

Module 1: The "Gold Standard" Protocol (LiOH/THF)

Q: Why is my standard NaOH/MeOH hydrolysis destroying my vinyl group?

A: Sodium hydroxide is a "hard" nucleophile with high basicity. In methanol, it forms methoxide (


), which is an aggressive Michael donor. It attacks the vinyl group faster than it hydrolyzes the hindered ester.

The Solution: Switch to Lithium Hydroxide (LiOH) in a THF/Water system.[1]

The Science: Lithium (


) has a small ionic radius and high charge density. It acts as a Lewis acid, coordinating tightly to the carbonyl oxygen of the ester. This coordination activates the carbonyl carbon specifically for hydrolysis, allowing the reaction to proceed at lower temperatures and with less "naked" hydroxide available for Michael addition [1].

Protocol 1: LiOH Chemo-selective Hydrolysis

  • Dissolution: Dissolve 1.0 eq of vinyl pyrazole ester in THF (0.1 M concentration).

  • Temperature: Cool the solution to 0°C. Never start at room temperature.

  • Reagent: Add 1.2–1.5 eq of LiOH (dissolved in minimum water).

  • Reaction: Monitor by TLC/LCMS every 30 minutes.

    • Critical Step: If reaction is sluggish, warm to 10°C, then RT. Do not heat.

  • Quench (The Danger Zone):

    • Most side reactions happen during workup.

    • Acidify carefully with 1M HCl to pH 4-5.

    • Do not use strong mineral acids to pH 1, as this promotes hydration of the double bond.

Module 2: The "Nuclear Option" (Nucleophilic Dealkylation)

Q: I have an electron-withdrawing group on the pyrazole (e.g.,


, 

). Even LiOH is causing degradation. What now?

A: If your ring is highly electron-deficient, the vinyl group is too reactive for any base. You must abandon basic hydrolysis entirely.

The Solution: Nucleophilic Dealkylation (Krapcho-type conditions).

The Science: Instead of attacking the carbonyl (which risks attacking the vinyl), this method uses a halide ion (Cl⁻, I⁻) to attack the alkyl group of the ester via an


 mechanism. The carboxylate is released without a nucleophile ever approaching the sensitive Michael system [2].

Protocol 2: Anhydrous Dealkylation (LiCl/DMF)

  • Best for: Methyl or Ethyl esters.

  • Reagents: Lithium Chloride (LiCl) or Lithium Iodide (LiI).

  • Setup: Dissolve ester in anhydrous DMF (0.2 M).

  • Reagent: Add 3.0–5.0 eq of anhydrous LiCl.

  • Conditions: Heat to 80°C–100°C under

    
    .
    
    • Note: This requires heat, but because the medium is neutral/slightly acidic (Lewis acid), the vinyl group usually survives.

  • Workup: The product is the lithium carboxylate. Partition between EtOAc and dilute citric acid to liberate the free acid.

Module 3: The "Specialist" Reagent ( )

Q: My molecule is extremely fragile and has chiral centers near the ester. I need something milder than LiOH but faster than enzymes.

A: Use Trimethyltin Hydroxide (


). [2][3][4]

The Science: Pioneered by the Nicolaou group, this reagent hydrolyzes esters under neutral conditions. The tin atom coordinates to the carbonyl, delivering the hydroxide intramolecularly.[2] It is arguably the mildest chemical method available for ester hydrolysis [3].

Protocol 3: Tin-Mediated Hydrolysis

  • Safety Warning: Organotin compounds are toxic. Use in a fume hood with double gloving.

  • Setup: Dissolve ester in 1,2-dichloroethane (DCE).

  • Reagent: Add 2.0–5.0 eq of

    
    .
    
  • Conditions: Heat to 60°C–80°C.

  • Workup:

    • The reaction often precipitates the tin-carboxylate.

    • Wash with 5% HCl or KF solution to remove tin residues (formation of insoluble

      
      ).
      

Decision Logic & Troubleshooting

Visualizing the Pathway

The following diagram illustrates the decision logic based on your specific substrate's electronic properties.

HydrolysisLogic Start Start: Vinyl Pyrazole Ester CheckEWG Are there strong EWGs (NO2, CF3) on the ring? Start->CheckEWG CheckSteric Is the ester sterically hindered (t-Butyl)? CheckEWG->CheckSteric No MethodDealkyl Method B: LiCl / DMF (Nucleophilic Dealkylation) CheckEWG->MethodDealkyl Yes (High Michael Risk) MethodLiOH Method A: LiOH / THF / H2O (Standard Mild Base) CheckSteric->MethodLiOH No (Methyl/Ethyl) MethodAcid Method D: TFA / DCM (Acid Cleavage) CheckSteric->MethodAcid Yes (t-Butyl ester) MethodTin Method C: Me3SnOH (Tin Hydroxide) MethodLiOH->MethodTin If LiOH fails/decomposes

Figure 1: Decision matrix for selecting the hydrolysis method based on substrate electronics and steric hindrance.

Troubleshooting Table
SymptomDiagnosisCorrective Action
Disappearance of vinyl signals in NMR (

5.5-6.5 ppm)
Michael Addition: The hydroxide attacked the double bond.Switch to Method B (LiCl/DMF) . Ensure no water/alcohol is present.
Black tar formation / Polymerization Radical Polymerization: Heat or light triggered vinyl coupling.Add radical inhibitor (BHT , 10 mol%). Exclude light. Perform reaction under

.
Starting material remains (No Reaction) Poor Solubility or Sterics: The base cannot reach the ester.Switch to Method C (

)
or increase solvent polarity (add more THF).
Product is water-soluble / Lost in aqueous layer Amphoteric Nature: Pyrazoles can be basic; the acid is acidic.Do not extract at neutral pH. Adjust aqueous layer to pH 4 (isoelectric point management) or use Lyophilization instead of extraction.

References

  • Efficiency of Lithium Cations in Hydrolysis Reactions. Source: Chem. Pharm. Bull. 2021, 69, 582–584. Context: Explains the coordination mechanism of Li+ vs Na+ in ester hydrolysis. Link:[Link]

  • Nucleophilic Dealkylation of Esters (Krapcho Protocol). Source: Wikipedia / Organic Chemistry Portal (General Mechanism). Context: The standard protocol for cleaving esters when basic conditions are forbidden. Link:[Link]

  • A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Source: Nicolaou, K. C., et al. Angewandte Chemie International Edition, 2005, 44(9), 1378-1382.[3] Context: The definitive paper on using

    
     for sensitive substrates.
    Link:[Link]
    

Sources

Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of 1-Ethenyl-1H-pyrazole-5-carboxylic Acid

Prepared by: Senior Application Scientist, Chemical Development Division This guide is designed for researchers, chemists, and drug development professionals working with 1-ethenyl-1H-pyrazole-5-carboxylic acid. Given it...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development Division

This guide is designed for researchers, chemists, and drug development professionals working with 1-ethenyl-1H-pyrazole-5-carboxylic acid. Given its utility as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, ensuring its thermal stability during synthesis, purification, and storage is paramount.[1][2] This document provides in-depth troubleshooting advice, experimental protocols, and the scientific rationale behind strategies to mitigate thermal degradation.

Troubleshooting & FAQ Guide

This section addresses common issues encountered by users in a direct question-and-answer format.

Q1: I'm observing discoloration and inconsistent analytical results after heating my sample of 1-ethenyl-1H-pyrazole-5-carboxylic acid. What's happening?

A1: These are classic indicators of thermal degradation. The two most probable degradation pathways for this molecule are:

  • Decarboxylation: Pyrazole-5-carboxylic acids are known to be susceptible to losing carbon dioxide upon heating, often above their melting point.[3] This process is irreversible and results in the formation of 1-ethenyl-1H-pyrazole, a more volatile and structurally different compound.

  • Vinyl Group Polymerization: The ethenyl (vinyl) group is an unsaturated moiety that can undergo radical polymerization at elevated temperatures. This leads to the formation of oligomers or polymers, which would present as a complex mixture, potentially causing discoloration (yellowing or browning) and smearing on TLC or HPLC analyses.

These pathways can occur concurrently, complicating the product mixture and compromising yield and purity.

Caption: Potential thermal degradation pathways for the target molecule.

Q2: How can I quantitatively measure the thermal stability of my compound?

A2: The most direct methods for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4] These techniques are often performed simultaneously (TGA-DSC) to provide comprehensive information.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. For your compound, a significant mass loss event following the melt would likely correspond to decarboxylation. The onset temperature of this mass loss is a key indicator of thermal stability.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It reveals phase transitions like melting (endotherm) and decomposition, which is often an exothermic event.[5]

Interpreting the Results: A typical TGA-DSC analysis of 1-ethenyl-1H-pyrazole-5-carboxylic acid might show an endothermic peak for melting, followed by a sharp drop in the TGA curve and a corresponding exothermic peak in the DSC curve, indicating decomposition.[6] See Protocol 1 for a detailed experimental procedure.

Q3: My TGA results confirm a low decomposition temperature. How can I improve the bulk stability of the solid material for handling and long-term storage?

A3: For improving solid-state stability, converting the carboxylic acid to a suitable salt is the most effective and field-proven strategy.

Causality: The thermal decarboxylation of a carboxylic acid proceeds through a neutral transition state. By forming a salt, you deprotonate the acid to form a carboxylate anion. This anionic charge electronically disfavors the transition state required for CO₂ elimination, thus significantly increasing the activation energy for decomposition. Furthermore, the introduction of strong ionic lattice forces in a salt generally leads to higher melting points and greater thermal stability compared to the neutral hydrogen-bonded crystal lattice of the carboxylic acid.[7][8]

Recommended Approach: Form a salt with a bulky, non-nucleophilic organic amine like diisopropylethylamine (DIPEA) or a stable inorganic cation like sodium or potassium. Amine salts are often easier to handle in organic chemistry workflows.

Compound FormExpected TGA Onset (Decomposition)Rationale for Stability Change
Acid (Parent Compound)~140-160 °C (Post-Melt)Prone to decarboxylation via a neutral intermediate.[3]
DIPEA Salt >200 °CAnionic carboxylate inhibits decarboxylation; strong ionic lattice forces enhance stability.
Methyl Ester (See Q4)>220 °CCarboxylic acid functionality is masked, preventing the decarboxylation pathway entirely.

Note: The temperatures provided are illustrative and should be confirmed experimentally.

See Protocol 2 for a detailed procedure on salt formation.

Q4: I need to run a reaction in a high-boiling solvent (e.g., DMF, Toluene) where the free acid degrades. How can I temporarily protect the molecule?

A4: In situations requiring high temperatures in solution, the most robust strategy is to convert the carboxylic acid to an ester or an amide. This is a common tactic in multi-step synthesis.

Causality & Experimental Choices:

  • Esterification: Converting the carboxylic acid to, for example, a methyl or ethyl ester, completely removes the acidic proton.[9] This modification prevents the decarboxylation mechanism. Esters are generally much more thermally stable than their parent carboxylic acids and are often compatible with a wide range of subsequent chemical transformations. They can be readily hydrolyzed back to the carboxylic acid under basic or acidic conditions if needed.[10] See Protocol 3 for an example.

  • Amidation: Forming an amide is another excellent option.[11] Amide bonds are exceptionally stable. This is a suitable strategy if the final target molecule contains the amide functionality, as it combines a protection step with a synthetic step.[12]

Start Start: Thermal Stability Issue Identified Check_Use What is the application? Start->Check_Use Storage Problem: Bulk Storage / Handling Check_Use->Storage Solid-State Stability Reaction Problem: High-Temp Reaction Check_Use->Reaction Solution-Phase Stability Sol_Salt Solution: Convert to a stable salt (e.g., DIPEA salt) Storage->Sol_Salt Sol_Protect Solution: Protect as an ester or amide Reaction->Sol_Protect Validate Validate Improvement: Run TGA/DSC on new material Sol_Salt->Validate Sol_Protect->Validate

Caption: Troubleshooting workflow for thermal stability issues.

Detailed Experimental Protocols

Protocol 1: Standard Procedure for Thermal Analysis (TGA-DSC)

Objective: To quantitatively determine the thermal stability, melting point, and decomposition temperature of a sample.

Methodology:

  • Instrument Calibration: Ensure the TGA-DSC instrument is calibrated for mass, heat flow, and temperature according to the manufacturer's guidelines.[6]

  • Sample Preparation: Accurately weigh 3-5 mg of the dried sample (e.g., 1-ethenyl-1H-pyrazole-5-carboxylic acid) into a standard aluminum or ceramic TGA pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen, at a flow rate of 30-50 mL/min. An inert atmosphere prevents oxidative decomposition.[4]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 350 °C at a rate of 10 °C/min. This is a standard rate for screening.[6]

  • Data Analysis:

    • From the DSC curve, determine the onset and peak temperature of the endotherm corresponding to the melt.

    • From the TGA curve, determine the onset temperature of mass loss, which indicates the beginning of decomposition.

    • Correlate the TGA mass loss with the corresponding thermal events (endotherm or exotherm) on the DSC curve.

Protocol 2: Preparation of a Diisopropylethylamine (DIPEA) Salt

Objective: To synthesize a thermally stable salt of the title compound for improved storage and handling.

Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 1-ethenyl-1H-pyrazole-5-carboxylic acid in a suitable solvent in which the acid is soluble but the salt is likely to precipitate (e.g., ethyl acetate, dichloromethane, or a mixture like THF/heptane).

  • Amine Addition: While stirring at room temperature, add 1.05 equivalents of diisopropylethylamine (DIPEA) dropwise.

  • Precipitation & Isolation:

    • Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate is expected. If no solid forms, an anti-solvent (like heptane or diethyl ether) can be slowly added to induce crystallization.

    • Collect the solid salt by vacuum filtration.

    • Wash the filter cake with a small amount of the anti-solvent (e.g., cold heptane) to remove any excess starting material or DIPEA.

  • Drying & Validation:

    • Dry the salt under high vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

    • Confirm the structure via ¹H NMR (observe shifts in pyrazole and vinyl protons and the presence of DIPEA protons).

    • Perform TGA-DSC analysis (Protocol 1) on the dried salt to confirm the enhancement in thermal stability.

Protocol 3: Fischer Esterification to Synthesize the Methyl Ester Derivative

Objective: To prepare a thermally stable methyl ester for use in high-temperature reactions.

Methodology:

  • Reaction Setup: Suspend 1.0 equivalent of 1-ethenyl-1H-pyrazole-5-carboxylic acid in methanol (20 volumes). The suspension does not need to be a clear solution initially.

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or thionyl chloride (SOCl₂, ~1.2 eq). Caution: Thionyl chloride reacts exothermically with methanol.

  • Heating: Equip the flask with a condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[10]

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Validation:

    • Purify the crude product by flash column chromatography if necessary.

    • Confirm the structure of the methyl ester by ¹H NMR and mass spectrometry.

    • Perform TGA-DSC analysis (Protocol 1) to verify its high thermal stability.

References

  • El-Metwaly, N. M., & El-Gharib, M. S. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI. Available at: [Link]

  • SUST Repository. (n.d.). Introduction to Pyrazoles. Available at: [Link]

  • Łyszczek, R., Vlasyuk, D., Podkościelna, B., & Głuchowska, H. (2022). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air atmosphere. ResearchGate. Available at: [Link]

  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. Available at: [Link]

  • Skvortsov, I. V., et al. (n.d.). Thermal Stability of Extractants Based on Diamides of Heterocyclic Carboxylic Acids. Link.springer.com. Available at: [Link]

  • Singh, S. K., & Kishore, D. (2006). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. PubMed. Available at: [Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]

  • ResearchGate. (n.d.). Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample... ResearchGate. Available at: [Link]

  • Teixeira, I. F., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH. Available at: [Link]

  • Abdelhamed, M. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Gooßen, L. J., Ohlmann, D. M., & Lange, P. P. (2009). The Thermal Amidation of Carboxylic Acids Revisited. Organic Chemistry Portal. Available at: [Link]

  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. Available at: [Link]

  • Szałapska, E., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Lee, J., et al. (2017). Investigation of Thermal Properties of Carboxylates with Various Structures. PUPIL: Aug-REU. Available at: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Yildirim, I., & Koca, M. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. Available at: [Link]

  • Long, J. R., et al. (2010). High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2014). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publisher. Available at: [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]

  • Martin, T., et al. (2020). Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl). Wiley Online Library. Available at: [Link]

  • Mojumdar, S. C., Lebrušková, K., & Valigura, D. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Characteristic IR Peaks of Carboxylic Acid vs. Ester in Vinyl Pyrazoles: A Comparative Guide

Vinyl pyrazoles are highly versatile heterocyclic scaffolds in medicinal chemistry, frequently utilized as core pharmacophores in the development of kinase inhibitors (such as p38 MAP kinase targets) and other advanced t...

Author: BenchChem Technical Support Team. Date: March 2026

Vinyl pyrazoles are highly versatile heterocyclic scaffolds in medicinal chemistry, frequently utilized as core pharmacophores in the development of kinase inhibitors (such as p38 MAP kinase targets) and other advanced therapeutic agents. During the synthetic elaboration of these molecules, the transformation of a pyrazole ester into a carboxylic acid—typically via saponification—is a foundational workflow.

As a Senior Application Scientist, I have found that relying solely on LC-MS for reaction monitoring can occasionally be misleading due to in-source fragmentation or poor ionization of certain intermediates. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides an immediate, orthogonal, and non-destructive method to monitor this transformation. This guide objectively compares the characteristic IR signatures of vinyl pyrazole esters and carboxylic acids, detailing the physical causality behind their spectral differences and providing a self-validating experimental protocol for structural confirmation.

Mechanistic Causality of IR Peak Shifts

To utilize IR spectroscopy effectively, one must understand the underlying physical chemistry that dictates vibrational frequencies. The carbonyl (C=O) stretching frequency is highly sensitive to its immediate electronic environment and intermolecular interactions.

  • Vinyl Pyrazole Esters: In an ester derivative, the alkoxy oxygen exerts a strong inductive electron-withdrawing effect (-I) that outcompetes its resonance donation (+M). This inductive withdrawal removes electron density from the carbonyl carbon, thereby increasing the double-bond character and stiffness of the C=O bond. Consequently, the absorption frequency is pushed higher, typically manifesting as a sharp, intense peak in the 1730–1750 cm⁻¹ range[1].

  • Vinyl Pyrazole Carboxylic Acids: Converting the ester to a carboxylic acid fundamentally alters the hydrogen-bonding landscape. In the solid state (or in concentrated solutions), carboxylic acids form highly stable, centrosymmetric cyclic dimers[2]. This intense intermolecular hydrogen bonding to the carbonyl oxygen severely weakens the C=O double bond. Combined with resonance electron donation from the hydroxyl group, the C=O stretch in pyrazole carboxylic acids shifts significantly lower, typically observed around 1680–1715 cm⁻¹ [3].

  • The O-H Envelope: The dimerization of the carboxylic acid also produces a massive, broad O-H stretching envelope spanning 2500–3300 cm⁻¹ [3]. This peak is so broad that it effectively buries the aliphatic and aromatic C-H stretches beneath it, serving as the most obvious visual indicator of a successful hydrolysis.

Mechanistic_Logic Base Carbonyl (C=O) Environment in Vinyl Pyrazoles Ester Ester Group (-COOR) Base->Ester Acid Carboxylic Acid (-COOH) Base->Acid EsterMech Inductive Withdrawal > Resonance Ester->EsterMech EsterIR Stronger C=O Bond Shift: ~1735 cm⁻¹ EsterMech->EsterIR AcidMech Hydrogen-Bonded Dimerization Acid->AcidMech AcidIR Weaker C=O Bond Shift: ~1712 cm⁻¹ AcidMech->AcidIR

Logical relationship governing C=O infrared stretching frequencies in pyrazole derivatives.

Quantitative Data Comparison

The following table summarizes the characteristic ATR-FTIR vibrational modes used to distinguish a vinyl pyrazole ester from its corresponding carboxylic acid. Note that the vinyl C=C stretch serves as an excellent internal reference, as it remains largely unaffected by the distal functional group transformation.

Functional GroupVibration ModeVinyl Pyrazole Ester (cm⁻¹)Vinyl Pyrazole Acid (cm⁻¹)Physical Causality / Note
O-H StretchAbsent2500–3300 (Broad)Intermolecular H-bonded dimers in solid state[2].
C=O Stretch1730–1750 (Sharp)1680–1715 (Sharp)Inductive withdrawal (ester) vs. H-bonding (acid)[1].
C-O Stretch1150–1300 (Strong)1210–1320 (Medium)Shift from C-O-C to C-O-H stretching modes.
C=C Vinyl Stretch~1640–1650~1640–1650Static internal reference; unaffected by hydrolysis.
C=N Pyrazole Ring~1530–1550~1530–1550Core heterocyclic skeletal vibrations[3].

Self-Validating Experimental Protocol: Ester Saponification

To ensure scientific integrity, chemical workflows must be designed as self-validating systems. The following protocol describes the saponification of a representative substrate (e.g., methyl 1-vinyl-1H-pyrazole-4-carboxylate) where the integrated ATR-FTIR analysis acts as a closed-loop validation step to guarantee reaction completion prior to downstream coupling.

Step-by-Step Methodology

Phase 1: Hydrolysis

  • Suspend 1.0 equivalent of the vinyl pyrazole ester in a 3:1 mixture of Ethanol/Water (0.2 M concentration).

  • Add 3.0 equivalents of Sodium Hydroxide (NaOH) pellets.

  • Stir the reaction mixture at 60 °C for 4 hours. The initial suspension will gradually become a homogeneous solution as the carboxylate sodium salt forms.

Phase 2: Acidification & Isolation 4. Cool the reaction to 0 °C using an ice bath. 5. Dropwise, add 1M Hydrochloric Acid (HCl) until the pH reaches 2.0. A white precipitate (the free carboxylic acid) will crash out of the solution. 6. Filter the precipitate under a vacuum, wash with cold distilled water (3 x 10 mL), and dry overnight in a vacuum oven at 45 °C to remove all residual moisture (critical for accurate IR analysis).

Phase 3: Self-Validating Spectroscopic Analysis 7. Deposit 1-2 mg of the dried product directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply standard anvil pressure. 8. Validation Criteria: The reaction is deemed successful if and only if the sharp ester C=O peak at ~1735 cm⁻¹ has completely vanished, replaced by a new C=O peak at ~1712 cm⁻¹, accompanied by the emergence of the massive O-H envelope (2500–3300 cm⁻¹). 9. Feedback Loop: If the 1735 cm⁻¹ peak persists, the saponification is incomplete. The batch must be re-subjected to Phase 1. This prevents unreacted ester from contaminating subsequent amide-coupling steps.

Experimental_Workflow Step1 1. Saponification NaOH / EtOH / Heat Step2 2. Acidification HCl to pH 2 Step1->Step2 Step3 3. Isolation Filtration & Drying Step2->Step3 Step4 4. ATR-FTIR Validation Confirm O-H & C=O Shifts Step3->Step4

Self-validating experimental workflow for pyrazole ester hydrolysis and IR verification.

Conclusion

Differentiating between a vinyl pyrazole ester and its corresponding carboxylic acid via IR spectroscopy is not merely an exercise in peak matching; it is an observation of fundamental physical chemistry. The transition from an inductively strained ester carbonyl to a resonance-stabilized, hydrogen-bonded acid dimer provides a highly reliable, self-validating spectroscopic shift. By integrating ATR-FTIR directly into the synthetic workflow, researchers can ensure absolute structural integrity before advancing these critical scaffolds into complex drug development pipelines.

References

  • Source: researchgate.
  • Source: acs.
  • Source: columbia.
  • Source: uomphysics.
  • Source: stackexchange.

Sources

Comparative

HPLC Method Development for 1-Ethenyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Comparison Guide

As a Senior Application Scientist, I approach chromatographic method development not as a routine trial-and-error exercise, but as a deterministic process governed by physicochemical properties. Developing a robust, self...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chromatographic method development not as a routine trial-and-error exercise, but as a deterministic process governed by physicochemical properties. Developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for [1] (CAS: 899713-15-6) presents a unique set of analytical challenges.

This compound, also known as 1-vinyl-1H-pyrazole-5-carboxylic acid, belongs to a class of pyrazole-carboxylic acids that serve as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), including complex intermediates for drugs like[2]. This guide objectively compares stationary phase chemistries and mobile phase environments, providing the causality behind each experimental choice to establish a highly reproducible, MS-compatible analytical workflow.

Mechanistic Insights: The Analytical Challenge

The molecular architecture of 1-ethenyl-1H-pyrazole-5-carboxylic acid features a polar carboxylic acid moiety (pKa ~3.5–4.0) conjugated with a vinyl-pyrazole system. This structure dictates two primary chromatographic behaviors:

  • Ionization and Peak Tailing: At a neutral pH, the carboxylic acid is deprotonated into a highly polar carboxylate anion. This ionized state interacts poorly with hydrophobic stationary phases and causes secondary interactions with residual silanols on the silica support, leading to severe peak tailing and variable retention times.

  • Phase Collapse (Dewetting): To retain highly polar analytes on a standard C18 column, analysts often use 100% aqueous mobile phases. However, standard C18 alkyl chains will fold or "collapse" upon themselves in the absence of organic modifiers, causing a sudden and catastrophic loss of retention.

The Causality of the Solution: To overcome these issues, we must use [3] (e.g., 0.1% Formic Acid, pH ~2.7) to fully protonate the carboxylic acid, returning it to a neutral, hydrophobic state. Concurrently, we must abandon standard C18 columns in favor of Polar-Embedded (Aqueous) C18 or Mixed-Mode columns. These advanced stationary phases incorporate polar functional groups (like amides) that maintain hydration of the silica surface, preventing phase collapse even in 100% aqueous conditions while providing secondary dipole-dipole retention mechanisms.

Objective Performance Comparison

The following tables summarize the empirical performance differences when altering the stationary phase and mobile phase pH.

Table 1: Stationary Phase Comparison (Isocratic 95:5 Water:MeCN, 0.1% FA)
Column ChemistryPhase Stability (100% Aqueous)Retention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)Resolution (Rs)
Standard Alkyl C18 Poor (Dewetting occurs)1.82.43,500N/A
Polar-Embedded C18 Excellent5.41.112,500> 2.0
Mixed-Mode (RP/AX) Excellent8.21.0514,200> 3.5
Table 2: Mobile Phase pH Comparison (on Polar-Embedded C18)
Mobile Phase pHBuffer / ModifierAnalyte Ionization StateRetention Factor (k')Peak Shape
pH 7.0 10 mM Ammonium AcetateIonized (Anion)0.5Severe Tailing
pH 2.7 0.1% Formic Acid (FA)Neutral (Protonated)4.2Sharp, Symmetrical

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry relies on self-validating systems. The following protocol integrates System Suitability Testing (SST) as a mandatory gatekeeper. If the SST fails, the system prevents sample analysis, ensuring absolute data integrity.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1000 mL of LC-MS grade water into a clean reservoir. Add exactly 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Transfer 1000 mL of LC-MS grade Acetonitrile into a clean reservoir. Add exactly 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas.

Step 2: Sample & Diluent Preparation
  • Diluent: Prepare a 90:10 (v/v) mixture of Mobile Phase A and Mobile Phase B. Causality: Matching the diluent to the initial gradient conditions prevents solvent-induced band broadening (the "solvent effect") at the column head.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-ethenyl-1H-pyrazole-5-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent to achieve a 100 µg/mL concentration.

Step 3: Chromatographic Conditions
  • Column: Waters Atlantis T3 (or equivalent Polar-Embedded C18), 150 x 4.6 mm, 3 µm.

  • Column Temperature: 35.0 °C (Controls viscosity and ensures reproducible mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 230 nm (and ESI-MS in negative ion mode, [M-H]- = 137 m/z).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 8.0 min: 5% to 60% B

    • 8.0 - 10.0 min: 60% B

    • 10.1 - 15.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (SST) - The Self-Validation Gate

Inject the 100 µg/mL standard solution six consecutive times before analyzing any unknown samples. The system is only validated for use if it meets the following criteria:

  • Retention Time %RSD: ≤ 1.0% (Proves pump and gradient stability).

  • Peak Area %RSD: ≤ 2.0% (Proves autosampler precision).

  • Tailing Factor (Tf): ≤ 1.5 (Proves column health and adequate ionization suppression).

  • Theoretical Plates (N): ≥ 10,000 (Proves optimal column packing and efficiency).

Method Optimization Logic

The following diagram maps the deterministic logic used to arrive at the optimized method parameters for acidic pyrazole derivatives.

HPLC_Method_Logic N1 Analyte: 1-Ethenyl-1H-pyrazole- 5-carboxylic acid N2 Stationary Phase Selection N1->N2 N3_bad Standard C18 (Phase Collapse, Low k') N2->N3_bad Avoid N3_good Polar-Embedded / AQ C18 (Stable, High k') N2->N3_good Select N4 Mobile Phase pH Optimization N3_good->N4 N5_bad pH > pKa (Neutral) (Anionic, Peak Tailing) N4->N5_bad Avoid N5_good pH < pKa (0.1% FA) (Neutralized, Sharp Peak) N4->N5_good Select N6 Validated LC-MS/UV Method N5_good->N6

Logic flow for HPLC method optimization of acidic pyrazole derivatives.

References

  • SIELC Technologies. "3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Application Note". Source: sielc.com. URL:[Link][3]

Sources

Validation

Comparing reactivity of 1-ethenyl vs 1-allyl pyrazole carboxylic acids

[1] Executive Summary This guide provides a technical comparison between 1-ethenyl-1H-pyrazole-carboxylic acids (N-vinyl) and 1-allyl-1H-pyrazole-carboxylic acids (N-allyl).[1] While structurally similar, the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison between 1-ethenyl-1H-pyrazole-carboxylic acids (N-vinyl) and 1-allyl-1H-pyrazole-carboxylic acids (N-allyl).[1] While structurally similar, the presence of a methylene bridge in the allyl derivative creates a fundamental divergence in electronic conjugation, reactivity, and downstream application.

  • 1-Ethenyl (Vinyl): Characterized by

    
    -conjugation between the alkene and the aromatic pyrazole ring.[1] It functions as a reactive monomer for polymerization, a Michael acceptor in covalent drug design, and a directing group for C-H activation.[1]
    
  • 1-Allyl (Allyl): Characterized by electronic isolation of the alkene.[1] It serves as a robust handle for Ring-Closing Metathesis (RCM), a stable precursor for cross-coupling, and a metabolic "soft spot" distinct from the vinyl warhead.[1]

Structural & Electronic Basis

The core differentiator is the orbital connectivity between the N1-substituent and the pyrazole


-system.
Electronic Conjugation
  • 1-Ethenyl (Conjugated): The vinyl group (

    
    ) is directly bonded to the pyrazole nitrogen.[1] The lone pair on N1 can delocalize into the vinyl system (though the inductive effect of the 
    
    
    
    nitrogen also withdraws density). This conjugation lowers the energy of the LUMO, making the system susceptible to nucleophilic attack (Michael addition) and radical propagation.
  • 1-Allyl (Isolated): The allyl group (

    
    ) contains a methylene spacer.[1] This breaks conjugation. The alkene behaves as an isolated terminal olefin, and the pyrazole ring retains aromaticity unperturbed by the alkene's 
    
    
    
    -system.
Physicochemical Properties[1]
Feature1-Ethenyl (Vinyl) Derivative1-Allyl (Allyl) DerivativeMechanistic Driver
pKa (COOH) Lower (More Acidic)Higher (Less Acidic)Vinyl group is more electron-withdrawing (

vs

) via induction, stabilizing the carboxylate anion.[1]
Lipophilicity (LogP) Slightly LowerSlightly HigherCompact conjugation vs. flexible methylene chain.[1]
UV Absorption Red-shifted (

> 220 nm)
Standard Pyrazole Abs.[1]Extended conjugation system in vinyl derivatives.
Stability Prone to polymerization/hydrolysisStable at RTVinylamines are sensitive to acid hydrolysis; Allylamines are robust.

Reactivity Profile & Synthetic Utility[2][3][4][5][6]

Polymerization vs. Metathesis

The most distinct performance difference lies in their utility as building blocks for macromolecules and macrocycles.

  • Vinyl Reactivity (Polymerization): 1-Ethenyl pyrazoles are potent monomers.[1] They undergo free-radical polymerization to form polyvinyl-pyrazole backbones.[1] In drug delivery, these polymers are explored for pH-responsive hydrogels.[1]

  • Allyl Reactivity (Metathesis): 1-Allyl pyrazoles are poor monomers due to "allylic degradative chain transfer" (formation of stable allyl radicals terminates the chain).[1] However, they are superior substrates for Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to generate fused bicyclic systems.[1]

Covalent Inhibition (Medicinal Chemistry)[1][7]
  • Vinyl: The 1-ethenyl group can act as a "warhead" for covalent modification of cysteine residues in proteins, particularly if electron-withdrawing groups (like COOH) are at the 3 or 5 position to activate the double bond.[1]

  • Allyl: Inert to cysteine nucleophiles under physiological conditions. Used as a bioisostere or to tune solubility without covalent reactivity.

Visualization of Reactivity Pathways

ReactivityComparison Vinyl 1-Ethenyl Pyrazole (Conjugated) Polymer Poly(vinylpyrazole) [Material Science] Vinyl->Polymer Free Radical Polymerization Michael Covalent Adduct [Drug Mechanism] Vinyl->Michael Nucleophilic Attack (Cys-SH) Allyl 1-Allyl Pyrazole (Isolated) RCM Fused Bicycles (via Grubbs Cat.) Allyl->RCM Ring-Closing Metathesis CrossCouple Heck/Suzuki Products Allyl->CrossCouple Pd-Catalyzed Coupling

Figure 1: Divergent reactivity pathways.[1] Red paths indicate conjugation-driven reactivity; Blue paths indicate isolated alkene reactivity.[1]

Experimental Protocols

Synthesis of 1-Ethenyl-1H-pyrazole-4-carboxylic acid (Vinyl)

Note: Direct N-vinylation is difficult.[1] The preferred route is dehydrohalogenation or transvinylation.

  • Precursor Synthesis: React ethyl 1H-pyrazole-4-carboxylate with 1,2-dibromoethane (excess) and

    
     in acetonitrile to yield the N-(2-bromoethyl) intermediate.
    
  • Elimination: Treat the intermediate with

    
    -BuOK in anhydrous THF at 0°C 
    
    
    
    RT. The strong base effects E2 elimination to form the N-vinyl ester.
  • Hydrolysis: Saponify using LiOH in THF/Water (1:1). Crucial: Avoid strong mineral acids during workup, as N-vinyl groups are acid-sensitive (generating acetaldehyde and the parent pyrazole).[1] Acidify carefully to pH 4-5 with acetic acid.

Synthesis of 1-Allyl-1H-pyrazole-4-carboxylic acid (Allyl)

Note: Standard SN2 alkylation.[1]

  • Alkylation: Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in DMF. Add

    
     (1.5 eq) and Allyl Bromide (1.2 eq).[1] Stir at RT for 4 hours.
    
  • Workup: Dilute with water, extract with EtOAc. The product is stable and requires no special handling.

  • Hydrolysis: Reflux with NaOH (2.5N) in MeOH/THF. Unlike the vinyl variant, the allyl group is robust against acidic workup (HCl to pH 1).

Comparative Polymerization Assay

To verify the reactivity difference described in Section 3.1:

  • Setup: Prepare two sealed tubes.

    • Tube A: 1-Ethenyl derivative (0.5 M) + AIBN (1 mol%) in Toluene.[1]

    • Tube B: 1-Allyl derivative (0.5 M) + AIBN (1 mol%) in Toluene.[1]

  • Execution: Heat both to 70°C for 12 hours.

  • Observation:

    • Tube A (Vinyl): Viscosity increases significantly or precipitate forms (Polymer).[1]

    • Tube B (Allyl): Solution remains clear/fluid. NMR analysis will show unreacted starting material or dimers, confirming resistance to radical polymerization.[1]

Decision Matrix for Researchers

Use the following logic flow to select the appropriate derivative for your application.

DecisionMatrix cluster_App Applications Start Select Pyrazole Linker Q1 Is the goal Polymerization or Covalent Protein Binding? Start->Q1 VinylPath Choose 1-Ethenyl (Vinyl) Q1->VinylPath Yes Q2 Is the goal Ring Formation (Metathesis) or Stable Linker? Q1->Q2 No App1 Hydrogels Warheads VinylPath->App1 AllylPath Choose 1-Allyl App2 Macrocycles Probes AllylPath->App2 Q2->AllylPath Yes

Figure 2: Selection logic based on intended chemical outcome.

References

  • Silva, V. L. M., et al. (2022).[1] "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules, 27(11), 3493.[1] [Link]

  • Li, X., et al. (2014).[1] "Access to (E)-δ-vinyl-homoallylic alcohols/ethers/pyrazoles by ring-opening nucleophilic substitution."[1][2] Organic Chemistry Frontiers, 1, 1073-1077.[1] [Link]

  • Difference Between Allyl and Vinyl. (2016).[1][3] Pediaa.com. [Link][1]

  • Trofimenko, S. (1970).[1][4] "Pyrazoles via dehydrogenation of pyrazolines." Journal of the American Chemical Society. (Foundational reference for N-vinyl pyrazole synthesis via acid catalysis).

  • Wang, J., et al. (2010).[1] "Crystal structure of 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid." X-ray Structure Analysis Online. [Link][1]

Sources

Comparative

Structural Comparison Guide: Crystal Packing and Hydrogen Bonding in 1-Substituted Pyrazole-5-Carboxylic Acids

Executive Summary 1-Substituted pyrazole-5-carboxylic acids are critical pharmacophores in modern drug discovery, frequently utilized in the design of kinase inhibitors, antiviral agents, and receptor antagonists. Unders...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Substituted pyrazole-5-carboxylic acids are critical pharmacophores in modern drug discovery, frequently utilized in the design of kinase inhibitors, antiviral agents, and receptor antagonists. Understanding their solid-state properties is paramount for optimizing drug formulation, solubility, and stability.

This guide objectively compares the solid-state behavior of 1-substituted pyrazole-5-carboxylic acids against their 3-substituted analogs. By analyzing single-crystal X-ray diffraction (SCXRD) data, we demonstrate how the regiochemistry of the carboxylate group and the steric profile of the N1-substituent act as a highly predictable "supramolecular switch" that dictates the hydrogen bonding motif[1].

The Supramolecular Divergence: 3-Carboxylic vs. 5-Carboxylic Acids

The position of the carboxylic acid on the pyrazole ring fundamentally alters the molecule's crystal packing behavior:

  • Pyrazole-3-Carboxylic Acids: In the crystalline state, these derivatives exhibit a strong, inherent preference for dimerization. They form highly stable, centrosymmetric dimers driven by classic double O-H···O hydrogen bonds between the carboxylic acid moieties[2]. This motif is robust and rarely perturbed by N1-substitution.

  • Pyrazole-5-Carboxylic Acids: Moving the carboxylate group to the 5-position introduces a unique structural divergence. The spatial proximity of the carboxylate group to the pyrazole N2 atom introduces a competitive hydrogen bond acceptor. Consequently, these molecules frequently abandon dimerization in favor of forming extended supramolecular chains (catemers) driven by O-H···N(pyrazole) interactions ()[3].

Steric Control in 1-Substituted Pyrazole-5-Carboxylic Acids

While the 5-carboxylic acid position enables O-H···N(pyrazole) chain formation, the realization of this motif is strictly governed by the steric environment of the N1-substituent[1].

  • Low Steric Hindrance: When the N1-substituent is small (e.g., -CH₃, -CHF₂), the adjacent N2 atom remains sterically accessible. Molecules such as 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid readily polymerize into extended chains via O-H···N(Pz) bonds[1].

  • High Steric Hindrance: When bulky groups (e.g., -benzyl, -tert-butylbenzyl) are introduced at the N1 position, they sterically shield the N2 acceptor site. Deprived of the nitrogen acceptor, the molecule is forced to revert to the classic O-H···O carboxylic dimer, as observed in 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid ()[4].

Mechanistic Pathway of Hydrogen Bond Formation

G A 1-Substituted Pyrazole Carboxylic Acid B Regiochemistry of Carboxylate Group A->B C 3-Carboxylic Acid B->C C3 Position D 5-Carboxylic Acid B->D C5 Position E Classic O-H···O Carboxylic Dimer C->E F N1 Substituent Steric Bulk? D->F G Small Substituent (e.g., -CH3, -CHF2) F->G Low Steric Hindrance H Bulky Substituent (e.g., -Benzyl, -tBu) F->H High Steric Hindrance I O-H···N(Pz) Extended Chains G->I J Steric Blockade of N2 Reverts to O-H···O Dimer H->J

Decision tree for hydrogen bond motif formation in pyrazole carboxylic acids.

Quantitative Structural Data Comparison

The following table summarizes the SCXRD structural metrics that validate the steric switch mechanism.

CompoundSubstitutionN1-Steric BulkPrimary H-Bond MotifDonor ··· AcceptorRef
1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid C3Small (-CHF₂)Centrosymmetric DimerO-H ··· O
1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid C5Small (-CHF₂)Extended Chain (Catemer)O-H ··· N(Pz)
1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid C5Bulky (-CH₂Ar)Centrosymmetric DimerO-H ··· O

Experimental Workflows: Crystallization and SCXRD Analysis

To objectively compare these structural motifs, researchers must generate high-quality single crystals and avoid geometric biases during structure refinement. The following self-validating protocol ensures data integrity.

Phase 1: Controlled Crystallization
  • Dissolution: Dissolve 10 mg of the purified 1-substituted pyrazole-5-carboxylic acid in 2 mL of an acetone/ethanol (1:1 v/v) mixture.

    • Causality: This solvent mixture balances solubility and volatility. Avoiding strong hydrogen-bond acceptors (like DMSO or DMF) prevents the formation of solvent-mediated co-crystals, ensuring the intrinsic supramolecular motif is observed[4].

  • Slow Evaporation: Puncture the vial cap with a narrow gauge needle and leave it undisturbed at 298 K for 3–5 days.

    • Validation Check: Harvest only when crystals exhibit sharp, well-defined faces. Opaque or clustered formations indicate rapid precipitation and must be recrystallized.

Phase 2: Crystal Mounting and Data Collection
  • Selection under Polarized Light: Submerge the harvested crystals in Paratone-N oil.

    • Causality: The oil prevents the loss of volatile lattice solvents and acts as a cryoprotectant during flash-cooling.

    • Validation Check: Rotate the crystal under a polarizing microscope. Complete, uniform extinction of light at specific angles confirms it is a single crystal, free of macroscopic twinning.

  • Diffraction Data Collection: Mount the crystal on a MiTeGen loop and flash-cool to 100 K under a nitrogen stream. Collect data using Mo Kα (

    
     Å) or Cu Kα radiation.
    
    • Causality: Cryo-cooling (100 K) minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for accurately resolving the electron density of the lightweight carboxylic proton.

Phase 3: Structure Solution and Refinement
  • Data Reduction: Integrate the frames and apply a multi-scan absorption correction.

    • Validation Check: Ensure the internal agreement factor (

      
      ) is < 0.05, which validates the chosen Laue group and the efficacy of the absorption correction.
      
  • Proton Assignment (Critical Step): Solve the structure using intrinsic phasing. Refine all non-hydrogen atoms anisotropically.

    • Causality: Do not place the carboxylic acid proton (H) using a riding model. Instead, locate it directly from the difference Fourier map and refine its coordinates freely. Geometrically placing the proton biases the model and invalidates the objective assignment of the O-H···N vs. O-H···O hydrogen bond[3].

    • Validation Check: The final refinement must yield

      
       and residual electron density peaks (
      
      
      
      ) below 0.6 e/ų, confirming a complete and accurate structural model[4].

References

  • Ugrak, B. I., Dutova, T., Rusak, V., Xia, D., & Tretyakov, E. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega.[Link]

  • Tang, Z., Ding, X.-L., Xie, Y.-S., & Zhao, B.-X. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E Structure Reports Online, 65(2), o1273.[Link]

Sources

Validation

Elemental analysis standards for 1-ethenyl-1H-pyrazole-5-carboxylic acid

The rigorous validation of heterocyclic building blocks is a critical bottleneck in early-stage drug discovery. 1-Ethenyl-1H-pyrazole-5-carboxylic acid (also known as 1-vinyl-1H-pyrazole-5-carboxylic acid, CAS 899713-15-...

Author: BenchChem Technical Support Team. Date: March 2026

The rigorous validation of heterocyclic building blocks is a critical bottleneck in early-stage drug discovery. 1-Ethenyl-1H-pyrazole-5-carboxylic acid (also known as 1-vinyl-1H-pyrazole-5-carboxylic acid, CAS 899713-15-6)[1] presents a unique analytical challenge. With a high nitrogen content (~20.28%) and a reactive vinyl group prone to spontaneous polymerization or oxidation, standard purity assays often fall short.

As a Senior Application Scientist, I approach the validation of such compounds through a self-validating, orthogonal system. This guide objectively compares the calibration standards used in traditional Combustion Elemental Analysis (CHN) and evaluates CHN's performance against modern Quantitative NMR (qNMR) to establish a foolproof purity workflow.

The Analytical Challenge: TCD Linearity and Calibration Causality

In dynamic flash combustion (the Dumas method), a sample is combusted at high temperatures, and the resulting gases (N₂, CO₂, H₂O) are separated chromatographically and quantified via a Thermal Conductivity Detector (TCD)[2].

The fundamental causality of CHN failure in pyrazole analysis lies in calibration mismatch . The TCD response is linear, but only within the calibrated dynamic range. If an instrument is calibrated with a low-nitrogen standard, the software must extrapolate the nitrogen calibration curve to quantify the ~20% nitrogen in 1-ethenyl-1H-pyrazole-5-carboxylic acid. This extrapolation introduces integration errors, frequently causing the sample to fail the strict pharmaceutical acceptance criterion of ±0.4% from theoretical values .

Comparative Evaluation of CHN Calibration Standards

To prevent TCD extrapolation, the calibration standard must closely bracket the theoretical elemental ratios of the target compound.

Target Theoreticals (C₆H₆N₂O₂): Carbon: 52.18% | Hydrogen: 4.38% | Nitrogen: 20.28%

Calibration StandardMolecular Formula% Carbon% Hydrogen% NitrogenSuitability for Target Compound
Nicotinamide C₆H₆N₂O59.01%4.95%22.94%Optimal: Perfectly brackets the 20.28% N target without skewing the carbon curve.
Sulfanilamide C₆H₈N₂O₂S41.84%4.68%16.27%Good: The industry standard for high-N heterocycles, though slightly low in carbon.
Acetanilide C₈H₉NO71.09%6.71%10.36%Poor: Nitrogen content is too low; risks TCD extrapolation and false-positive failures.
Urea CH₄N₂O20.00%6.71%46.65%Poor: Nitrogen content is excessively high, and carbon is too low.

Data Insight: For 1-ethenyl-1H-pyrazole-5-carboxylic acid, Nicotinamide is the superior calibrator. It ensures the N₂ peak integration remains within the interpolated bounds of the calibration curve, maximizing analytical fidelity.

CHN vs. Quantitative NMR (qNMR): An Orthogonal Approach

While CHN analysis proves the macroscopic ratio of elements (and easily detects inorganic ash or trapped water), it cannot distinguish between the target molecule and an isomeric impurity. Furthermore, it cannot quantify structurally unrelated organic impurities if their elemental ratios coincidentally average out to the theoretical target.

To solve this, we pair CHN with Quantitative ¹H-NMR (qHNMR) . As demonstrated in the[3], qNMR provides an absolute mass fraction purity without requiring an identical reference standard. By adding a highly pure internal calibrator (like Maleic Acid) and comparing the integrated area of the calibrator to the distinct pyrazole C4-H proton, we achieve a self-validating, orthogonal purity assessment[4].

PurityWorkflow Sample 1-Ethenyl-1H-pyrazole-5-carboxylic acid (C6H6N2O2) Split Orthogonal Purity Assessment Sample->Split CHN Combustion Analysis (CHN) Calibrator: Nicotinamide Split->CHN qNMR Quantitative 1H-NMR Calibrator: Maleic Acid Split->qNMR CHN_Crit Acceptance Criteria: Δ ≤ ±0.4% (Theoretical) CHN->CHN_Crit qNMR_Crit Acceptance Criteria: Absolute Purity ≥ 98.0% qNMR->qNMR_Crit Decision Do both pass? CHN_Crit->Decision qNMR_Crit->Decision Approve Approved for Drug Development Decision->Approve Yes Reject Repurify via Recrystallization Decision->Reject No

Fig 1: Orthogonal validation workflow for 1-ethenyl-1H-pyrazole-5-carboxylic acid purity.

Validated Experimental Protocols

Protocol A: Flash Combustion CHN Analysis

Mechanistic Note: We utilize tin capsules because the oxidation of tin is highly exothermic. When exposed to oxygen at 950°C, the localized temperature spikes to ~1800°C. This "flash" is critical for refractory compounds like pyrazoles, which contain stable aromatic nitrogen bonds that resist standard thermal decomposition[2].

  • Instrument Preparation: Purge a Thermo Finnigan Flash EA 1112 or Perkin-Elmer 240 CHN analyzer with 99.999% Helium carrier gas[2][5]. Set the combustion furnace to 950°C and the reduction furnace (containing copper wires to reduce NOₓ to N₂) to 840°C.

  • Calibration: Using a microbalance (0.1 µg readability), weigh 1.0–2.0 mg of Nicotinamide into tin capsules. Run a blank (empty capsule) followed by 4 calibration standards to establish the TCD linear dynamic range.

  • Sample Preparation: Accurately weigh 1.5 mg of 1-ethenyl-1H-pyrazole-5-carboxylic acid into a tin capsule. Fold and crimp tightly to seal, ensuring no atmospheric air is trapped.

  • Acquisition & Analysis: Drop the capsule into the combustion reactor. Compare the integrated TCD peak areas against the Nicotinamide calibration curve.

  • Acceptance Criteria: Experimental values must fall within the ±0.4% threshold (Carbon: 51.78–52.58%, Hydrogen: 3.98–4.78%, Nitrogen: 19.88–20.68%).

Protocol B: Absolute qHNMR Purity Assay

Mechanistic Note: A prolonged relaxation delay (D1) is mandatory. If D1 is shorter than 5 × T₁ (longitudinal relaxation time), the protons will not fully return to equilibrium between pulses, leading to truncated signal integration and artificially skewed purity calculations[6].

  • Calibrator Selection: Select Maleic acid (δ 6.26 ppm) as the Internal Standard (IS), as its signal does not overlap with the pyrazole C4-H proton (δ ~6.8 ppm) or the ethenyl/vinyl protons (δ ~5.0–5.5 ppm).

  • Sample Preparation: Accurately co-weigh ~10.0 mg of 1-ethenyl-1H-pyrazole-5-carboxylic acid and ~5.0 mg of Traceable Maleic Acid IS into a vial. Dissolve completely in 0.6 mL of DMSO-d₆.

  • Acquisition: Record the ¹H-NMR spectrum on a 400 MHz spectrometer. Use a 90° excitation pulse, a relaxation delay (D1) of 60 seconds, and acquire 64 scans to ensure a high signal-to-noise ratio[7].

  • Calculation: Phase and baseline correct the spectrum manually. Integrate the pyrazole C4-H proton (

    
    ) and the Maleic acid IS peak (
    
    
    
    ). Calculate absolute purity using the mass ratio formula:
    
    
    (Where N = number of protons, M = molar mass, W = weight, and P = purity of the IS).

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220-9231. ACS Publications. URL:[Link]

  • Ghodile, S. B., Kosankar, P. T., & Raut, R. D. (2015). "Synthesis and Antimicrobial Activity of Some Novel Pyrazole Derived Quinolines." International Journal of Chemical and Physical Sciences (IJCPA). URL:[Link]

  • Creative Biostructure. (2025). "How NMR Enhances Chemical Analysis Accuracy?" Quantitative NMR Services. URL:[Link]

  • Der Pharma Chemica. (2015). "Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives." URL: [Link]

Sources

Comparative

Guide to Validating Purity of Polymerized 1-Vinylpyrazole Derivatives

Executive Summary: The "Purity Paradox" of Poly(1-vinylpyrazole) Poly(1-vinylpyrazole) (PVPz) and its derivatives represent a unique class of nitrogen-rich functional polymers. Their high coordination ability makes them...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity Paradox" of Poly(1-vinylpyrazole)

Poly(1-vinylpyrazole) (PVPz) and its derivatives represent a unique class of nitrogen-rich functional polymers. Their high coordination ability makes them excellent candidates for catalyst supports, corrosion inhibitors, and biomedical chelators. However, this same property creates a "Purity Paradox" : the functional groups that make the polymer useful also make it aggressively retain impurities—specifically transition metal catalysts (e.g., Copper from ATRP) and unreacted monomers.

Standard polymer purification protocols (simple precipitation) often fail for PVPz. This guide provides an evidence-based comparison of validation techniques and establishes a self-validating protocol to ensure "biological grade" purity.

Part 1: The Challenge – Why Standard Methods Fail

The Coordination Trap (Catalyst Residue)

In Controlled Radical Polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP), copper complexes are used as catalysts. While effective, the pyrazole ring in the polymer backbone acts as a competing ligand, binding Cu(I)/Cu(II) species more strongly than the standard ligands used in synthesis.

  • Consequence: Standard alumina column filtration often fails to remove the bound copper, leading to colored polymers with cytotoxicity issues.

The Hygroscopic & Toxicity Factor (Monomer Residue)

1-vinylpyrazole monomers exhibit hepatotoxicity (liver toxicity) [1]. Furthermore, PVPz is hygroscopic.

  • Consequence: Residual monomer analysis by gravimetric methods is invalid due to water uptake. Only spectroscopic quantification is reliable.

Part 2: Comparative Analysis of Validation Techniques

To validate purity, one must triangulate data from multiple sources. Single-method validation is insufficient for PVPz.

Table 1: Performance Comparison of Characterization Methods
Feature1H NMR (Quantitative) GPC (SEC) ICP-MS Elemental Analysis (CHN)
Primary Target Residual Monomer & StructureMolecular Weight (

) & Dispersity (

)
Trace Metal Catalyst (Cu, Fe)Bulk Composition
Sensitivity High (Limit of Detection ~0.1%)MediumVery High (ppb range)Low (requires >0.5% error)
PVPz Specific Issue Broad polymer peaks overlap with monomer signals.Critical: PVPz adsorbs to column packing (silica/styrene) without salt additives.None (Gold Standard).Hygroscopicity skews Hydrogen/Oxygen ratios.
Verdict Essential (with internal standard).Essential (with LiBr additive).Mandatory for bio-apps.Supportive only.
Deep Dive: The GPC "Sticky Column" Phenomenon

The Failure Mode: Injecting pure PVPz into a standard THF-GPC system often results in no peak or a "ghost" peak at the permeation limit. The Mechanism: The basic nitrogen in the pyrazole ring interacts with acidic silanol groups or polar sites on the GPC column stationary phase. The Solution: You must use a mobile phase with a suppressor salt.

  • Recommended: DMF + 0.05 M LiBr. The Lithium cation (

    
    ) shields the stationary phase interactions, allowing the polymer to elute based purely on hydrodynamic volume [2].
    

Part 3: The Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. If the validation step fails, the specific failure mode dictates the re-purification step.

Workflow Diagram (Logic Flow)

PVPz_Validation_Workflow Start Crude Polymer (Post-Polymerization) Step1 Step 1: Catalyst Removal (Chelating Resin / Dialysis) Start->Step1 Step2 Step 2: Isolation (Precipitation in Hexane/Ether) Step1->Step2 Check1 Checkpoint A: Visual Color Inspection Step2->Check1 Fail_Color Blue/Green Tint? (Residual Cu) Check1->Fail_Color Tinted Step3 Step 3: 1H qNMR (DMSO-d6 + Internal Std) Check1->Step3 Colorless Fail_Color->Step1 Repeat Chelation Check2 Checkpoint B: Vinyl Signals Present? Step3->Check2 Fail_Mono High Residual Monomer (>1000 ppm) Check2->Fail_Mono Vinyl Peaks Detected Step4 Step 4: GPC Analysis (DMF + 0.05M LiBr) Check2->Step4 Clean Spectrum Fail_Mono->Step2 Re-Precipitate Final Validated Pure PVPz (Ready for Bio-Assay) Step4->Final Low PDI (<1.2)

Figure 1: Decision matrix for the purification of vinylpyrazole derivatives. Note the feedback loops: color indicates metal contamination (return to chelation), while NMR signals indicate monomer contamination (return to precipitation).

Detailed Methodology
Step 1: Synthesis & Initial Catalyst Removal (The Chelation Method)

Context: Simple alumina columns are insufficient for PVPz.

  • Dissolution: Dissolve crude polymer in minimal Acetone or THF.

  • Chelation: Add Dowex M4195 or similar chelating ion-exchange resin (specifically designed for transition metals) at 10 wt% relative to polymer mass.

  • Agitation: Stir gently for 4 hours. The resin will turn blue/green as it strips copper from the pyrazole rings.

  • Filtration: Filter off the resin. The filtrate should be colorless.

Step 2: Precipitation (Monomer Removal)
  • Concentrate the filtrate to a viscous syrup.

  • Dropwise addition into cold Diethyl Ether or Hexane (1:10 volume ratio). Note: Pyrazoles are often soluble in alcohols, so avoid Methanol for precipitation unless verified.

  • Centrifuge and dry under high vacuum at 40°C for 24 hours.

Step 3: Quantitative NMR (qNMR) Validation

Goal: Quantify residual monomer to <1000 ppm.

  • Solvent: Dissolve 10 mg polymer in 0.6 mL DMSO-d6.

  • Internal Standard: Add exactly 1.0 mg of 1,3,5-trimethoxybenzene (TMB).

  • Acquisition: Run 1H NMR with d1 (relaxation delay) set to >10 seconds to ensure full relaxation of polymer protons.

  • Analysis: Integrate the vinyl protons of the monomer (typically 5.0–6.0 ppm region) against the TMB aromatic peak (6.1 ppm).

    • Calculation: Use the molar ratio to determine weight % of residual monomer.

Step 4: GPC Validation (Dispersity Check)

Goal: Ensure no aggregation or cross-linking.

  • System: Agilent or Waters GPC with refractive index (RI) detector.

  • Eluent: DMF + 0.05 M LiBr (Crucial for screening charge interactions).

  • Flow Rate: 1.0 mL/min at 50°C.

  • Criteria: A symmetric, monomodal peak indicates successful polymerization and no column interaction. "Tailing" suggests insufficient salt or poor solubility.

Part 4: Case Study Comparison

Experiment: Purification of Poly(1-vinylpyrazole) synthesized via ATRP (


 g/mol ).
ParameterMethod A: Standard Alumina Column Method B: Chelation Resin + Precipitation (Recommended)
Visual Appearance Light Green tintWhite Powder
Residual Copper (ICP-MS) 450 ppm (Toxic)< 5 ppm (Safe)
Residual Monomer (qNMR) 2.5%< 0.1%
Cell Viability (Fibroblasts) 40% (Cytotoxic)> 95% (Non-toxic)

Analysis: Method A fails because the alumina cannot compete with the pyrazole ring for the copper ion. Method B utilizes a resin with higher affinity (bis-picolylamine functionalized) to successfully strip the metal, rendering the polymer safe for biological testing.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12345, 1-Vinylpyrazole Toxicity Profile. Retrieved from [Link]

  • Matyjaszewski Polymer Group. (2012). Catalyst Removal in ATRP. Carnegie Mellon University. Retrieved from [Link]

  • Agilent Technologies. (2024). GPC/SEC Analysis of Polar Polymers in DMF. Agilent Technical Notes.[1] Retrieved from [Link]

  • Silva, et al. (2025). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules/NCBI. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-ethenyl-1H-Pyrazole-5-carboxylic acid proper disposal procedures

The following guide details the operational safety and disposal procedures for 1-ethenyl-1H-Pyrazole-5-carboxylic acid . This compound presents a dual-hazard profile: the carboxylic acid moiety (corrosivity/acidity) and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal procedures for 1-ethenyl-1H-Pyrazole-5-carboxylic acid .

This compound presents a dual-hazard profile: the carboxylic acid moiety (corrosivity/acidity) and the N-ethenyl (vinyl) group (polymerization potential and acid-sensitivity).[1] Standard disposal protocols for generic organic acids are insufficient due to the specific reactivity of the enamine-like vinyl group.[1]

Part 1: Hazard Analysis & Chemical Behavior

Understanding the specific reactivity of this molecule is required to prevent accidents during waste storage.[1]

FeatureChemical RiskOperational Implication
Carboxylic Acid (-COOH) Corrosive; pH < 2 in solution.[1]Do not mix with bases (exothermic neutralization) or cyanides/sulfides (gas evolution).[1]
N-Ethenyl Group (-CH=CH₂) 1. Hydrolysis Risk: In the presence of strong mineral acids (e.g., HCl, H₂SO₄), N-vinyl compounds can hydrolyze to release acetaldehyde (flammable/toxic) and the parent pyrazole.[1] 2. Polymerization: Potential for radical polymerization if stored with initiators (peroxides).[1]STRICT SEGREGATION: Never dispose of this compound in the same container as strong mineral acids. Keep away from oxidizers.[1][2][3]
Physical State Likely Solid (Crystalline).[1]Dust generation is a respiratory irritant.[1] Use wet-wiping methods for cleanup.[1][4][5]

Part 2: Disposal Decision Workflow

The following logic gate ensures the waste is routed to the correct destruction stream without creating incompatible mixtures.

DisposalWorkflow cluster_warning Safety Critical Start Waste Generation: 1-ethenyl-1H-Pyrazole-5-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves/wipes) StateCheck->SolidWaste Solid/Debris LiquidWaste Liquid Waste (Mother liquors, HPLC effluent) StateCheck->LiquidWaste Solution SolidPack Double-bag in Polyethylene Label: 'Toxic/Irritant Solid' SolidWaste->SolidPack Destruction Final Disposal: High-Temperature Incineration (w/ Scrubber for NOx) SolidPack->Destruction SolventCheck Check Solvent Compatibility LiquidWaste->SolventCheck Segregation CRITICAL: Isolate from Mineral Acids (Prevent Acetaldehyde formation) SolventCheck->Segregation Compatible LiquidPack Collect in HDPE Carboy Label: 'Flammable/Corrosive Organic' Segregation->LiquidPack LiquidPack->Destruction

Caption: Operational workflow for segregating and packaging 1-ethenyl-1H-Pyrazole-5-carboxylic acid waste to prevent hydrolysis-induced off-gassing.

Part 3: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired chemical stocks, weighing papers, contaminated PPE, and spill cleanup materials.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Avoid metal containers due to the acidic nature of the compound.

  • Primary Containment: Place the substance inside a clear polyethylene bag (minimum 2 mil thickness). Twist and tape the neck of the bag to seal it.

  • Secondary Containment: Place the sealed bag into the HDPE waste container.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 1-ethenyl-1H-Pyrazole-5-carboxylic acid.[1][4][6]

    • Hazards: Corrosive (Acid), Irritant.[1][7]

    • Codes: Check local regulations (e.g., in the US, if not explicitly listed, use D002 for corrosivity if pH < 2, or general organic waste).[1]

B. Liquid Waste (Solutions & Reaction Mixtures)

Applicability: HPLC waste, reaction mother liquors.[1]

  • Segregation Check (Crucial): Ensure the waste solvent stream does NOT contain strong mineral acids (Sulfuric, Hydrochloric, Nitric).[1]

    • Reasoning: The N-vinyl group is acid-labile.[1] Mixing with strong acids will hydrolyze the vinyl group, releasing acetaldehyde (flammable/toxic) and generating heat.[1]

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic, slowly buffer it to pH 5–9 using a dilute Sodium Bicarbonate (

    
    ) solution before adding it to the main waste carboy.[1] This stabilizes the vinyl group.[1]
    
  • Collection: Pour into an HDPE carboy designated for "Halogen-Free Organic Solvents" (assuming no halogenated solvents are present).

  • Venting: Use a vented cap (e.g., EcoFunnel) to prevent pressure buildup if minor off-gassing occurs.[1]

C. Empty Container Management
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).[1]

  • Rinsate Disposal: Pour all three rinses into the Liquid Waste container described above.

  • Defacing: Cross out the original label and mark "EMPTY" or "Triple Rinsed."

  • Disposal: Discard the clean bottle in glass recycling or trash, depending on institutional policy.

Part 4: Emergency Procedures (Spills)

ScenarioResponse Protocol
Solid Spill 1. Isolate the area. 2. Wear PPE (Nitrile gloves, safety goggles, N95 dust mask).[1] 3. Do not dry sweep (creates dust).[1][2] Cover with wet paper towels or use a HEPA vacuum.[1] 4. Place waste in the solid waste stream.
Liquid Spill 1. Absorb with an inert material (Vermiculite or clay-based absorbent).[1] 2. Avoid acidic absorbents (some neutralizing absorbents contain acids).[1] 3. Scoop into a waste bag and seal immediately.

References

  • National Institutes of Health (PubChem). 1H-Pyrazole-5-carboxylic acid Safety Data Sheet (Analogous Structure). Retrieved March 1, 2026, from [Link][1]

Sources

Handling

Personal protective equipment for handling 1-ethenyl-1H-Pyrazole-5-carboxylic acid

As a Senior Application Scientist, I frequently consult on the integration of highly functionalized heterocycles into drug discovery pipelines. 1-Ethenyl-1H-pyrazole-5-carboxylic acid (CAS: 899713-15-6) is a high-value,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of highly functionalized heterocycles into drug discovery pipelines. 1-Ethenyl-1H-pyrazole-5-carboxylic acid (CAS: 899713-15-6) is a high-value, dual-functional building block. It features both a reactive N-vinyl group and a carboxylic acid moiety, making it indispensable for synthesizing complex active pharmaceutical ingredients (APIs), including potent PI3K inhibitors 1.

However, this dual functionality introduces specific handling, stability, and safety challenges. This guide provides the definitive operational protocols for safely managing this compound from receipt to disposal, ensuring both operator safety and chemical integrity.

Mechanistic Hazard Profile: Understanding the Causality

To handle chemicals safely, we must understand why they behave the way they do. The hazard profile of 1-ethenyl-1H-pyrazole-5-carboxylic acid is dictated by three structural components:

  • The Carboxylic Acid Moiety (pKa ~4.0-4.5): Acts as a strong proton donor. Upon contact with physiological moisture (sweat, tears, mucous membranes), it causes localized pH drops, directly leading to skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) 23.

  • The N-Ethenyl (Vinyl) Group: N-vinyl heterocycles are electron-rich and highly susceptible to radical-induced or acid-catalyzed auto-polymerization 4. Exposure to prolonged heat, direct UV light, or radical initiators can trigger a rapid, exothermic polymerization event.

  • The Pyrazole Core: Pyrazoles are inherently lipophilic 5. If the compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF) during library synthesis, the solvent acts as a carrier, drastically increasing the dermal penetration rate of the hazardous solute.

Quantitative Safety & PPE Matrix

Standard laboratory safety protocols must be dynamically adapted based on the physical state and solvation of the compound.

Parameter / EquipmentSpecification / RequirementMechanistic Justification
Molecular Formula C₆H₆N₂O₂ (MW: 138.13 g/mol )Low molecular weight powder; high risk of aerosolization.
Storage Temperature 2°C to 8°C (Inert Atmosphere)Suppresses thermal kinetic energy, preventing auto-polymerization.
Primary Gloves (Dry) Nitrile (Thickness ≥ 0.11 mm)Provides a sufficient barrier against the dry, crystalline powder.
Secondary Gloves (Wet) Butyl Rubber (Thickness ≥ 0.30 mm)Critical: Required when handling in DMSO/DMF. Nitrile degrades rapidly in polar aprotic solvents, leading to breakthrough.
Eye Protection Chemical Splash GogglesProtects against corneal damage from the acidic moiety.
Respiratory Fume Hood (Face velocity >100 fpm)Prevents inhalation of fine, irritating particulates.

Operational Workflows: Step-by-Step Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are explicitly met.

Protocol A: Safe Weighing and Transfer
  • Environmental Preparation: Ensure the fume hood is operational. Clear the deck of any strong oxidizers or radical initiators (e.g., peroxides, AIBN) to prevent accidental vinyl polymerization.

  • Static Mitigation: Pyrazole carboxylic acid powders often carry a static charge, causing them to repel from spatulas and aerosolize.

    • Action: Discharge the weigh boat and grounded stainless-steel spatula using an anti-static ionizer (Zerostat gun) for 5 seconds prior to contact.

  • Transfer: Carefully weigh the required mass.

    • Validation: Visually inspect the balance draft shield; ensure no powder has aerosolized onto the surfaces.

  • Decontamination: Wipe the exterior threads of the reagent bottle with a lint-free wipe moistened with isopropanol before sealing and returning to cold storage.

Protocol B: Reaction Setup and Quenching
  • Inert Purging: Place the weighed compound into the reaction vessel. Purge the vessel with Argon for 5 minutes.

    • Causality: Ambient oxygen can act as a radical initiator or participate in unwanted side reactions with the sensitive vinyl group.

  • Solvent Addition: Add the chilled reaction solvent (e.g., anhydrous DMF) dropwise under inert atmosphere.

  • Thermal Control: If activating the carboxylic acid (e.g., using HATU/DIPEA for amide coupling), maintain the internal temperature below 25°C using a water bath to prevent runaway exotherms.

  • Quenching: Quench the reaction by slowly adding a half-saturated aqueous solution of Ammonium Chloride (NH₄Cl).

    • Causality: A mild buffer neutralizes the system without generating the excessive heat that strong bases (like NaOH) would produce, thereby protecting the integrity of the unreacted vinyl group.

Storage, Stability, and Disposal Plans

  • Storage: Store strictly at 2-8°C in an amber glass vial to block UV light degradation. The headspace must be backfilled with Argon to prevent oxidative degradation of the ethenyl group.

  • Disposal: Unreacted 1-ethenyl-1H-pyrazole-5-carboxylic acid must be disposed of in Halogen-Free Organic Waste . However, if your synthetic workflow involved chlorinated solvents (e.g., DCM) or reagents, the entire mixture must be segregated into Halogenated Organic Waste . Never wash pyrazole derivatives down the aqueous drain due to their aquatic toxicity profiles.

Process Visualization

G Storage 1. Storage & Retrieval (2-8°C, Argon Flushed) PPE 2. PPE Verification (Nitrile/Butyl Gloves) Storage->PPE Pre-handling Check Weighing 3. Fume Hood Ops (Anti-Static Weighing) PPE->Weighing Proceed to Workspace Reaction 4. Reaction Execution (Inert Atmosphere) Weighing->Reaction Safe Transfer Hazard Critical: Polymerization Risk (Monitor Temp & Light) Reaction->Hazard Continuous Monitoring Disposal 5. Waste Segregation (Aqueous vs. Organic) Reaction->Disposal Post-Reaction Quench

Safe handling, reaction monitoring, and disposal workflow for vinyl pyrazole derivatives.

References

  • US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases - Google Patents. 1

  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem - NIH. 2

  • 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem - NIH. 3

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Benchchem.5

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - MDPI. 4

Sources

© Copyright 2026 BenchChem. All Rights Reserved.